Naltrindole hydrochloride
Beschreibung
Structure
3D Structure of Parent
Eigenschaften
CAS-Nummer |
111469-81-9 |
|---|---|
Molekularformel |
C26H27ClN2O3 |
Molekulargewicht |
451.0 g/mol |
IUPAC-Name |
(1S,2R,13R,21R)-22-(cyclopropylmethyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol;hydrochloride |
InChI |
InChI=1S/C26H26N2O3.ClH/c29-19-8-7-15-11-20-26(30)12-17-16-3-1-2-4-18(16)27-22(17)24-25(26,21(15)23(19)31-24)9-10-28(20)13-14-5-6-14;/h1-4,7-8,14,20,24,27,29-30H,5-6,9-13H2;1H/t20-,24+,25+,26+;/m1./s1 |
InChI-Schlüssel |
KNJKRQXCFJCQHC-UZEHISEMSA-N |
Isomerische SMILES |
C1CC1CN2CC[C@]34[C@@H]5C6=C(C[C@@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8N6.Cl |
Kanonische SMILES |
C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8N6.Cl |
Aussehen |
Assay:≥98%A crystalline solid |
Synonyme |
(4bS,8R,8aR,14bR)-7-(cyclopropylmethyl)-5,6,7,8,8a,9,14,14b-octahydro-4,8-methanobenzofuro[2,3-a]pyrido[4,3-b]carbazole-1,8a-diol hydrochloride |
Herkunft des Produkts |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Mechanism of Action of Naltrindole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a detailed overview of the core mechanism of action of naltrindole (B39905) hydrochloride, a potent and highly selective delta-opioid receptor antagonist. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering insights into its molecular interactions, signaling pathways, and experimental characterization.
Core Mechanism of Action: Selective Delta-Opioid Receptor Antagonism
Naltrindole hydrochloride's primary mechanism of action is its function as a highly selective competitive antagonist of the delta-opioid receptor (δ-OR).[1][2] It was developed as a non-peptide analog of the endogenous opioid enkephalin.[1] The attachment of an indole (B1671886) moiety to the C-ring of the naltrexone (B1662487) morphinan (B1239233) structure confers high affinity and selectivity for the δ-OR.[1]
The crystal structure of naltrindole in complex with the mouse δ-OR has been elucidated, providing a structural basis for its selectivity.[3][4] The binding pocket of opioid receptors can be conceptualized into two regions: a highly conserved lower part responsible for binding the common "message" pharmacophore of opioid ligands (a phenolic hydroxyl and a positive charge), and a more divergent upper "address" region that determines subtype selectivity.[3][4] In the δ-OR, the residue Leucine 300 (Leu7.35) in the upper binding pocket accommodates the indole group of naltrindole.[4] In contrast, the corresponding residues in the mu-opioid receptor (μ-OR) (Tryptophan 318) and kappa-opioid receptor (κ-OR) (Tyrosine 312) create steric hindrance, preventing high-affinity binding of naltrindole.[4]
As an antagonist, naltrindole binds to the δ-OR but does not induce the conformational changes necessary for receptor activation and downstream signaling. Instead, it competitively blocks the binding of endogenous and exogenous δ-OR agonists, thereby inhibiting their effects. The affinity of naltrindole for the delta binding site is enhanced in the presence of sodium ions and 5'-guanylylimidophosphate.[5]
While its primary action is through δ-OR antagonism, some studies suggest that naltrindole may also exert effects through non-opioid receptor-mediated pathways, particularly in relation to immunosuppression and antiproliferative activity.[6] For instance, naltrindole has been shown to inhibit the proliferation of human multiple myeloma cells via a non-opioid receptor signaling pathway.[6]
Quantitative Data: Binding Affinity and Selectivity
The following tables summarize the quantitative data for this compound's binding affinity and selectivity across different opioid receptor subtypes.
| Parameter | δ-Opioid Receptor | μ-Opioid Receptor | κ-Opioid Receptor | Reference |
| Ki | 0.02 nM | 8.1 nM | 2.7 nM | [7][8] |
| pIC50 | 9.65 ± 0.15 | 7.24 ± 0.04 | 8.42 ± 0.06 | [8] |
| pKB | 9.7 | 8.3 | 7.5 | [5] |
| Kd | 0.08 ± 0.02 nM | - | - | [9] |
Table 1: Binding Affinity and Selectivity of this compound for Opioid Receptors.
Signaling Pathways
Naltrindole, by antagonizing the δ-OR, prevents the activation of downstream signaling cascades typically initiated by agonist binding. The δ-OR is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gi/o). Agonist activation of the δ-OR leads to the dissociation of the G-protein subunits (Gα and Gβγ), which in turn modulate the activity of various effector proteins. Naltrindole blocks these events.
Some studies have also indicated that naltrindole can act as a biased agonist, particularly in mutated receptors. For example, mutations in the sodium-coordinating residues of the δ-OR can transform naltrindole into a potent β-arrestin-biased agonist.[10]
Naltrindole's antagonistic effect on δ-OR signaling.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to characterize the mechanism of action of this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) and density (Bmax) of naltrindole for the δ-OR, as well as its selectivity versus other opioid receptors.
Materials:
-
[3H]naltrindole (radioligand)
-
Unlabeled this compound
-
Cell membranes expressing the opioid receptor of interest (e.g., from CHO cells or brain tissue)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation vials and scintillation cocktail
-
Filtration apparatus
-
Liquid scintillation counter
Protocol:
-
Prepare cell membrane homogenates expressing the target opioid receptor.
-
In a series of tubes, add a constant concentration of [3H]naltrindole.
-
For competition binding, add increasing concentrations of unlabeled this compound (or other competing ligands). For saturation binding, add increasing concentrations of [3H]naltrindole.
-
To determine non-specific binding, add a high concentration of an unlabeled ligand (e.g., naloxone) to a set of tubes.
-
Add the cell membrane preparation to each tube to initiate the binding reaction.
-
Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Analyze the data using non-linear regression analysis to determine Kd, Bmax, Ki, and IC50 values.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following receptor stimulation and is used to determine if a ligand is an agonist, antagonist, or inverse agonist.
Materials:
-
[³⁵S]GTPγS (radioligand)
-
Cell membranes expressing the δ-OR and associated G-proteins
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
GDP (Guanosine diphosphate)
-
Unlabeled GTPγS
-
Test compounds (agonists and naltrindole)
Protocol:
-
Prepare cell membrane homogenates.
-
Pre-incubate the membranes with GDP to ensure G-proteins are in their inactive state.
-
In a series of tubes, add the cell membranes, [³⁵S]GTPγS, and either buffer (basal binding), a known agonist (stimulatory control), or the test compound (naltrindole).
-
To test for antagonism, incubate the membranes with naltrindole before adding a known agonist.
-
Incubate the reaction mixture at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Quantify the filter-bound radioactivity using a liquid scintillation counter.
-
Data is expressed as the percentage of stimulation over basal levels. Antagonist activity is determined by the ability of naltrindole to inhibit agonist-stimulated [³⁵S]GTPγS binding.
Workflow for characterizing this compound.
Conclusion
This compound is a cornerstone pharmacological tool for studying the delta-opioid system. Its high affinity and selectivity for the δ-OR, underpinned by a well-defined structural basis, make it an invaluable antagonist for both in vitro and in vivo research. While its primary mechanism is the competitive blockade of δ-OR-mediated signaling, the potential for non-opioid receptor-mediated effects warrants further investigation. This guide provides a comprehensive technical overview to aid researchers and drug development professionals in their exploration of this important molecule.
References
- 1. Naltrindole - Wikipedia [en.wikipedia.org]
- 2. wikiwand.com [wikiwand.com]
- 3. Structure of the δ-opioid receptor bound to naltrindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure of the δ-opioid receptor bound to naltrindole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The selectivity of the opioid antagonist, naltrindole, for delta-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. apexbt.com [apexbt.com]
- 8. researchgate.net [researchgate.net]
- 9. [3H]naltrindole: a potent and selective ligand for labeling delta-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular Control of δ-Opioid Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Naltrindole Hydrochloride: A Technical Guide to its Function as a Delta-Opioid Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naltrindole (B39905) hydrochloride is a potent, cell-permeable, and highly selective non-peptide antagonist for the delta-opioid receptor (δ-opioid receptor or DOR).[1][2][3] Developed as a non-peptide analog of the endogenous opioid enkephalin, its structure allows it to cross the blood-brain barrier, making it a valuable tool for both in vitro and in vivo biomedical research.[2][3][4] The attachment of an indole (B1671886) molecule to the naltrexone (B1662487) morphinan (B1239233) base confers high affinity and remarkable selectivity for the δ-opioid receptor.[2][4] This guide provides an in-depth overview of its core function, mechanism of action, quantitative pharmacological data, and key experimental protocols.
Core Function and Mechanism of Action
The primary function of Naltrindole is to act as a competitive antagonist at the δ-opioid receptor, a G-protein coupled receptor (GPCR).[5] It exerts its effect by binding to the orthosteric site of the receptor, thereby blocking the binding and subsequent signal transduction of endogenous δ-opioid agonists (e.g., enkephalins) and exogenous δ-selective agonist drugs.[6][7]
The δ-opioid receptor is coupled to inhibitory G-proteins (Gi/o). Agonist binding typically leads to the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels, and modulates ion channels. By blocking agonist binding, Naltrindole prevents these downstream signaling events. Its antagonist activity is considered "neutral," meaning it does not have intrinsic activity on its own but effectively reverses or prevents the actions of agonists.[5] The high selectivity of Naltrindole makes it an essential pharmacological tool for differentiating the physiological and pathological roles of the δ-opioid receptor from those of the mu (μ)- and kappa (κ)-opioid receptors.
While its primary role is a DOR antagonist, some studies have reported non-opioid receptor-dependent effects, such as the inhibition of multiple myeloma cell proliferation, suggesting its mechanism of action can be context-dependent.[1][8]
References
- 1. apexbt.com [apexbt.com]
- 2. Naltrindole - Wikipedia [en.wikipedia.org]
- 3. Naltrindole solid 111469-81-9 [sigmaaldrich.com]
- 4. Naltrindole [bionity.com]
- 5. Discovery of Novel Delta Opioid Receptor (DOR) Inverse Agonist and Irreversible (Non-Competitive) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Delta opioid antagonist, naltrindole, selectively blocks analgesia induced by DPDPE but not DAGO or morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure of the δ-opioid receptor bound to naltrindole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Genesis and Pharmacological Journey of Naltrindole: A Technical Guide
For Immediate Release
A Deep Dive into the Discovery, Synthesis, and In-Depth Pharmacological Profile of a Landmark Delta-Opioid Receptor Antagonist
This technical guide provides a comprehensive overview of the discovery and history of naltrindole (B39905) hydrochloride, a cornerstone tool in opioid research. Tailored for researchers, scientists, and drug development professionals, this document delves into the seminal studies that established its significance, presenting key data, detailed experimental methodologies, and visual representations of its mechanism of action.
Discovery and Historical Context
Naltrindole hydrochloride emerged from the pioneering work of Portoghese and his colleagues in the late 1980s. Their research was driven by the need for a non-peptide, highly selective antagonist for the delta (δ)-opioid receptor. The design of naltrindole was a strategic application of the "message-address" concept, where the naltrexone (B1662487) scaffold (the "message") was modified with an indole (B1671886) moiety (the "address") to confer high affinity and selectivity for the δ-opioid receptor.[1][2] This innovative approach successfully yielded a potent and selective tool that has been instrumental in elucidating the physiological and pathological roles of the δ-opioid receptor system.
Synthesis
The synthesis of naltrindole is classically achieved through a Fischer indolization reaction. This involves the acid-catalyzed reaction of naltrexone with phenylhydrazine. The process entails the formation of a phenylhydrazone intermediate, which then undergoes a[3][3]-sigmatropic rearrangement to form the indole ring fused to the naltrexone C-ring. The hydrochloride salt is subsequently formed to enhance solubility and stability for experimental use.
Pharmacological Profile
This compound is characterized by its high affinity and selectivity for the δ-opioid receptor over the mu (μ)- and kappa (κ)-opioid receptors. This selectivity has made it an invaluable pharmacological tool for differentiating the functions of the various opioid receptor subtypes.
Binding Affinity
The binding affinity of this compound to opioid receptors is typically determined through radioligand binding assays. These assays measure the displacement of a radiolabeled ligand from the receptor by naltrindole. The affinity is commonly expressed as the inhibition constant (Ki).
| Receptor Subtype | Reported Ki (nM) |
| Delta (δ) | 0.02 - 0.3 |
| Mu (μ) | 6 - 64 |
| Kappa (κ) | 10 - 66 |
Note: Ki values can vary depending on the specific radioligand, tissue preparation, and assay conditions used.
Functional Antagonism
The antagonist properties of naltrindole are functionally characterized using isolated tissue preparations, most notably the guinea pig ileum and the mouse vas deferens. In these assays, naltrindole's ability to inhibit the effects of opioid agonists is quantified, often expressed as the pA2 value or the equilibrium dissociation constant (Ke).
| Preparation | Agonist | Reported pA2 / pKB |
| Mouse Vas Deferens | δ-selective agonists | 9.7 |
| Mouse Vas Deferens | μ-selective agonists | 8.3 |
| Mouse Vas Deferens | κ-selective agonists | 7.5 |
Note: pA2 and pKB values are logarithmic measures of antagonist potency. A higher value indicates greater potency.
Experimental Protocols
Radioligand Binding Assay
This protocol outlines a typical competitive radioligand binding assay to determine the affinity of naltrindole for opioid receptors.
Materials:
-
Membrane preparations from cells expressing the desired opioid receptor subtype (e.g., CHO or HEK293 cells) or from brain tissue.
-
Radioligand (e.g., [³H]-naltrindole, [³H]-DPDPE for δ-receptors).
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding determinator (e.g., 10 µM naloxone).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the membrane preparation with a fixed concentration of radioligand and varying concentrations of this compound in the binding buffer.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled ligand like naloxone.
-
Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the IC₅₀ value, which is then converted to a Ki value using the Cheng-Prusoff equation.
Guinea Pig Ileum and Mouse Vas Deferens Assays
These ex vivo assays assess the functional antagonist activity of naltrindole.
Materials:
-
Male guinea pigs or mice.
-
Krebs-Henseleit solution (or similar physiological salt solution).
-
Organ bath with stimulating electrodes and a force transducer.
-
Opioid agonist (e.g., a δ-selective agonist like DPDPE for the mouse vas deferens).
-
This compound.
Procedure:
-
Isolate the ileum from a guinea pig or the vas deferens from a mouse and mount it in an organ bath containing oxygenated physiological salt solution at 37°C.
-
Electrically stimulate the tissue to induce contractions.
-
Administer an opioid agonist to the bath, which will inhibit the electrically induced contractions in a concentration-dependent manner.
-
After establishing a stable agonist response, introduce this compound to the bath and allow it to equilibrate.
-
Re-determine the concentration-response curve for the agonist in the presence of naltrindole.
-
The antagonist potency (pA₂ or Ke) is calculated from the rightward shift of the agonist concentration-response curve.
Signaling Pathways and Mechanism of Action
Naltrindole exerts its effects by competitively binding to the δ-opioid receptor, a G protein-coupled receptor (GPCR). This binding prevents the endogenous opioid peptides (enkephalins and endorphins) or exogenous agonists from activating the receptor.
Caption: Naltrindole's antagonism of the δ-opioid receptor.
Upon agonist binding, the δ-opioid receptor typically couples to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channels. Naltrindole, by blocking agonist binding, prevents these downstream signaling events.
Experimental Workflow for Characterization
The characterization of a novel δ-opioid receptor antagonist like naltrindole follows a structured workflow.
References
An In-depth Technical Guide on the Core Structure of Naltrindole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naltrindole (B39905) hydrochloride is a cornerstone tool in opioid research, renowned for its high potency and selectivity as a delta-opioid receptor (δ-OR) antagonist. This technical guide provides a comprehensive overview of the core structural and functional aspects of naltrindole hydrochloride. It delves into its chemical properties, synthesis, mechanism of action, and the signaling pathways it modulates. Detailed experimental protocols for its synthesis and key in vitro assays are provided to facilitate its application in research and drug development. All quantitative data are summarized in structured tables for ease of comparison, and key pathways and workflows are visualized using diagrams.
Chemical Structure and Properties
This compound is a semi-synthetic opioid antagonist derived from naltrexone (B1662487). Its chemical structure is characterized by the fusion of an indole (B1671886) ring to the C6 and C7 positions of the morphinan (B1239233) scaffold. This structural modification is crucial for its high affinity and selectivity for the δ-OR.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | (4bS,8R,8aS,14bR)-7-(cyclopropylmethyl)-5,6,7,8,14,14b-hexahydro-4,8-methanobenzofuro[2,3-a]pyrido[4,3-b]carbazole-1,8a(9H)-diol, monohydrochloride | [1] |
| Synonyms | NTI hydrochloride | [2] |
| CAS Number | 111469-81-9 | [2] |
| Molecular Formula | C₂₆H₂₆N₂O₃ · HCl | [2] |
| Molecular Weight | 450.96 g/mol | [2] |
| Appearance | Off-white solid | [2] |
| Solubility | Methanol: 4.5 mg/mL, Water: 8 mg/mL | [3] |
| Storage Temperature | -20°C | [2] |
Synthesis of this compound
The primary synthetic route to this compound is the Fischer indole synthesis, which involves the reaction of naltrexone with phenylhydrazine (B124118) in the presence of an acid catalyst.[4] An environmentally friendly modification of this method utilizes water as the solvent.[5][6]
Experimental Protocol: Fischer Indole Synthesis of this compound in Water[5][6]
Materials:
-
Naltrexone hydrochloride
-
Phenylhydrazine hydrochloride
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve naltrexone hydrochloride (1 equivalent) and phenylhydrazine hydrochloride (1.2 equivalents) in deionized water.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product, this compound, will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid product with cold deionized water to remove any unreacted starting materials and impurities.
-
Dry the purified this compound under vacuum.
Mechanism of Action and Pharmacology
This compound is a potent and selective antagonist of the delta-opioid receptor (δ-OR), a G protein-coupled receptor (GPCR). It exhibits significantly higher affinity for the δ-OR compared to the mu-opioid receptor (μ-OR) and kappa-opioid receptor (κ-OR).[7]
Table 2: Opioid Receptor Binding Affinity of this compound
| Receptor Subtype | Ki (nM) | pIC50 | Reference(s) |
| Delta (δ) | 0.02 - 0.3 | 9.6 - 9.7 | [1],[7] |
| Mu (μ) | 6 - 64 | 7.2 - 8.3 | [1],[7] |
| Kappa (κ) | 10 - 66 | 7.2 - 7.5 | [1],[7] |
Table 3: Functional Activity of this compound
| Assay | Parameter | Value | Cell Line | Reference(s) |
| cAMP Inhibition | IC50 | 0.81 µM | HEK-MOR | [1] |
| [³⁵S]GTPγS Binding | pIC50 | 9.41 | CHO | [8] |
| Calcium Response | pKd | 7.95 | CHO | [8] |
| Anti-proliferative (SCLC) | IC50 | 25 - 55 µM | NCI-H69, NCI-H345, NCI-H510 | [9] |
Signaling Pathways
As an antagonist, this compound blocks the downstream signaling cascades typically initiated by δ-OR agonists. The δ-OR primarily couples to inhibitory G proteins (Gαi/o), which, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10] Furthermore, naltrindole has been shown to inhibit the Akt/PKB signaling pathway and modulate the PKC/ERK pathway.[11]
Experimental Protocols
Radioligand Binding Assay
This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of a test compound for the δ-OR using [³H]-naltrindole.[12]
Materials:
-
Membrane preparation from cells expressing δ-OR (e.g., CHO or HEK293 cells)
-
[³H]-naltrindole (radioligand)
-
Unlabeled naltrindole (for non-specific binding)
-
Test compound
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
In a 96-well plate, add the binding buffer.
-
Add increasing concentrations of the unlabeled test compound.
-
For total binding, add binding buffer instead of the test compound.
-
For non-specific binding, add a high concentration of unlabeled naltrindole (e.g., 10 µM).
-
Add [³H]-naltrindole at a final concentration close to its Kd value.
-
Add the membrane preparation (10-20 µg of protein per well).
-
Incubate the plate at 25°C for 90 minutes with gentle agitation.
-
Terminate the incubation by rapid filtration through glass fiber filters.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Calculate the Ki of the test compound using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins by a GPCR agonist and the blockade of this activation by an antagonist like naltrindole.[13][14]
Materials:
-
Membrane preparation from cells expressing δ-OR
-
[³⁵S]GTPγS
-
GDP
-
δ-OR agonist (e.g., SNC80)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the assay buffer, GDP (final concentration 10-100 µM), and the diluted naltrindole.
-
Add the membrane suspension (10-20 µg of protein per well).
-
Pre-incubate the plate at 30°C for 15 minutes.
-
Add a fixed concentration of the δ-OR agonist.
-
Initiate the reaction by adding [³⁵S]GTPγS (final concentration 0.05-0.1 nM).
-
Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Terminate the assay by rapid filtration through the filter plate.
-
Wash the filters with ice-cold wash buffer.
-
Dry the plate and measure the radioactivity.
-
Plot the data to determine the IC50 of naltrindole.
Conclusion
This compound remains an indispensable pharmacological tool for the investigation of the delta-opioid receptor system. Its well-defined structure, high potency, and selectivity make it an ideal antagonist for in vitro and in vivo studies. This guide provides a comprehensive resource for researchers, offering detailed information on its chemical properties, synthesis, and pharmacological function, along with practical experimental protocols to facilitate its use in the laboratory. A thorough understanding of naltrindole's mechanism of action and its effects on cellular signaling pathways is crucial for the continued exploration of the therapeutic potential of targeting the delta-opioid receptor.
References
- 1. Inhibition of Morphine-Induced cAMP Overshoot: A Cell-Based Assay Model in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Naltrindole solid 111469-81-9 [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Naltrindole - Wikipedia [en.wikipedia.org]
- 5. Fischer indole synthesis in water: simple, efficient preparation of naltrindole, naltriben and analogs - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. The selectivity of the opioid antagonist, naltrindole, for delta-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. naltrindole | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Receptor heterodimerization leads to a switch in signaling: β-arrestin2-mediated ERK activation by μ-δ opioid receptor heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
- 12. benchchem.com [benchchem.com]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. benchchem.com [benchchem.com]
Naltrindole Hydrochloride: An In-depth Technical Guide
Naltrindole (B39905) hydrochloride is a highly potent and selective non-peptide delta-opioid receptor (DOR) antagonist. Its remarkable affinity and selectivity have established it as an indispensable pharmacological tool for researchers investigating the multifaceted roles of the delta-opioid system in neuroscience, pharmacology, and drug development. This guide provides a comprehensive overview of its chemical properties, pharmacological profile, experimental applications, and the signaling pathways it modulates.
Chemical and Physical Properties
Naltrindole hydrochloride is a crystalline solid, typically appearing as a white or off-white powder.[1] Its chemical structure is derived from naltrexone, an opioid receptor antagonist. The key quantitative properties are summarized below.
| Property | Value |
| CAS Number | 111469-81-9[2] |
| Molecular Formula | C₂₆H₂₆N₂O₃ • HCl |
| Molecular Weight | 450.96 g/mol [3] |
| Appearance | White to off-white solid[1] |
| Melting Point | 274-276°C (for the related compound, Naltrexone HCl) |
| Solubility | Water: up to 25 mM DMSO: up to 100 mM Ethanol: 10 mg/ml[4] Methanol: 4.5 mg/mL[1] |
| Storage | Store at -20°C, desiccated[1] |
Pharmacological Profile
The defining characteristic of naltrindole is its high affinity and exceptional selectivity for the delta-opioid receptor over the mu- and kappa-opioid receptors. This allows for the specific blockade of DOR-mediated effects in both in vitro and in vivo studies.
| Parameter | Value | Receptor Type |
| Binding Affinity (Ki) | 0.02 - 0.031 nM[5][6][7] | δ-Opioid Receptor |
| Binding Affinity (Ki) | 3.8 - 64 nM[4][6] | μ-Opioid Receptor |
| Binding Affinity (Ki) | 10 - 332.7 nM[4][6] | κ-Opioid Receptor |
| Selectivity | ~223-fold vs. μ-opioid receptor[8][9] | - |
| Selectivity | ~346-fold vs. κ-opioid receptor[8][9] | - |
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol is a standard method to determine the binding affinity (Ki) of this compound for the delta-opioid receptor using cell membranes expressing the receptor and a radiolabeled ligand.
Objective: To quantify the competitive interaction of this compound with a selective radioligand at the delta-opioid receptor.
Materials:
-
Cell membranes (e.g., from CHO cells expressing human DOR)
-
Radioligand: [³H]-DPDPE or similar δ-selective agonist/antagonist
-
This compound (unlabeled competitor)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation fluid
-
Microplate scintillation counter
Methodology:
-
Preparation: Thaw the cell membranes on ice. Prepare serial dilutions of this compound in the assay buffer.
-
Assay Setup: In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd value, and the serially diluted this compound.
-
Incubation: Initiate the binding reaction by adding the cell membrane preparation to each well. Incubate the plate at a controlled temperature (e.g., 25°C) for 60-90 minutes to reach equilibrium.
-
Termination: Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters into scintillation vials (or a compatible microplate), add scintillation fluid, and allow to equilibrate.
-
Data Acquisition: Measure the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
-
Analysis: Plot the CPM against the logarithm of the this compound concentration. Use non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the IC₅₀ value, which can then be converted to the Ki value using the Cheng-Prusoff equation.
Caption: A generalized workflow for determining antagonist binding affinity.
Mechanism of Action and Signaling Pathways
The delta-opioid receptor is a class A G-protein coupled receptor (GPCR) that primarily couples to inhibitory Gi/o proteins. This compound acts as a competitive antagonist, binding to the receptor's active site and preventing the binding and action of endogenous or exogenous agonists.
By blocking agonist binding, naltrindole prevents the initiation of the following downstream signaling events:
-
Inhibition of Adenylyl Cyclase: Prevents the Gi/o-mediated inhibition of adenylyl cyclase, thereby blocking the decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: Blocks the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of N-type voltage-gated calcium channels. This prevents agonist-induced neuronal hyperpolarization and reduction of neurotransmitter release.
-
MAPK Pathway: Prevents the agonist-induced activation of the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway, which is implicated in cellular proliferation and plasticity.
Caption: Naltrindole blocks agonist binding, preventing Gi/o-mediated signaling.
References
- 1. Cas 111469-81-9,this compound | lookchem [lookchem.com]
- 2. scbt.com [scbt.com]
- 3. sarchemlabs.com [sarchemlabs.com]
- 4. caymanchem.com [caymanchem.com]
- 5. apexbt.com [apexbt.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. This compound CAS:111469-81-9 LM8BR02533IN - 联迈生物官方商城-联迈生物-试剂盒,抗体,细胞,原代细胞,ATCC细胞,重组蛋白,抗体,细胞因子,胎牛血清,常用生化试剂,实验耗材 [shlmai.net]
- 8. This compound | CAS:111469-81-9 | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. This compound | CAS 111469-81-9 | Tocris Bioscience [tocris.com]
Preclinical Profile of Naltrindole Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naltrindole (B39905) hydrochloride is a potent and highly selective non-peptide competitive antagonist of the delta-opioid receptor (δ-opioid receptor or DOR).[1][2] Developed as a non-peptide analog of the endogenous opioid enkephalin, it was designed to cross the blood-brain barrier, making it a valuable tool for biomedical research.[1] Its high affinity and selectivity have established it as a critical pharmacological instrument for investigating the physiological and pathophysiological roles of the δ-opioid receptor in the central and peripheral nervous systems. This document provides a comprehensive overview of the preclinical data available for naltrindole hydrochloride, focusing on its pharmacology, mechanism of action, and key experimental findings.
Pharmacology
Mechanism of Action
Naltrindole exerts its effects by competitively blocking the binding of endogenous and exogenous agonists to the δ-opioid receptor. The δ-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins of the Gi/o family.[3] Upon agonist binding, the receptor would typically initiate a signaling cascade that leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels, activation of inwardly rectifying potassium (K+) channels, and inhibition of voltage-gated calcium (Ca2+) channels.[3] This cascade collectively results in reduced neuronal excitability and neurotransmitter release.
By occupying the receptor's binding site without activating it, naltrindole prevents this intracellular signaling cascade, thereby antagonizing the effects of δ-opioid agonists.[3]
Caption: Naltrindole blocks agonist binding to the δ-opioid receptor, preventing Gi/o protein activation.
Binding Affinity and Selectivity
Naltrindole demonstrates exceptionally high affinity for the δ-opioid receptor, with dissociation constants (Kd) in the picomolar to low nanomolar range.[4][5] Its selectivity for the δ-opioid receptor over the mu (μ)- and kappa (κ)-opioid receptors is a key feature, making it a precise tool for research.
| Parameter | δ-Opioid Receptor | μ-Opioid Receptor | κ-Opioid Receptor | Species/Tissue | Reference |
| pIC50 | 9.6 | 7.8 | 7.2 | Mouse (Binding Assay) | [1] |
| pKB | 9.7 | 8.3 | 7.5 | Mouse Vas Deferens | [1] |
| Ki (nM) | 0.02 | 64 | 66 | Cloned Human Receptors | [5][6] |
| Kd (pM) | 37.0 +/- 3.0 | - | - | Rat Brain | [7] |
| Kd (pM) | 56.2 (41.8-75.7) | - | - | Mouse Brain | [8] |
Table 1: Binding Affinity and Selectivity of this compound. pIC50 is the negative logarithm of the half-maximal inhibitory concentration. pKB is the negative logarithm of the antagonist dissociation constant. Ki is the inhibition constant. Kd is the equilibrium dissociation constant.
Functional Antagonism
Functional assays, such as the GTPγS binding assay, confirm that naltrindole acts as a competitive antagonist. It effectively blocks agonist-stimulated G-protein activation, a primary step in opioid receptor signaling. In vivo studies have repeatedly demonstrated its ability to antagonize the effects of selective δ-opioid agonists. For example, in mice, naltrindole (20 mg/kg, s.c.) antagonizes the effects of the δ-selective agonist DSLET without affecting the antinociceptive effects of μ- or κ-agonists like morphine or U50488H.[5]
Pharmacokinetics
Detailed quantitative pharmacokinetic data for naltrindole, such as half-life, bioavailability, and clearance rates, are not extensively reported in publicly available literature. However, its design as a non-peptide molecule allows it to cross the blood-brain barrier.[1] In vivo studies in rats indicate a long duration of action; a 15 mg/kg dose can suppress alcohol intake for at least 8 hours, with a split-dose regimen extending this effect to 28 hours.[9] This suggests significant tissue retention or a long metabolic half-life. Studies using radiolabeled naltrindole show accumulation in brain regions rich in δ-opioid receptors, such as the striatum and cortex.
Key Preclinical In Vivo Findings
Naltrindole has been instrumental in elucidating the role of the δ-opioid receptor in various physiological processes, particularly in the domains of addiction and pain.
-
Addiction and Reward: Naltrindole has been shown to attenuate behaviors associated with addiction. In rats selectively bred for alcohol preference, naltrindole reduces both alcohol and saccharin (B28170) intake.[9] It also prevents the development of sensitization to the rewarding effects of cocaine in a conditioned place preference paradigm, suggesting a critical role for δ-opioid receptors in the neuroadaptations underlying addiction.[10] Furthermore, it can suppress behavioral and biochemical changes associated with morphine withdrawal, indicating that δ-opioid receptors modulate the development of physical dependence.[11]
-
Analgesia: Naltrindole is used to confirm the involvement of δ-opioid receptors in pain modulation. It effectively reverses the antinociceptive effects of δ-opioid agonists in tests like the tail-immersion test in rats.[12]
-
Other Central Effects: When administered directly into the brain (intracisternally), naltrindole can potentiate the lethal effects of cocaine in rats, suggesting a central mechanism of action that may involve cardiovascular function.
Experimental Methodologies
Radioligand Binding Assay
This assay is fundamental for determining the binding affinity (Ki) and selectivity of a compound for its target receptor.
Caption: Key steps in determining naltrindole's binding affinity via competitive radioligand assay.
Protocol Outline:
-
Receptor Preparation: Crude membrane fractions are prepared from tissues (e.g., rat brain) or cells expressing the opioid receptor of interest. This involves homogenization in a lysis buffer followed by centrifugation to pellet the membranes. Protein concentration is determined via an assay like the BCA assay.
-
Assay Setup: The assay is typically performed in a 96-well plate. Each well contains the membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [³H]naltrindole or a selective δ-agonist like [³H]DPDPE), and varying concentrations of the unlabeled test compound (the competitor).
-
Total Binding: Membranes + Radioligand.
-
Non-specific Binding: Membranes + Radioligand + a high concentration of an unlabeled, non-selective antagonist (e.g., 10 µM Naloxone).
-
Competitive Binding: Membranes + Radioligand + serial dilutions of naltrindole.
-
-
Incubation: The plate is incubated (e.g., 60-90 minutes at room temperature) to allow the binding to reach equilibrium.
-
Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: Filters are washed multiple times with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: Radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are plotted as the percentage of specific binding versus the log concentration of the competitor. A non-linear regression analysis is used to determine the IC50 (the concentration of competitor that displaces 50% of the radioligand). The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the extent of G-protein activation following receptor stimulation, providing a measure of agonist efficacy and antagonist potency.
Protocol Outline:
-
Principle: In the presence of an agonist, the GPCR facilitates the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the activated Gα subunit and accumulates. An antagonist will inhibit this agonist-induced accumulation.
-
Reagents and Preparation:
-
Membranes: Prepared from cells expressing the δ-opioid receptor.
-
Assay Buffer: Typically contains Tris-HCl, MgCl₂, NaCl, and GDP. GDP is crucial as its concentration influences agonist potency.
-
Ligands: A δ-opioid receptor agonist (e.g., SNC80), naltrindole (the antagonist), and [³⁵S]GTPγS.
-
-
Assay Procedure:
-
In a 96-well plate, membranes are pre-incubated with varying concentrations of naltrindole.
-
A fixed concentration of the δ-agonist is then added to stimulate the receptors.
-
The reaction is initiated by the addition of [³⁵S]GTPγS.
-
The plate is incubated (e.g., 60 minutes at 30°C) with gentle shaking.
-
-
Termination and Detection: The reaction is stopped by rapid filtration, similar to the radioligand binding assay. The amount of [³⁵S]GTPγS bound to the G-proteins on the filter is quantified by scintillation counting.
-
Data Analysis: The ability of naltrindole to inhibit the agonist-stimulated [³⁵S]GTPγS binding is plotted, allowing for the determination of its potency as an antagonist (IC50 or pA2 value).
Conclusion
This compound is an indispensable pharmacological tool characterized by its high potency and selectivity as a δ-opioid receptor antagonist. Its preclinical profile demonstrates robust and reliable antagonism in both in vitro and in vivo settings. The data summarized herein underscore its utility in dissecting the complex roles of the δ-opioid receptor system in neurotransmission, behavior, and disease, making it a cornerstone compound for researchers in pharmacology and drug development. While its pharmacodynamic properties are well-documented, a more detailed characterization of its pharmacokinetic profile would further enhance its application in preclinical modeling.
References
- 1. Naltrindole - Wikipedia [en.wikipedia.org]
- 2. The selectivity of the opioid antagonist, naltrindole, for delta-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of metabolites in urine and feces from rats dosed with the heterocyclic amine, 2-amino-3-methyl-9H-pyrido[2,3-b]indole (MeA alpha C) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Naltrindole [chemeurope.com]
- 6. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The delta opioid receptor antagonist naltrindole attenuates both alcohol and saccharin intake in rats selectively bred for alcohol preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The delta-opioid receptor antagonist naltrindole prevents sensitization to the conditioned rewarding effects of cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Naltrindole, a highly selective and potent non-peptide delta opioid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Naltrindole, a selective delta-opioid receptor antagonist, potentiates the lethal effects of cocaine by a central mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vivo and in vitro characterization of naltrindole-derived ligands at the κ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Delta-Opioid Receptors in Pain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the role of the delta-opioid receptor (DOR), a promising therapeutic target for the treatment of pain, particularly chronic pain.[1][2] Unlike traditional mu-opioid receptor (MOR) agonists, such as morphine, DOR agonists exhibit a pharmacological profile with potentially fewer adverse effects like respiratory depression, constipation, and abuse liability.[1][3] While their analgesic effects in acute pain models are often modest, their efficacy is significantly enhanced in persistent pain states, such as inflammatory and neuropathic pain.[3][4]
Quantitative Data on Delta-Opioid Receptor Agonist Efficacy
The analgesic efficacy of DOR agonists is often evaluated in preclinical models of pain. The data presented below summarizes key findings from studies assessing the antinociceptive effects of selective DOR agonists in rodent models of neuropathic pain, a condition where DOR function appears to be upregulated.[5][6] Efficacy is commonly measured as the Maximum Possible Effect (%MPE), and potency is often expressed as the dose required to produce 50% of the maximum effect (ED₅₀).
| Agonist | Pain Model | Administration Route | Peak Effect (%MPE) | ED₅₀ (μg) | Animal Model | Reference |
| Deltorphin II | Peripheral Nerve Injury (PNI) | Intrathecal | Enhanced vs. Sham | 4.524 (PNI) vs. 10.97 (Sham) | Rat | [6] |
| SRI-22141 (MOR-DOR agonist) | Chemotherapy-Induced Peripheral Neuropathy (CIPN) | Systemic | Equal or enhanced vs. Morphine | Not specified | Mouse | [7] |
| SNC80 | Complete Freund's Adjuvant (CFA) - Inflammatory Pain | Not specified | Effective in inhibiting Ca2+ channels | Not specified | Rat | [4] |
Table 1: Summary of in vivo efficacy of selected delta-opioid receptor agonists in preclinical pain models. Note the enhanced potency (lower ED₅₀) of Deltorphin II in the neuropathic pain state compared to the control (sham) state.
Signaling Pathways of the Delta-Opioid Receptor
Delta-opioid receptors are G-protein-coupled receptors (GPCRs) that primarily couple to inhibitory Gαi/o proteins.[8] Agonist binding initiates a conformational change, leading to the dissociation of the G-protein heterotrimer into Gα and Gβγ subunits. These subunits then modulate downstream effectors to produce an overall inhibitory effect on neuronal excitability and neurotransmitter release.[8][9]
Key downstream effects include:
-
Inhibition of Adenylyl Cyclase: The Gαi subunit directly inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: The Gβγ subunit complex directly interacts with ion channels. It activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and membrane hyperpolarization. It also inhibits N-type voltage-gated calcium channels (VGCCs), reducing calcium influx and subsequent neurotransmitter release from presynaptic terminals.[10]
-
β-Arrestin Pathway: Like other GPCRs, DORs also signal through β-arrestin pathways, which are involved in receptor desensitization, internalization, and potentially distinct signaling outcomes.[9]
Below is a diagram illustrating the canonical Gi/o-coupled signaling pathway for the delta-opioid receptor.
Caption: Canonical Gi/o signaling pathway of the delta-opioid receptor (DOR).
An interesting feature of DORs is their subcellular localization. In a basal state, a significant portion of DORs resides in intracellular compartments.[2][11] However, under conditions of chronic pain or sustained opioid exposure, these receptors traffic to the plasma membrane, which is thought to underlie their enhanced analgesic efficacy in these states.[5][6][11]
Caption: Logical workflow of DOR trafficking in chronic pain states.
Key Experimental Protocols
The assessment of DOR-mediated analgesia relies on well-established preclinical behavioral and molecular assays.
These protocols are used to measure pain responses in animal models. The efficacy of a DOR agonist is determined by its ability to increase the latency to response or the threshold for withdrawal.
-
Thermal Nociception (Hargreaves Plantar Test):
-
Acclimate a rat or mouse on a glass surface within a plastic enclosure.
-
Position a radiant heat source (e.g., a high-intensity lamp) beneath the glass, targeting the plantar surface of the hind paw.
-
Activate the heat source and start a timer.
-
The timer stops automatically when the animal withdraws its paw. This withdrawal latency is recorded.
-
A cut-off time (e.g., 20-30 seconds) is used to prevent tissue damage.
-
Administer the test compound (e.g., DOR agonist) and repeat measurements at set time points to assess the analgesic effect.
-
-
Mechanical Nociception (von Frey Test):
-
Place the animal on an elevated mesh floor, allowing access to the plantar surface of the paws.
-
Apply a series of calibrated von Frey filaments with increasing stiffness to the mid-plantar surface.
-
A positive response is a sharp withdrawal of the paw.
-
The 50% withdrawal threshold is determined using the up-down method. This threshold indicates the mechanical sensitivity.
-
Following drug administration, changes in the withdrawal threshold are measured to quantify mechanical antinociception.
-
Caption: A typical experimental workflow for assessing DOR agonist efficacy.
These protocols investigate the receptor's function at a molecular level.
-
[³⁵S]GTPγS Binding Assay: This assay measures agonist-induced G-protein activation.
-
Prepare cell membranes from tissue (e.g., spinal cord, brain) or cells expressing DORs.[1]
-
Incubate the membranes with the DOR agonist, GDP, and radiolabeled [³⁵S]GTPγS.
-
Agonist binding activates the G-protein, which then exchanges GDP for [³⁵S]GTPγS.
-
The reaction is stopped, and the membranes are collected by filtration.
-
The amount of bound [³⁵S]GTPγS is quantified using a scintillation counter, reflecting the level of G-protein activation.
-
-
Immunogold Electron Microscopy: This technique is used to determine the subcellular localization of DORs.[6]
-
Perfuse and fix the tissue of interest (e.g., spinal dorsal horn).
-
Prepare ultrathin sections of the tissue.
-
Incubate the sections with a primary antibody specific to the DOR.
-
Incubate with a secondary antibody conjugated to gold particles of a specific size.
-
Visualize the sections using an electron microscope. The gold particles appear as electron-dense dots, revealing the location of the DOR protein (e.g., on the plasma membrane vs. in intracellular vesicles).[6]
-
Conclusion and Future Directions
The delta-opioid receptor stands out as a compelling target for developing novel analgesics, especially for chronic pain conditions where its function is endogenously enhanced.[1][3] The reduced side-effect profile compared to MOR agonists makes DOR-targeted therapies a highly attractive alternative.[2] Future research will likely focus on developing biased agonists that preferentially activate analgesic signaling pathways over those causing tolerance or other side effects, and on strategies to promote the functional trafficking of DORs to the neuronal surface in pain states. The detailed protocols and pathways described herein provide a foundational framework for professionals engaged in this promising area of drug discovery.
References
- 1. Frontiers | The Delta-Opioid Receptor; a Target for the Treatment of Pain [frontiersin.org]
- 2. The Delta-Opioid Receptor; a Target for the Treatment of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The delta opioid receptor: an evolving target for the treatment of brain disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
- 5. Delta opioid receptor activation modulates affective pain and modality-specific pain hypersensitivity associated with chronic neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Delta Opioid Receptor Activation Modulates Affective Pain and Modality-Specific Pain Hypersensitivity Associated with Chronic Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. experts.arizona.edu [experts.arizona.edu]
- 8. Video: Opioid Receptors: Overview [jove.com]
- 9. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Trafficking of central opioid receptors and descending pain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Naltrindole Hydrochloride: In Vivo Administration Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naltrindole (B39905) hydrochloride is a potent and highly selective non-peptide antagonist of the delta-opioid receptor (DOR), a G-protein coupled receptor (GPCR).[1][2] Its in vivo administration is a critical methodology for investigating the physiological and pathophysiological roles of DORs in a variety of biological processes, including analgesia, addiction, mood regulation, and even cancer progression.[3][4] This document provides detailed application notes and standardized protocols for the in vivo administration of naltrindole hydrochloride to facilitate reproducible and effective experimental design.
Mechanism of Action
Naltrindole functions by competitively binding to the delta-opioid receptor, thereby blocking the binding of endogenous and exogenous DOR agonists. This antagonistic action inhibits the downstream signaling cascade typically initiated by receptor activation. The delta-opioid receptor is a class A GPCR that, upon agonist binding, facilitates the exchange of GDP for GTP on the associated Gα subunit of the heterotrimeric G-protein complex. This leads to the dissociation of the Gα and Gβγ subunits, which then modulate various intracellular effector systems.
Figure 1: Antagonistic action of Naltrindole on DOR signaling.
Quantitative Data Summary
The following tables summarize dosages and administration routes for this compound in various in vivo studies.
Table 1: this compound Administration in Mice
| Dose Range | Route of Administration | Vehicle | Key Application/Finding | Reference |
| 1 - 20 mg/kg | Intraperitoneal (i.p.) | 0.9% w/v Saline | Establishing non-toxic doses. Doses up to 20 mg/kg of some derivatives showed no acute toxicity. | [5] |
| 20 mg/kg | Subcutaneous (s.c.) | Not Specified | Antagonism of δ-selective agonist effects. | [1] |
| 5 mg/kg | Subcutaneous (s.c.) | Not Specified | Blockade of MDMA-induced hyperlocomotion. | [6] |
| 1 - 30 mg/kg | Not Specified | Not Specified | General range for animal studies without overt toxicity. | [4] |
Table 2: this compound Administration in Rats
| Dose Range | Route of Administration | Vehicle | Key Application/Finding | Reference |
| 3.0 - 30 µg | Intracisternal (i.c.) | Not Specified | Potentiation of cocaine's lethal effects, indicating a central mechanism of action. | [7] |
| 30 - 300 µg | Intravenous (i.v.) | Not Specified | Did not lower the lethal dose of cocaine, suggesting peripheral administration is less effective for this outcome. | [7] |
| 0.01 - 1 mg/kg | Intraperitoneal (i.p.) | Not Specified | Antagonism of antinociceptive effects of δ-agonists. | [8] |
| 10 - 20 mg/kg | Not Specified | Not Specified | Attenuation of alcohol intake. | [9] |
| 0.03 - 0.3 mg/kg | Subcutaneous (s.c.) | Not Specified | Prevention of sensitization to the rewarding effects of cocaine. | [10] |
| 1 mg/kg | Not Specified | Not Specified | Chronic treatment to study functional blockade of δ-receptors. | [11][12][13] |
| 10 mL/kg (volume) | Intraperitoneal (i.p.) | 0.9% w/v Saline | General administration protocol for toxicity assessment. | [5] |
Experimental Protocols
Protocol 1: Solution Preparation for In Vivo Administration
The choice of vehicle is critical for ensuring the solubility and bioavailability of this compound while minimizing toxicity.
A. Primary Recommended Vehicle: Sterile Isotonic Saline (0.9% w/v)
-
Accurately weigh the required amount of this compound powder in a sterile container.
-
Add sterile 0.9% saline to the desired final concentration.
-
Vortex or sonicate the solution until the compound is completely dissolved. Ensure the final solution is clear and free of particulates.
B. Alternative Formulation for Compounds with Limited Aqueous Solubility: Saline with a Co-solvent
-
Saline with DMSO:
-
Initially, dissolve the this compound in a minimal volume of 100% dimethyl sulfoxide (B87167) (DMSO).[3]
-
Gently vortex until the compound is fully dissolved to create a concentrated stock solution.[3]
-
Gradually add sterile 0.9% saline to the DMSO stock while vortexing to achieve the final desired drug concentration.[3]
-
Crucially, ensure the final concentration of DMSO is as low as possible (ideally ≤5-10%) to avoid solvent-induced toxicity. [3]
-
-
Saline with Ethanol and Tween 80:
-
A vehicle consisting of 5% ethanol, 5% Tween 80, and 90% saline can also be used.[3]
-
First, dissolve the this compound in ethanol.
-
Add Tween 80 and vortex to mix.
-
Bring the solution to the final volume with sterile 0.9% saline.
-
Protocol 2: In Vivo Administration via Intraperitoneal (i.p.) Injection in Rodents
This protocol outlines the standard procedure for intraperitoneal injection, a common route for systemic administration.
Figure 2: Workflow for preparing and administering Naltrindole via i.p. injection.
Procedure:
-
Animal Restraint: Properly restrain the rodent. For mice, this can be achieved by scruffing the neck and securing the tail. For rats, appropriate handling techniques should be used to expose the abdomen.
-
Injection Site: The preferred injection site is the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Needle Insertion: Use a sterile needle (e.g., 25-27 gauge). Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Aspiration: Gently pull back on the plunger to ensure the needle has not entered a blood vessel (indicated by blood in the syringe) or an organ. If blood or yellowish fluid (urine) appears, withdraw the needle and reinject at a different site with a fresh needle and syringe.
-
Injection: Slowly and steadily depress the plunger to administer the solution.[3]
-
Needle Withdrawal: Smoothly withdraw the needle and return the animal to its cage.[3]
-
Monitoring: Observe the animal for any signs of distress or adverse reactions following the injection.[3]
Important Considerations
-
Toxicity: While naltrindole is generally well-tolerated, it is crucial to establish non-toxic doses in your specific animal model and experimental conditions.[5] Higher doses (e.g., 100 µg i.c. in rats) have been shown to produce significant increases in heart rate and mean arterial pressure.[7]
-
Duration of Action: Naltrindole can have a long duration of action. Some studies have noted its effects lasting for at least 8 hours, and divided dosing schedules can extend this to over 24 hours.[9] This should be considered when designing experiments with repeated testing.
-
Selectivity: Naltrindole is highly selective for the delta-opioid receptor.[1][2] However, at very high concentrations, off-target effects may occur. It is good practice to include appropriate controls to confirm the specificity of the observed effects. Some studies have also reported non-opioid receptor-mediated effects.[14][15]
-
Animal Welfare: All in vivo procedures should be carried out in accordance with institutional and national guidelines for the ethical treatment of laboratory animals.
By following these detailed protocols and considering the key factors outlined, researchers can effectively utilize this compound as a tool to investigate the multifaceted roles of the delta-opioid receptor system in health and disease.
References
- 1. apexbt.com [apexbt.com]
- 2. Naltrindole - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Naltrindole Inhibits Human Multiple Myeloma Cell Proliferation In Vitro and in a Murine Xenograft Model In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo and in vitro characterization of naltrindole-derived ligands at the κ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of MDMA-induced behavioral and transcriptional effects by the delta opioid antagonist naltrindole in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Naltrindole, a selective delta-opioid receptor antagonist, potentiates the lethal effects of cocaine by a central mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of the delta-opioid receptor antagonist naltrindole on antinociceptive responses to selective delta-agonists in post-weanling rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The delta opioid receptor antagonist naltrindole attenuates both alcohol and saccharin intake in rats selectively bred for alcohol preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The delta-opioid receptor antagonist naltrindole prevents sensitization to the conditioned rewarding effects of cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chronic naltrindole administration does not modify the inhibitory effect of morphine on vocalization responses in the tail electric stimulation test in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of neonatal naltrindole treatment on antinociceptive and behavioral responses to mu and kappa agonists in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Postnatal naltrindole treatments induce behavioural modifications in preweanling rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. "The Novel Cardioprotective Effects of Naltrindole to Mitigate Rigor Du" by Cameron Stinson [digitalcommons.pcom.edu]
Application Notes and Protocols for Naltrindole Hydrochloride in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of naltrindole (B39905) hydrochloride, a potent and highly selective δ-opioid receptor antagonist, in preclinical research involving mice and rats.[1] This document outlines recommended dosage ranges, detailed experimental protocols for various administration routes, and visual representations of its mechanism of action and experimental workflows.
Quantitative Data Summary
The following tables summarize reported dosages of naltrindole hydrochloride administered to mice and rats for a variety of experimental applications. It is crucial to note that the optimal dose can vary depending on the specific research question, the animal strain, and the experimental conditions. Therefore, these tables should be used as a guideline for dose-finding studies.
Table 1: this compound Dosage for Mice
| Administration Route | Dosage Range | Application/Effect | Reference |
| Intraperitoneal (i.p.) | 1 - 10 mg/kg | Antagonism of κ-opioid receptor agonist-induced effects | [2] |
| Intraperitoneal (i.p.) | 30 mg/kg (daily) | Inhibition of multiple myeloma cell proliferation in xenograft model | [3] |
| Intraperitoneal (i.p.) | 1 - 20 mg/kg | Assessment of toxicity and behavioral effects of naltrindole derivatives | [2] |
Table 2: this compound Dosage for Rats
| Administration Route | Dosage Range | Application/Effect | Reference |
| Intravenous (i.v.) | 30 - 300 µg | Potentiation of cocaine toxicity (no effect on lethal dose at this range) | [4] |
| Intravenous (i.v.) | 0.2 - 8.0 mg/kg | Cardioprotection in ischemia/reperfusion injury model | [5] |
| Intravenous (i.v.) | 1.25 - 5 µM (ex vivo) | Cardioprotection in isolated heart model | [6] |
| Intracisternal (i.c.) | 3.0 - 30 µg | Potentiation of the lethal effects of cocaine | [4] |
| Intraperitoneal (i.p.) | 1 mg/kg | Blockade of κ-agonist-induced diuresis | [2] |
| Intraperitoneal (i.p.) | 10 - 20 mg/kg | Attenuation of alcohol and saccharin (B28170) intake | [7] |
| Intraperitoneal (i.p.) | 1 mg/kg (chronic) | Study of functional interactions between δ- and µ-opioid receptors | [8] |
| Subcutaneous (s.c.) | 3 mg/kg | Antagonism of δ-opioid receptor-mediated effects | [8] |
Experimental Protocols
Preparation of this compound Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO) (optional, for higher concentrations)[9]
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sterile 0.22 µm syringe filter (optional)[9]
Protocol:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile container.
-
Solubilization:
-
For lower concentrations: Add the required volume of sterile 0.9% saline to the powder.[2] Vortex gently until the compound is completely dissolved.
-
For higher concentrations or compounds with limited aqueous solubility: First, dissolve the this compound in a minimal amount of DMSO.[9] Then, gradually add sterile 0.9% saline while vortexing to reach the final desired concentration. Ensure the final DMSO concentration is as low as possible (e.g., ≤20%) to minimize potential toxicity.[9]
-
-
Sterilization (Optional): If the solution was not prepared under aseptic conditions, it can be sterilized by passing it through a 0.22 µm syringe filter into a sterile vial.[9]
-
Storage: For short-term storage, solutions can be kept at -20°C. For long-term storage, it is recommended to aliquot the solution and store it at -80°C to prevent degradation from repeated freeze-thaw cycles.[9]
Administration Routes
Important Considerations:
-
All animal procedures must be performed in accordance with approved Institutional Animal Care and Use Committee (IACUC) protocols.
-
Use a new sterile syringe and needle for each animal to prevent cross-contamination and infection.[10]
-
Warm the injection solution to room or body temperature before administration to reduce animal discomfort.[10]
-
The injection volume should be appropriate for the size of the animal. For mice, a typical intraperitoneal injection volume is 10 ml/kg, and for rats, it is 1 ml/kg.[2]
Materials:
-
Prepared this compound solution
-
Sterile syringe (1 ml)
-
Sterile needle (25-27 gauge)[9]
-
70% ethanol (B145695) or other appropriate skin disinfectant
Protocol:
-
Restraint: Gently restrain the mouse by grasping the loose skin over the shoulders and neck to immobilize the head and body.
-
Positioning: Turn the mouse so its abdomen is facing upwards, with the head tilted slightly downwards. This allows the abdominal organs to shift cranially, reducing the risk of puncture.[4]
-
Site Identification: Locate the injection site in the lower right quadrant of the abdomen, lateral to the midline, to avoid the cecum and urinary bladder.[4][11]
-
Disinfection: Swab the injection site with an appropriate disinfectant.
-
Needle Insertion: Insert the needle, bevel up, at a 30-45 degree angle to the abdominal wall.[4][9]
-
Aspiration: Gently pull back the plunger to ensure that no blood (indicating entry into a blood vessel) or yellowish fluid (indicating entry into the bladder) is aspirated. If fluid is drawn, withdraw the needle and reinject at a different site with a fresh needle and syringe.[11]
-
Injection: If aspiration is clear, slowly and steadily depress the plunger to administer the solution.[9]
-
Withdrawal and Monitoring: Smoothly withdraw the needle and return the animal to its cage.[9] Observe the animal for any signs of distress or adverse reactions.
Materials:
-
Prepared this compound solution
-
Sterile syringe (1 ml)
-
Sterile needle (27-30 gauge)
-
Restraining device for rats
-
Heat lamp or warm water bath
-
70% ethanol or other appropriate skin disinfectant
Protocol:
-
Restraint and Vein Dilation: Place the rat in a restraining device. To dilate the lateral tail veins and make them more visible, warm the tail using a heat lamp or by immersing it in warm water.
-
Site Identification and Disinfection: Identify one of the lateral tail veins. Disinfect the injection site with an appropriate antiseptic.
-
Needle Insertion: Insert the needle, bevel up, into the vein at a shallow angle.
-
Confirmation of Placement: Proper placement is often confirmed by a "flash" of blood in the needle hub.
-
Injection: Slowly and steadily inject the solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw it and re-attempt at a more proximal site.
-
Withdrawal and Hemostasis: After injection, withdraw the needle and apply gentle pressure to the site with a sterile gauze pad to prevent bleeding.
-
Monitoring: Return the animal to its cage and monitor for any adverse effects.
Visualizations
Signaling Pathway of this compound
This compound acts as a selective antagonist at the δ-opioid receptor (DOR), a G-protein coupled receptor (GPCR).[9][12] By binding to the DOR, naltrindole prevents the binding of endogenous or exogenous opioid agonists, thereby inhibiting the downstream signaling cascade that these agonists would typically initiate.
Caption: Antagonistic action of Naltrindole on DOR signaling.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for an in vivo study using this compound.
Caption: General in vivo experimental workflow for naltrindole.
References
- 1. Naltrindole, a highly selective and potent non-peptide delta opioid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo and in vitro characterization of naltrindole-derived ligands at the κ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Naltrindole Inhibits Human Multiple Myeloma Cell Proliferation In Vitro and in a Murine Xenograft Model In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.vt.edu [research.vt.edu]
- 5. DigitalCommons@PCOM - Research Day: Pretreatment with Naltrindole Generates Dose Dependent Effects on Reduction of Infarct Size During Myocardial Ischemia Reperfusion in An In-Vivo Model [digitalcommons.pcom.edu]
- 6. "The Novel Cardioprotective Effects of Naltrindole to Mitigate Rigor Du" by Cameron Stinson [digitalcommons.pcom.edu]
- 7. The delta opioid receptor antagonist naltrindole attenuates both alcohol and saccharin intake in rats selectively bred for alcohol preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chronic naltrindole administration does not modify the inhibitory effect of morphine on vocalization responses in the tail electric stimulation test in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. uac.arizona.edu [uac.arizona.edu]
- 11. animalstudyregistry.org [animalstudyregistry.org]
- 12. Structure of the δ-opioid receptor bound to naltrindole - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Naltrindole Hydrochloride Stock Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naltrindole (B39905) hydrochloride is a potent and highly selective non-peptide antagonist of the delta-opioid receptor (δ-opioid receptor).[1][2][3] It demonstrates significantly greater affinity for the δ-opioid receptor compared to the mu (μ)- and kappa (κ)-opioid receptors.[4][5] This selectivity makes it an invaluable tool in neuroscience research for investigating the physiological and pathological roles of the δ-opioid receptor system. Naltrindole is frequently utilized in studies related to pain modulation, addiction, and other neurological processes.[4][6][7] This document provides detailed protocols for the preparation of Naltrindole hydrochloride stock solutions for in vitro and in vivo experimental use.
Physicochemical Properties and Solubility Data
Proper preparation of a stock solution begins with an understanding of the compound's physical and chemical properties.
| Property | Value | Reference |
| CAS Number | 111469-81-9 | [1][8] |
| Molecular Formula | C₂₆H₂₆N₂O₃ · HCl | [1][8] |
| Molecular Weight | 450.96 g/mol | [1][8] |
| Appearance | Crystalline solid | [2][9] |
| Purity | ≥95% to ≥99% (batch-specific) | [1][10] |
| Storage (Solid) | -20°C, desiccated | [1][8][9] |
The solubility of this compound is a critical factor in preparing accurate and effective stock solutions. The following table summarizes its solubility in various common laboratory solvents.
| Solvent | Solubility | Reference |
| DMSO (Dimethyl Sulfoxide) | ≥ 5 mg/mL (to 100 mM) | [1][4][9] |
| Ethanol (B145695) | ≈ 10 mg/mL | [4][9] |
| Water | Soluble to 25 mM | [1] |
| Methanol | 4.5 mg/mL | [8] |
| DMF (Dimethylformamide) | ≈ 5 mg/mL | [4][9] |
| Ethanol:PBS (pH 7.2) (1:1) | ≈ 0.5 mg/mL | [4][9] |
Mechanism of Action: Delta-Opioid Receptor Antagonism
This compound exerts its effects by competitively binding to the δ-opioid receptor, a G-protein coupled receptor (GPCR).[11][12] In its unbound state, the δ-opioid receptor, upon activation by endogenous ligands like enkephalins, couples to inhibitory G-proteins (Gi/Go).[11][12] This coupling initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[12] By blocking the binding of endogenous agonists, Naltrindole prevents this intracellular signaling cascade.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol is suitable for most in vitro cell culture experiments.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. The molecular weight is 450.96 g/mol .
-
For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:
-
Mass (g) = 0.010 mol/L * 0.001 L * 450.96 g/mol = 0.00451 g = 4.51 mg
-
-
-
Weigh the compound: Carefully weigh out the calculated mass of this compound using an analytical balance and place it into a sterile microcentrifuge tube.
-
Add solvent: Add the appropriate volume of anhydrous DMSO to the tube. For 4.51 mg of this compound, add 1 mL of DMSO.
-
Dissolve the compound: Close the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming (to no more than 37°C) may be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.[1] Stock solutions in DMSO are generally stable for up to 6 months at -20°C.[13]
Protocol 2: Preparation of a 1 mg/mL this compound Working Solution in Aqueous Buffer
For experiments requiring an aqueous solution, a two-step dilution from an organic stock is recommended due to the lower solubility of this compound in aqueous buffers.[9][14]
Materials:
-
This compound stock solution in ethanol (e.g., 10 mg/mL)
-
Phosphate-buffered saline (PBS), pH 7.2, or other desired aqueous buffer
-
Sterile conical tubes or vials
-
Calibrated micropipettes and sterile tips
Procedure:
-
Prepare an intermediate stock in ethanol: Following Protocol 1, prepare a 10 mg/mL stock solution of this compound in ethanol.
-
Dilution in aqueous buffer: To prepare a 1 mg/mL working solution, dilute the 10 mg/mL ethanol stock 1:10 in the desired aqueous buffer. For example, add 100 µL of the 10 mg/mL ethanol stock to 900 µL of PBS (pH 7.2).
-
Mix thoroughly: Gently vortex or invert the tube to ensure a homogenous solution.
-
Use immediately: It is recommended to use aqueous solutions of this compound on the same day they are prepared, as long-term storage is not advised.[9][14]
Experimental Workflow
The general workflow for utilizing a this compound stock solution in a typical cell-based assay is outlined below.
Safety Precautions
This compound should be handled with care in a laboratory setting. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the manufacturer.
References
- 1. rndsystems.com [rndsystems.com]
- 2. apexbt.com [apexbt.com]
- 3. Naltrindole - Wikipedia [en.wikipedia.org]
- 4. caymanchem.com [caymanchem.com]
- 5. Naltrindole, a highly selective and potent non-peptide delta opioid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The Delta-Opioid Receptor; a Target for the Treatment of Pain [frontiersin.org]
- 7. The delta-opioid receptor antagonist naltrindole prevents sensitization to the conditioned rewarding effects of cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Naltrindole solid 111469-81-9 [sigmaaldrich.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. scbt.com [scbt.com]
- 11. δ-opioid receptor - Wikipedia [en.wikipedia.org]
- 12. Video: Opioid Receptors: Overview [jove.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols: Naltrindole Hydrochloride Solubility
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the solubility of naltrindole (B39905) hydrochloride in two common laboratory solvents: dimethyl sulfoxide (B87167) (DMSO) and phosphate-buffered saline (PBS). This document includes detailed experimental protocols and data presented for easy comparison, aiding in the preparation of stock solutions and experimental buffers for research and development.
Quantitative Solubility Data
The solubility of naltrindole hydrochloride can vary, and the data presented below is compiled from multiple sources. It is recommended to perform small-scale solubility tests with your specific batch of the compound.
| Solvent System | Reported Solubility (Concentration) | Reported Solubility (mg/mL) |
| DMSO | ~100 mM[1][2] | ~5 mg/mL[3][4][5] |
| >416 mM[6] | >20 mg/mL, 188 mg/mL[6] | |
| PBS (pH 7.2) | Sparingly soluble[3][4] | - |
| 1:1 Ethanol (B145695):PBS (pH 7.2) | - | ~0.5 mg/mL[3][4][5] |
| Water | 25 mM[1] | 8 mg/mL |
Note: The significant variation in reported DMSO solubility may be attributed to differences in the purity of this compound, the specific batch, and the experimental conditions under which solubility was determined.
Experimental Protocols
Protocol for Preparing a this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound using DMSO as the solvent.
Materials:
-
This compound (crystalline solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Inert gas (e.g., argon or nitrogen)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock solution concentration.
-
Inert Gas Purge: To minimize degradation, purge the headspace of the tube or vial with an inert gas.[3][4]
-
Dissolution: Tightly cap the container and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be applied to aid dissolution if necessary.
-
Storage: Store the stock solution at -20°C for long-term stability.[3][4] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Caption: Workflow for preparing a this compound stock solution in DMSO.
Protocol for Preparing a this compound Working Solution in PBS
Due to its limited solubility in aqueous solutions, a two-step process is required to prepare this compound in PBS.[3][4]
Materials:
-
This compound stock solution in ethanol (e.g., 10 mg/mL)
-
Phosphate-buffered saline (PBS), pH 7.2
-
Sterile conical tubes or vials
-
Calibrated pipettes
Procedure:
-
Initial Dissolution: First, prepare a stock solution of this compound in ethanol (solubility is approximately 10 mg/mL).[3][4][5]
-
Dilution in PBS: In a sterile tube, add the desired volume of PBS.
-
Addition of Stock Solution: While gently vortexing the PBS, slowly add the required volume of the this compound/ethanol stock solution to achieve the final desired concentration.
-
Final Concentration Check: Ensure the final concentration does not exceed the solubility limit in the ethanol:PBS mixture (approximately 0.5 mg/mL in a 1:1 ratio).[3][4][5]
-
Use Immediately: It is recommended to use the aqueous solution on the same day it is prepared and not to store it for more than one day.[3][4]
Caption: Workflow for preparing a this compound working solution in PBS.
Mechanism of Action and Signaling Pathway
This compound is a highly selective and potent antagonist of the delta (δ)-opioid receptor.[1][5][7][8] In its antagonistic role, naltrindole blocks the binding of endogenous or exogenous δ-opioid receptor agonists, thereby inhibiting the downstream signaling cascade. This typically involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: Antagonistic action of this compound at the δ-opioid receptor.
References
- 1. rndsystems.com [rndsystems.com]
- 2. static1.squarespace.com [static1.squarespace.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound CAS:111469-81-9 LM8BR02533IN - 联迈生物官方商城 - 联迈生物-试剂盒,抗体,细胞,原代细胞,ATCC细胞,重组蛋白,抗体,细胞因子,胎牛血清,常用生化试剂,实验耗材 [shlmai.net]
- 7. Naltrindole - Wikipedia [en.wikipedia.org]
- 8. Naltrindole - Wikiwand [wikiwand.com]
Application Notes and Protocols for Naltrindole Hydrochloride in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Naltrindole (B39905) hydrochloride, a potent and selective δ-opioid receptor (DOR) antagonist, in various cell culture assays. This document outlines its mechanism of action, provides quantitative data on its activity, and offers detailed protocols for key in vitro experiments.
Introduction to Naltrindole Hydrochloride
This compound is a non-peptide antagonist with high selectivity for the δ-opioid receptor.[1] It is an invaluable tool for researchers studying the physiological and pathological roles of the δ-opioid receptor and its downstream signaling pathways. Beyond its canonical role as a DOR antagonist, naltrindole has also been shown to exhibit non-opioid receptor-mediated effects, including the inhibition of the Akt signaling pathway in certain cancer cell lines.[2] This dual activity makes it a versatile compound for investigating various cellular processes.
Mechanism of Action
This compound primarily functions by competitively binding to the δ-opioid receptor, thereby blocking the binding of endogenous and exogenous agonists. The δ-opioid receptor is a G-protein coupled receptor (GPCR) that predominantly couples to inhibitory G proteins (Gi/Go).[2] Activation of the δ-opioid receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways. By antagonizing these effects, naltrindole allows for the elucidation of the functional roles of the δ-opioid receptor in cellular models.
Furthermore, in some cellular contexts, such as small cell lung cancer and multiple myeloma, naltrindole has been observed to inhibit cell proliferation and induce apoptosis through a non-opioid receptor-dependent mechanism by downregulating the phosphorylation of Akt and its downstream effectors.[2][3]
Data Presentation
The following tables summarize the quantitative data for this compound in various in vitro assays.
| Parameter | Receptor Subtype | Value | Reference |
| Ki (Binding Affinity) | δ-opioid receptor | 0.02 nM - 0.031 nM | [2][4] |
| μ-opioid receptor | 3.8 nM | [2] | |
| κ-opioid receptor | 332.7 nM | [2] | |
| pKB (Antagonist Potency) | δ-opioid receptor | 9.7 | [5] |
| μ-opioid receptor | 8.3 | [5] | |
| κ-opioid receptor | 7.5 | [5] | |
| pIC50 (Inhibitory Potency) | δ-opioid receptor | 9.6 | [5] |
| μ-opioid receptor | 7.8 | [5] | |
| κ-opioid receptor | 7.2 | [5] |
Table 1: Receptor Binding and Antagonist Potency of this compound.
| Cell Line | Assay | Parameter | Value | Reference |
| U266 (Multiple Myeloma) | Proliferation Assay | EC50 | 16 µM | [6][7] |
| NCI-H69 (SCLC) | Growth Inhibition | IC50 | 25 µM | [2] |
| NCI-H345 (SCLC) | Growth Inhibition | IC50 | 40 µM | [2] |
| NCI-H510 (SCLC) | Growth Inhibition | IC50 | 55 µM | [2] |
Table 2: Cellular Activity of this compound in Cancer Cell Lines. SCLC: Small Cell Lung Cancer.
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Protocol 1: Radioligand Binding Assay
This protocol determines the binding affinity of this compound for the δ-opioid receptor.
Materials:
-
Cell membranes expressing the δ-opioid receptor (e.g., from CHO or HEK293 cells)
-
[³H]-Naltrindole (Radioligand)
-
This compound (unlabeled)
-
Naloxone (B1662785) (for non-specific binding)
-
Binding Buffer (50 mM Tris-HCl, pH 7.4)
-
Wash Buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of unlabeled this compound.
-
In a 96-well plate, add binding buffer, the cell membrane preparation, and [³H]-Naltrindole at a concentration close to its Kd.
-
For determining non-specific binding, add a high concentration of naloxone (e.g., 10 µM) to a set of wells.
-
To the experimental wells, add the different concentrations of unlabeled this compound.
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: Cell Viability (MTT) Assay
This protocol assesses the effect of this compound on cell proliferation.
Materials:
-
Cells of interest (e.g., U266, NCI-H69)
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent like water or DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate for 15-30 minutes at room temperature with gentle shaking, protected from light.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 or IC50 value.
Protocol 3: Western Blot for Akt Signaling
This protocol is for analyzing the effect of this compound on the phosphorylation of Akt.
Materials:
-
Cells of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-Akt Ser473 and anti-total Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat the cells with the desired concentrations of this compound for the specified time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize, strip the membrane and re-probe with an antibody against total Akt.
Protocol 4: cAMP Assay
This protocol measures the effect of this compound on adenylyl cyclase activity.
Materials:
-
Cells expressing the δ-opioid receptor
-
This compound
-
A δ-opioid receptor agonist (e.g., DPDPE)
-
Forskolin (an adenylyl cyclase activator)
-
cAMP assay kit (e.g., HTRF, ELISA)
-
Cell culture plates
Procedure:
-
Seed the cells in the appropriate plate format for the chosen cAMP assay kit.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of a δ-opioid receptor agonist in the presence of forskolin.
-
Incubate for the time recommended by the agonist and the assay kit.
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the cAMP assay kit.
-
The antagonistic effect of this compound will be observed as a reversal of the agonist-induced inhibition of forskolin-stimulated cAMP production.
Visualizations
Signaling Pathway
References
- 1. bds.berkeley.edu [bds.berkeley.edu]
- 2. δ-opioid receptor - Wikipedia [en.wikipedia.org]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. benchchem.com [benchchem.com]
- 7. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Naltrindole Hydrochloride for Immunohistochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naltrindole (B39905) hydrochloride is a highly potent and selective non-peptide antagonist of the delta-opioid receptor (δ-OR).[1][2][3] Its ability to specifically block δ-OR signaling makes it an invaluable tool in neuroscience and pharmacology research.[1] While not used as a direct staining agent in immunohistochemistry (IHC), naltrindole hydrochloride is frequently employed in experimental designs to investigate the distribution, regulation, and function of δ-opioid receptors in various tissues.
These application notes provide detailed protocols for performing immunohistochemistry on tissues that have been treated with this compound to elucidate the effects of δ-OR blockade. The primary application is the immunodetection of the δ-opioid receptor itself or downstream signaling molecules to understand the receptor's role in cellular processes.
Data Presentation
Quantitative Data Summary
The following table summarizes the binding affinity of naltrindole for the delta-opioid receptor. This data is crucial for designing experiments where effective receptor blockade is required prior to tissue harvesting and subsequent immunohistochemical analysis.
| Ligand | Receptor | Species | Preparation | Ki (nM) | Reference |
| Naltrindole | Delta-Opioid Receptor (DOR) | Human | Cloned | 9.4 | [4] |
| 3H-Naltrindole | Delta-Opioid Receptor | Mouse | Brain | 0.0562 | [5] |
| Naltrindole | Delta-Opioid Receptor | - | - | 0.02 | [1] |
Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.
Signaling Pathways
This compound, as a δ-OR antagonist, blocks the downstream signaling cascades typically initiated by the binding of endogenous or exogenous δ-OR agonists. One of the key pathways affected is the G-protein coupled receptor (GPCR) signaling cascade, which can influence cell proliferation and survival pathways such as the ERK and Akt signaling pathways.[1][6]
References
- 1. apexbt.com [apexbt.com]
- 2. Naltrindole - Wikipedia [en.wikipedia.org]
- 3. Naltrindole, a highly selective and potent non-peptide delta opioid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 47824 [pdspdb.unc.edu]
- 5. Characterization of [3H]naltrindole binding to delta opioid receptors in mouse brain and mouse vas deferens: evidence for delta opioid receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis Following Naltrindole Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naltrindole (B39905) hydrochloride is a highly selective and potent antagonist of the delta-opioid receptor (δ-opioid receptor), a member of the G-protein coupled receptor (GPCR) family.[1] Its utility in biomedical research is significant for investigating the physiological and pathological roles of the δ-opioid receptor. Beyond its classical role as an antagonist, naltrindole has been shown to modulate key intracellular signaling pathways, notably the PI3K/Akt and MAPK/ERK cascades, which are critical in regulating cell survival, proliferation, and apoptosis.[2][3] This document provides detailed protocols for performing Western blot analysis to investigate the effects of naltrindole hydrochloride treatment on these signaling pathways.
Signaling Pathways and Mechanisms of Action
This compound primarily exerts its effects by blocking the δ-opioid receptor. However, studies have revealed that it can also influence downstream signaling pathways, often in a manner that is independent of its opioid receptor antagonism. The two primary pathways of interest for Western blot analysis after naltrindole treatment are:
-
PI3K/Akt Signaling Pathway: This pathway is a critical regulator of cell survival and proliferation. Naltrindole treatment has been shown to reduce the constitutive phosphorylation of Akt (also known as Protein Kinase B or PKB) at key residues such as Serine 473 and Threonine 308 in certain cell types, leading to an inhibition of this pro-survival pathway.[2] This inhibitory effect can also extend to downstream targets of Akt, such as glycogen (B147801) synthase kinase-3 beta (GSK-3β) and the Forkhead box O (FOXO) transcription factors.[2]
-
MAPK/ERK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is crucial for cell proliferation, differentiation, and survival. Naltrindole has been observed to decrease the levels of the active, phosphorylated form of ERK.[3] By antagonizing δ-opioid receptor-mediated ERK activation, naltrindole can inhibit downstream cellular responses.[4]
Signaling Pathway Diagrams
Caption: this compound signaling pathways.
Data Presentation
The following table summarizes hypothetical quantitative data from a Western blot experiment investigating the effect of this compound on the phosphorylation of Akt and ERK in a relevant cell line. Data is presented as the relative band intensity normalized to a loading control (e.g., β-actin or GAPDH) and expressed as a fold change relative to the untreated control.
| Treatment Group | Concentration (µM) | Duration (hours) | Relative p-Akt (Ser473) Intensity (Fold Change) | Relative p-ERK (Thr202/Tyr204) Intensity (Fold Change) |
| Untreated Control | 0 | 24 | 1.00 ± 0.05 | 1.00 ± 0.08 |
| Naltrindole HCl | 10 | 24 | 0.65 ± 0.04 | 0.72 ± 0.06 |
| Naltrindole HCl | 20 | 24 | 0.42 ± 0.03 | 0.51 ± 0.05 |
| Naltrindole HCl | 40 | 24 | 0.25 ± 0.02 | 0.33 ± 0.04 |
| Agonist Control | 1 | 0.5 | 2.50 ± 0.15 | 3.10 ± 0.20 |
| Naltrindole + Agonist | 20 + 1 | 24 (Naltrindole), 0.5 (Agonist) | 0.55 ± 0.06 | 0.85 ± 0.07 |
Experimental Protocols
This section provides a detailed methodology for performing a Western blot to analyze changes in protein phosphorylation following this compound treatment.
Experimental Workflow Diagram
Caption: Western blot experimental workflow.
Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., SH-SY5Y, HEK293, or a relevant cancer cell line) in appropriate culture dishes and grow to 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal levels of protein phosphorylation, serum-starve the cells for 12-24 hours prior to treatment, if appropriate for the cell line and experimental design.
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Dilute the stock solution to the desired final concentrations in serum-free or complete media.
-
Treat cells for the desired time points (e.g., 2, 6, 12, 24 hours). Include an untreated (vehicle) control.
-
-
Positive and Negative Controls:
-
Positive Control for Pathway Activation: Treat a set of cells with a known agonist of the δ-opioid receptor or a growth factor (e.g., EGF or IGF-1) to induce phosphorylation of Akt and ERK.
-
Negative Control (Antagonism): Pre-treat cells with this compound for a specified duration before adding the agonist to demonstrate the antagonistic effect.
-
Cell Lysis and Protein Extraction
To preserve the phosphorylation state of proteins, it is critical to work quickly and keep samples on ice or at 4°C throughout the lysis procedure.
-
Lysis Buffer Preparation: Prepare a suitable lysis buffer such as RIPA buffer or a non-denaturing lysis buffer. Immediately before use, supplement the lysis buffer with a protease and phosphatase inhibitor cocktail to prevent protein degradation and dephosphorylation.[5][6]
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Add ice-cold lysis buffer to the culture dish (e.g., 1 mL for a 10 cm dish).
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay, such as the Bicinchoninic acid (BCA) assay or Bradford assay, according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading in the subsequent steps.
Sample Preparation for SDS-PAGE
-
To 20-40 µg of protein lysate, add an equal volume of 2X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins. For membrane proteins like GPCRs, heating at 70°C for 10 minutes may be preferable to prevent aggregation.[8][9]
-
Centrifuge briefly to collect the condensate.
SDS-PAGE and Protein Transfer
-
Load the denatured protein samples into the wells of a 10% or 12% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. A wet transfer system is recommended for quantitative accuracy.
Immunoblotting
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. Avoid using milk as a blocking agent for phospho-protein detection, as it contains casein, a phosphoprotein that can cause high background.[1]
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (e.g., rabbit anti-phospho-Akt (Ser473), rabbit anti-phospho-ERK (Thr202/Tyr204), and corresponding total Akt and total ERK antibodies) in 5% BSA in TBST at the manufacturer's recommended dilution.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in 5% BSA in TBST for 1 hour at room temperature.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.
Detection and Analysis
-
Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
-
Quantification:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the phospho-protein band to the intensity of the corresponding total protein band for each sample.
-
Further normalize to a loading control (e.g., β-actin or GAPDH) to account for any loading inaccuracies.
-
Express the results as a fold change relative to the untreated control.[10]
-
Disclaimer
This protocol is intended as a guideline. Optimal conditions for cell culture, drug treatment, antibody concentrations, and incubation times should be determined empirically for each specific experimental system.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Protease inhibitor cocktails and protease inhibitors | Hello Bio [hellobio.com]
- 3. researchgate.net [researchgate.net]
- 4. bostonbioproducts.com [bostonbioproducts.com]
- 5. thomassci.com [thomassci.com]
- 6. Protease Phosphatase Inhibitor Cocktail (100X) #5872 | Cell Signaling Technology [cellsignal.com]
- 7. Protease and phosphatase inhibitor cocktail (ab201119) | Abcam [abcam.com]
- 8. stratech.co.uk [stratech.co.uk]
- 9. Choosing The Right Lysis Buffer | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 10. bitesizebio.com [bitesizebio.com]
Application Notes and Protocols for Electrophysiology Studies with Naltrindole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Naltrindole (B39905) hydrochloride, a potent and selective δ-opioid receptor (DOR) antagonist, in electrophysiological studies. The following sections detail the mechanism of action, experimental protocols, and expected outcomes when using Naltrindole to investigate the role of DORs in neuronal function.
Introduction to Naltrindole Hydrochloride
This compound is a non-peptide antagonist with high selectivity for the δ-opioid receptor.[1] In electrophysiological research, it is an invaluable tool for:
-
Confirming DOR-mediated effects: By demonstrating that an observed physiological response to a DOR agonist is blocked or reversed by Naltrindole, researchers can confirm the involvement of DORs.
-
Investigating endogenous opioid tone: Naltrindole can be used to unmask the physiological role of endogenous opioids that act on DORs.
-
Characterizing novel DOR ligands: It serves as a reference antagonist in studies evaluating the potency and selectivity of new DOR agonists or antagonists.
Mechanism of Action in Electrophysiology
Activation of DORs, which are G-protein coupled receptors (GPCRs), typically leads to neuronal inhibition through two primary mechanisms that can be effectively blocked by Naltrindole:
-
Postsynaptic Hyperpolarization: Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to K+ efflux and hyperpolarization of the neuronal membrane. This decreases the likelihood of action potential firing.
-
Presynaptic Inhibition: Inhibition of voltage-gated Ca2+ channels at presynaptic terminals, which reduces neurotransmitter release (e.g., glutamate), thereby decreasing excitatory postsynaptic currents (EPSCs) in the downstream neuron.
Naltrindole binds competitively to the DOR, preventing the binding of endogenous or exogenous agonists and thereby inhibiting these downstream signaling events.
Data Presentation: Effects of this compound
The following tables summarize quantitative data from studies utilizing this compound in various experimental paradigms.
Table 1: Antagonism of Agonist-Induced Effects by this compound
| Agonist | Preparation | Measured Effect | Naltrindole Concentration | Outcome |
| DPDPE (30 µ g/rat , ICV) | Rat in vivo (hot-plate assay) | Analgesia (increased paw-lick latency) | 0.01-1.0 µ g/rat , ICV | Dose-dependent attenuation of analgesia.[2] |
| DPDPE | Rat hippocampal slices | Increased population spike amplitude | Not specified | Antagonized the effects of DPDPE.[3] |
| DADLE | Rat in vivo (spinal administration) | Antinociception | > 30 µg, IT | Failed to antagonize DADLE-induced antinociception.[2] |
| DAMGO | Rat in vivo (spinal administration) | Antinociception | > 30 µg, IT | Failed to antagonize DAMGO-induced antinociception.[2] |
| Morphine | Rat in vivo (spinal administration) | Antinociception | 23.5 µg, IT (IC50) | Antagonized morphine-induced antinociception.[2] |
Table 2: Direct Effects of this compound on Ion Channels
| Preparation | Channel Type | Measured Current | Naltrindole Concentration | Effect |
| Acutely dissociated rat dorsal raphe neurons | GIRK channels | 5-HT-induced GIRK current | IC50: 98.4 µM | Concentration-dependent inhibition.[4] |
| Acutely dissociated rat locus coeruleus neurons | GIRK channels | Noradrenaline-induced GIRK current | IC50: 84.4 µM | Concentration-dependent inhibition.[4] |
Experimental Protocols
The following are detailed protocols for conducting whole-cell patch-clamp electrophysiology experiments in brain slices to investigate the effects of this compound.
Protocol 1: Investigating Naltrindole's Antagonism of DOR-Mediated Postsynaptic Hyperpolarization
Objective: To determine if a DOR agonist-induced hyperpolarization of a neuron is mediated by DORs by attempting to block the effect with Naltrindole.
Materials:
-
Brain Slicer (Vibratome): For preparing acute brain slices.[5]
-
Microscope: With DIC optics for visualizing neurons.
-
Patch-clamp amplifier and digitizer.
-
Perfusion system.
-
Glass capillaries for patch pipettes.
-
DOR agonist: e.g., [D-Pen²,D-Pen⁵]enkephalin (DPDPE).
-
This compound.
-
Artificial Cerebrospinal Fluid (aCSF): (in mM): 126 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgCl2, 2 CaCl2, 26 NaHCO3, 10 D-glucose. Bubbled with 95% O2 / 5% CO2.
-
Intracellular Solution (K-Gluconate based): (in mM): 130 K-Gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 Phosphocreatine. pH adjusted to 7.3 with KOH, osmolarity to ~290 mOsm.
Procedure:
-
Brain Slice Preparation:
-
Anesthetize and decapitate the animal according to approved institutional protocols.
-
Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.
-
Prepare 300-400 µm thick coronal or sagittal slices of the brain region of interest using a vibratome.
-
Allow slices to recover in oxygenated aCSF at 32-34°C for at least 30 minutes, and then at room temperature for at least 1 hour before recording.
-
-
Whole-Cell Patch-Clamp Recording (Current-Clamp):
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.
-
Visually identify a neuron of interest using the microscope.
-
Obtain a gigaohm seal (>1 GΩ) on the cell membrane with a patch pipette filled with K-Gluconate based intracellular solution.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Switch the amplifier to current-clamp mode and record the resting membrane potential.
-
-
Drug Application:
-
Establish a stable baseline recording of the resting membrane potential for 5-10 minutes.
-
Bath-apply the DOR agonist (e.g., 1 µM DPDPE) and record the change in membrane potential. A hyperpolarization is expected.
-
After observing a stable effect of the agonist, co-apply this compound (e.g., 1-10 µM) with the agonist.
-
Observe if Naltrindole reverses the agonist-induced hyperpolarization.
-
Wash out the drugs with aCSF and monitor the return of the membrane potential to baseline.
-
Data Analysis:
-
Measure the resting membrane potential before, during, and after the application of the agonist and antagonist.
-
Quantify the magnitude of the hyperpolarization induced by the agonist and the degree of reversal by Naltrindole.
Protocol 2: Assessing Naltrindole's Blockade of DOR-Mediated Inhibition of Excitatory Synaptic Transmission
Objective: To determine if a DOR agonist-induced reduction in excitatory postsynaptic currents (EPSCs) is blocked by Naltrindole.
Materials:
-
Same as Protocol 1, with the addition of a stimulating electrode.
-
Intracellular Solution (Cs-based): (in mM): 120 Cs-Methanesulfonate, 10 CsCl, 10 HEPES, 10 EGTA, 5 QX-314, 4 Mg-ATP, 0.3 Na-GTP. pH adjusted to 7.3 with CsOH, osmolarity to ~290 mOsm. (Using a Cesium-based internal solution helps to block potassium channels and better isolate synaptic currents).
Procedure:
-
Brain Slice Preparation and Recording Setup:
-
Follow steps 1 and 2a-d from Protocol 1.
-
Place a stimulating electrode in a region that provides synaptic input to the recorded neuron.
-
-
Whole-Cell Patch-Clamp Recording (Voltage-Clamp):
-
Rupture the membrane to achieve the whole-cell configuration with a Cs-based intracellular solution.
-
Clamp the neuron at a holding potential of -70 mV to record glutamate-mediated EPSCs.
-
Deliver electrical stimuli at a low frequency (e.g., 0.1 Hz) to evoke stable baseline EPSCs for 5-10 minutes.
-
-
Drug Application:
-
Bath-apply the DOR agonist (e.g., 1 µM DPDPE) and continue to evoke and record EPSCs. A reduction in EPSC amplitude is expected.
-
After a stable inhibition is observed, co-apply this compound (e.g., 1-10 µM) with the agonist.
-
Observe if Naltrindole reverses the agonist-induced inhibition of EPSCs.
-
Wash out the drugs with aCSF and monitor the recovery of the EPSC amplitude.
-
Data Analysis:
-
Measure the amplitude of the evoked EPSCs before, during, and after drug application.
-
Calculate the percentage of inhibition of the EPSC amplitude by the agonist and the degree of reversal by Naltrindole.
Visualizations
The following diagrams illustrate the key signaling pathway and a typical experimental workflow for studies involving Naltrindole.
References
- 1. Delta-opioid receptor antagonist naltrindole reduces oxycodone addiction and constipation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dose-dependent antagonism of spinal opioid receptor agonists by naloxone and naltrindole: additional evidence for delta-opioid receptor subtypes in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrophysiological actions of delta opioids in CA1 of the rat hippocampal slice are mediated by one delta receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. delta-Opioid receptor antagonists inhibit GIRK channel currents in acutely dissociated brainstem neurons of rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. digitalcommons.providence.org [digitalcommons.providence.org]
Troubleshooting & Optimization
Technical Support Center: Naltrindole Hydrochloride
Welcome to the technical support center for Naltrindole Hydrochloride. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving. What should I do?
A1: Difficulty in dissolving this compound is a common issue, primarily because it is sparingly soluble in aqueous buffers. The recommended approach is to first dissolve the compound in an organic solvent before dilution in an aqueous medium.[1][2]
Here is a troubleshooting workflow to guide you:
Caption: Troubleshooting workflow for dissolving this compound.
Q2: What are the recommended solvents and concentrations for this compound?
A2: The solubility of this compound varies significantly between different solvents. Organic solvents are generally more effective for creating stock solutions. There appears to be some variability in reported solubility values across suppliers, which may be due to differences in crystalline form or experimental conditions.
Summary of this compound Solubility
| Solvent | Cayman Chemical[1][2][3] | R&D Systems | Sigma-Aldrich[4] |
| DMSO | ~5 mg/mL | 100 mM (~45.1 mg/mL) | >20 mg/mL |
| Ethanol | ~10 mg/mL | Not specified | Slightly soluble |
| Water / Aqueous Buffer | Sparingly soluble | 25 mM (~11.3 mg/mL) | >20 mg/mL |
| 1:1 Ethanol:PBS (pH 7.2) | ~0.5 mg/mL | Not specified | Not specified |
| DMF | ~5 mg/mL | Not specified | Not specified |
Note: Molecular Weight of Naltrindole HCl is 450.96 g/mol .[4] Conversions to mg/mL are approximate.
Q3: Can I prepare an aqueous stock solution directly?
A3: While some suppliers suggest high solubility in water, it is generally recommended to first dissolve this compound in an organic solvent like ethanol or DMSO.[1][2] For maximum solubility in aqueous buffers, first create a concentrated stock in 100% ethanol and then dilute it with the aqueous buffer of choice.[1][2] When preparing a 1:1 solution of ethanol:PBS (pH 7.2) using this method, a solubility of approximately 0.5 mg/mL can be achieved.[1][2] Aqueous solutions are not recommended for storage for more than one day.[1][2]
Q4: What is the standard protocol for preparing a stock solution?
A4: The following protocol is a standard procedure for preparing a stock solution of this compound for most in vitro applications.
Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution
-
Preparation: this compound is supplied as a crystalline solid.[1] Before use, allow the vial to warm to room temperature.
-
Weighing: Weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to make 1 mL of a 10 mM stock, weigh out 4.51 mg.
-
Dissolution: Add the appropriate volume of 100% DMSO to the powder. (e.g., 1 mL for 4.51 mg to make 10 mM).
-
Mixing: Vortex the solution thoroughly until all the solid has dissolved. Gentle warming (e.g., in a 37°C water bath) or brief sonication can be used to aid dissolution if necessary.
-
Storage: The stock solution should be stored at -20°C.[1] this compound is stable for at least 4 years when stored as a solid at -20°C.[1][3] It is recommended to use prepared solutions promptly.[5]
Q5: How does this compound work? What is its mechanism of action?
A5: Naltrindole is a highly potent and selective non-peptide antagonist for the δ-opioid receptor (delta-opioid receptor).[5][6] It has a much lower affinity for the κ- (kappa) and μ- (mu) opioid receptors.[2][3] In biological systems, endogenous opioids like enkephalins bind to δ-opioid receptors, initiating a signaling cascade. Naltrindole works by competitively blocking this binding, thereby inhibiting the downstream effects of receptor activation.[6]
Caption: Simplified signaling pathway showing Naltrindole's antagonist action.
References
Technical Support Center: Naltrindole Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Naltrindole hydrochloride. This resource is intended for researchers, scientists, and drug development professionals to help anticipate and troubleshoot potential experimental issues arising from the compound's unintended molecular interactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary activity of this compound?
This compound is a highly potent and selective non-peptide antagonist for the delta-opioid receptor (δ-opioid receptor).[1][2] It is widely used in biomedical research to study the physiological and pharmacological roles of the delta-opioid system.[1]
Q2: How selective is Naltrindole for the delta-opioid receptor over other opioid receptors?
Naltrindole exhibits significant selectivity for the delta-opioid receptor over the mu (μ)- and kappa (κ)-opioid receptors. In functional assays using mouse vas deferens, its antagonist potency (pKB) was reported to be 9.7 at the delta receptor, 8.3 at the mu receptor, and 7.5 at the kappa receptor.[3] Similarly, in binding assays, the pIC50 values were 9.6, 7.8, and 7.2 for the delta, mu, and kappa receptors, respectively.[3] Another study reported pIC50 values of 9.65 for the delta receptor, 7.24 for the mu receptor, and 8.42 for the kappa receptor.[4]
Q3: Are there any known non-opioid, off-target effects of Naltrindole?
Yes, some studies have reported effects of Naltrindole that are not mediated by classical opioid receptors. For example, Naltrindole has been shown to inhibit the proliferation of human multiple myeloma (MM) cells in a time- and dose-dependent manner, with an EC50 of 16 μM.[5] This anti-proliferative effect was not blocked by the non-selective opioid antagonist naltrexone (B1662487), suggesting a non-opioid receptor-dependent mechanism.[5]
Q4: Can this compound cross the blood-brain barrier?
Yes, Naltrindole was designed as a non-peptide antagonist that can cross the blood-brain barrier, allowing for in vivo studies of central delta-opioid receptor function.[2]
Troubleshooting Guide
Issue 1: Unexpected anti-proliferative effects observed in cancer cell lines.
-
Possible Cause: You may be observing the non-opioid, anti-proliferative effects of Naltrindole. In U266 multiple myeloma cells, Naltrindole has been shown to inhibit cell proliferation through a mechanism that does not involve opioid receptors.[5] It was found to reduce the levels of active phosphorylated forms of kinases like ERK and Akt.
-
Troubleshooting Steps:
-
Confirm the effect is opioid-independent: Attempt to block the observed effect with a non-selective opioid antagonist like naltrexone. If naltrexone does not reverse the effect, it is likely not mediated by opioid receptors.[5]
-
Investigate downstream signaling: Perform western blots to analyze the phosphorylation status of key proliferation-related kinases such as Akt and ERK to see if they are affected by Naltrindole treatment in your cell line.
-
Consider a different antagonist: If your goal is to block delta-opioid receptor activity without inducing anti-proliferative effects, you may need to screen other selective delta-opioid antagonists for their effects on cell viability in your specific cell model.
-
Issue 2: Discrepancies in binding affinity (Ki) values between different experiments or tissues.
-
Possible Cause: The binding affinity of Naltrindole can be influenced by the specific assay conditions, including the presence of ions and guanine (B1146940) nucleotides. The affinity of opioid agonists, but not antagonists like Naltrindole, at delta-opioid receptors is typically reduced in the presence of guanylyl-5'-imidodiphosphate (GppNHp) and sodium ions.[6] However, the affinity of Naltrindole itself for the delta binding site has been reported to be increased in the presence of sodium ions and GppNHp.[3]
-
Troubleshooting Steps:
-
Standardize assay buffers: Ensure that your binding assay buffer composition, including the concentrations of MgCl2, NaCl, and any GTP analogs, is consistent across all experiments. Refer to detailed protocols for recommended buffer compositions.
-
Use appropriate radioligands: The choice of radioligand ([3H]naltrindole, [3H]DPDPE, etc.) can influence the results. [3H]naltrindole has been shown to have high specific binding to delta receptors.[6]
-
Consider tissue-specific receptor subtypes/states: The delta-opioid receptor may exist in different subtypes or affinity states in different tissues (e.g., brain vs. vas deferens), which could lead to variations in binding affinities.[6]
-
Quantitative Data Summary
Table 1: this compound Binding Affinities and Potencies at Opioid Receptors
| Receptor Subtype | Assay Type | Preparation | Value Type | Value | Reference |
| Delta (δ) | Functional Assay | Mouse Vas Deferens | pKB | 9.7 | [3] |
| Mu (μ) | Functional Assay | Mouse Vas Deferens | pKB | 8.3 | [3] |
| Kappa (κ) | Functional Assay | Mouse Vas Deferens | pKB | 7.5 | [3] |
| Delta (δ) | Binding Assay | Not Specified | pIC50 | 9.6 | [3] |
| Mu (μ) | Binding Assay | Not Specified | pIC50 | 7.8 | [3] |
| Kappa (κ) | Binding Assay | Not Specified | pIC50 | 7.2 | [3] |
| Delta (δ) | Binding Assay | SNAP-Lumi4Tb-labeled δ receptor | pIC50 | 9.65 ± 0.15 | [4] |
| Mu (μ) | Binding Assay | SNAP-Lumi4Tb-labeled μ receptor | pIC50 | 7.24 ± 0.04 | [4] |
| Kappa (κ) | Binding Assay | SNAP-Lumi4Tb-labeled κ receptor | pIC50 | 8.42 ± 0.06 | [4] |
| Delta (δ) | Binding Assay | Cloned δ receptors | Ki | 0.02 nM | [7] |
| Mu (μ) | Binding Assay | Cloned μ receptors | Ki | 64 nM | [7] |
| Kappa (κ) | Binding Assay | Cloned κ receptors | Ki | 66 nM | [7] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Opioid Receptors
This protocol is a general guideline based on commonly used methods.
-
Membrane Preparation:
-
Homogenize tissue (e.g., mouse brain) or cultured cells expressing the opioid receptor of interest in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh buffer and repeat the high-speed centrifugation step.
-
Resuspend the final membrane pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Reaction:
-
In a 96-well plate, add the following in a final volume of 200 µL:
-
50 µL of radioligand (e.g., [3H]naltrindole or [3H]DPDPE) at a concentration near its Kd.
-
50 µL of competing ligand (e.g., varying concentrations of this compound) or buffer for total binding.
-
100 µL of membrane suspension (containing 7-15 µg of protein).
-
-
For non-specific binding, add a high concentration of a non-labeled ligand (e.g., 10 µM naloxone).
-
Incubate the plate for 60-90 minutes at room temperature.
-
-
Filtration and Counting:
-
Rapidly filter the reaction mixture through a GF/B filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold 50 mM Tris-HCl buffer.
-
Dry the filter plate overnight.
-
Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the competition binding data using non-linear regression to determine the IC50 or Ki values.
-
Visualizations
Caption: Workflow for a competitive radioligand binding assay.
Caption: Known and potential signaling pathways affected by Naltrindole.
References
- 1. Naltrindole - Wikipedia [en.wikipedia.org]
- 2. Naltrindole solid 111469-81-9 [sigmaaldrich.com]
- 3. The selectivity of the opioid antagonist, naltrindole, for delta-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of [3H]naltrindole binding to delta opioid receptors in mouse brain and mouse vas deferens: evidence for delta opioid receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective opioid agonist and antagonist competition for [3H]-naloxone binding in amphibian spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
Naltrindole hydrochloride degradation and stability
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of naltrindole (B39905) hydrochloride. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store solid naltrindole hydrochloride?
A1: Solid this compound should be stored at -20°C. Under these conditions, it is stable for at least two to four years.
Q2: What solvents can I use to dissolve this compound?
A2: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695). It is sparingly soluble in aqueous buffers. For aqueous preparations, it is recommended to first dissolve the compound in a small amount of an organic solvent like ethanol and then dilute it with the aqueous buffer.
Q3: How should I store stock solutions of this compound?
A3: Stock solutions prepared in organic solvents like DMSO or ethanol should be stored at -20°C in tightly sealed vials to prevent evaporation and moisture absorption. To minimize degradation from repeated freeze-thaw cycles, it is advisable to prepare small aliquots for single-use.
Q4: Can I store this compound in aqueous solutions?
A4: It is not recommended to store this compound in aqueous solutions for more than one day. Aqueous solutions are more susceptible to degradation. For experiments requiring aqueous buffers, fresh solutions should be prepared daily.
Q5: My this compound solution has changed color. What should I do?
A5: Discoloration of the solution may indicate degradation due to oxidation or photodegradation. It is recommended to discard the solution and prepare a fresh one. To prevent this, always store solutions protected from light in amber vials or by wrapping the container in aluminum foil.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or unexpected experimental results. | Degradation of this compound in solution. | Prepare fresh stock solutions from solid compound. Aliquot stock solutions to avoid multiple freeze-thaw cycles. Ensure proper storage conditions (-20°C, protected from light). |
| Precipitate forms in the working solution. | Poor solubility in the aqueous buffer or a change in pH. | Ensure the compound is fully dissolved in the initial organic solvent before diluting with the aqueous buffer. Check the pH of your final working solution, as the hydrochloride salt may be less soluble in neutral or basic conditions. |
| Loss of compound activity over time. | Instability of the solution at the storage temperature. | Confirm that stock solutions are stored at -20°C. Avoid storing diluted aqueous solutions; prepare them fresh for each experiment. |
Stability and Degradation Profile
Table 1: Summary of this compound Stability
| Form | Storage Condition | Reported Stability |
| Crystalline Solid | -20°C | ≥ 2-4 years |
| Solution in DMSO/Ethanol | -20°C | Stable for extended periods when properly stored in aliquots. |
| Aqueous Solution | Room Temperature or Refrigerated | Not recommended for storage beyond 24 hours. |
Table 2: Expected Degradation Behavior under Forced Stress Conditions (Qualitative)
| Stress Condition | Expected Stability | Potential Degradation Pathway |
| Acidic Hydrolysis | Potential for degradation. | Hydrolysis of ether or other susceptible functional groups. |
| Basic Hydrolysis | Potential for degradation. | Base-catalyzed hydrolysis. |
| Oxidation | Susceptible to oxidation. | Oxidation of the phenol (B47542) group or other electron-rich moieties. |
| Photolysis | Susceptible to photodegradation. | Light-induced degradation, potentially leading to complex mixtures of products. |
| Thermal | Generally stable at elevated temperatures for short periods, but degradation can occur with prolonged exposure. | Thermally induced decomposition. |
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies, adapted from general guidelines for pharmaceutical compounds. These protocols can be used to assess the stability of this compound and to develop stability-indicating analytical methods.
Protocol 1: Forced Degradation by Hydrolysis
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Incubate the mixture at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize it with 1 M HCl, and dilute with the mobile phase for analysis.
-
-
Neutral Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of purified water.
-
Incubate the mixture at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for analysis.
-
-
Analysis: Analyze the samples by a stability-indicating HPLC method to determine the percentage of degradation.
Protocol 2: Forced Degradation by Oxidation
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent.
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for analysis.
-
-
Analysis: Analyze the samples by HPLC to quantify the remaining this compound and any degradation products.
Protocol 3: Photostability Testing
-
Sample Preparation:
-
Expose a thin layer of solid this compound to a light source.
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent and expose it to the same light source in a quartz cuvette.
-
-
Control Samples: Prepare corresponding control samples (solid and solution) wrapped in aluminum foil to protect them from light.
-
Exposure Conditions: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analysis: After the exposure period, analyze both the exposed and control samples by a suitable analytical method like HPLC to determine the extent of photodegradation.
Visualizations
Delta-Opioid Receptor Signaling Pathway
This compound is a selective antagonist of the delta-opioid receptor (DOR), which is a G protein-coupled receptor (GPCR). The diagram below illustrates the general signaling pathway of a GPCR like the DOR.
Caption: Delta-Opioid Receptor (DOR) Signaling Pathway.
Experimental Workflow for Forced Degradation Studies
The following diagram outlines a typical workflow for conducting forced degradation studies to assess the stability of this compound.
Caption: Workflow for Forced Degradation Studies.
Troubleshooting Logic Diagram
This diagram provides a logical approach to troubleshooting common issues encountered when working with this compound.
Caption: Troubleshooting Logic for Naltrindole HCl Experiments.
Technical Support Center: Optimizing Naltrindole Hydrochloride Concentration for [Specific Assay]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Naltrindole (B39905) hydrochloride in various experimental assays. Find troubleshooting tips, frequently asked questions, detailed protocols, and key quantitative data to ensure the successful optimization of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Naltrindole hydrochloride and what is its primary mechanism of action?
This compound is a highly potent and selective non-peptide antagonist for the delta-opioid receptor (δ-opioid receptor).[1][2][3][4] Its primary mechanism of action is to block the binding of endogenous and exogenous agonists to the δ-opioid receptor, thereby inhibiting downstream signaling pathways.
Q2: What is the selectivity profile of Naltrindole for different opioid receptors?
Naltrindole exhibits high selectivity for the δ-opioid receptor over the mu (μ)- and kappa (κ)-opioid receptors.[5] Its binding affinity (Ki) for the δ-opioid receptor is in the low nanomolar range, while it is significantly lower for the μ- and κ-opioid receptors.[6]
Q3: What are some common in vitro and in vivo assays where this compound is used?
This compound is widely used in various assays, including:
-
In Vitro: Radioligand binding assays, cAMP accumulation assays, cell proliferation assays, and studies on Akt signaling.[6][7][8]
-
In Vivo: Studies on antinociception, cocaine sensitization, alcohol intake, and graft rejection.[9][10][11][12]
Q4: Are there any known non-opioid receptor-mediated effects of Naltrindole?
Yes, some studies have reported that Naltrindole can exert effects that are not mediated by the classic opioid receptors. For instance, its immunosuppressive activity and its anti-proliferative effects on multiple myeloma cells have been shown to occur through non-opioid receptor signaling pathways.[7][9][13]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No or weak antagonist effect observed. | Suboptimal Naltrindole concentration: The concentration may be too low to effectively compete with the agonist. | Refer to the quantitative data tables below for recommended concentration ranges for your specific assay. Perform a dose-response curve to determine the optimal concentration. |
| Incorrect experimental conditions: Incubation time, temperature, or buffer composition may not be optimal. | Review and optimize the experimental protocol. Ensure the buffer composition, pH, and temperature are appropriate for the assay. | |
| Agonist concentration is too high: An excessively high agonist concentration can overcome the antagonistic effect of Naltrindole. | Use an agonist concentration at or near its EC50 or Kd value for the assay. | |
| Off-target effects observed. | High Naltrindole concentration: At higher concentrations, Naltrindole may interact with other receptors or signaling pathways. | Use the lowest effective concentration of Naltrindole that produces the desired antagonist effect. Consider using a structurally different δ-opioid receptor antagonist as a control.[9] |
| Non-opioid receptor-mediated effects: The observed effect may be independent of opioid receptor antagonism. | Investigate potential off-target effects by using cell lines that do not express opioid receptors or by using knockout animal models.[9][13] | |
| Poor solubility of this compound. | Improper solvent or storage: this compound may not be fully dissolved or may have degraded. | This compound is soluble in water (up to 25 mM) and DMSO (up to 100 mM).[5] Prepare fresh stock solutions and store them at -20°C for up to 6 months.[6] |
| Inconsistent results between experiments. | Variability in experimental technique: Minor variations in pipetting, incubation times, or cell densities can lead to inconsistent results. | Standardize all experimental procedures. Use positive and negative controls in every experiment. |
| Cell line instability: Receptor expression levels may vary with cell passage number. | Use cells within a defined passage number range and regularly check for consistent receptor expression. |
Quantitative Data Summary
For optimal experimental design, refer to the following tables summarizing the binding affinities and effective concentrations of this compound in various assays.
Table 1: Binding Affinities (Ki) of Naltrindole for Opioid Receptors
| Receptor Subtype | Ki Value | Reference |
| Delta (δ) | 0.02 nM - 0.031 nM | [1][6] |
| Mu (μ) | 3.8 nM | [6] |
| Kappa (κ) | 332.7 nM | [6] |
Table 2: IC50 and pIC50 Values of Naltrindole in Binding Assays
| Assay | Receptor | IC50 / pIC50 | Reference |
| Competitive Binding vs. [3H]naltrindole in U266 cells | - | 7.5 μM | [7] |
| Competitive Binding vs. red-naltrexone | Delta (δ) | pIC50: 9.65 ± 0.15 | [14] |
| Mu (μ) | pIC50: 7.24 ± 0.04 | [14] | |
| Kappa (κ) | pIC50: 8.42 ± 0.06 | [14] |
Table 3: Effective Concentrations of Naltrindole in Functional Assays
| Assay Type | Cell Line / Animal Model | Effective Concentration | Observed Effect | Reference |
| Cell Proliferation Assay | NCI-H69, NCI-H345, NCI-H510 (SCLC) | IC50: 25, 40, 55 μM | Inhibition of Akt-dependent cell growth | [6] |
| Cell Proliferation Assay | U266 (Multiple Myeloma) | EC50: 16 μM | Inhibition of cell proliferation | [13] |
| Conditioned Place Preference | Rats | 0.03 - 0.3 mg/kg s.c. | Prevention of cocaine sensitization | [10] |
| Alcohol Intake | Rats | 10 - 15 mg/kg | Suppression of alcohol intake | [11] |
| Antinociception Assay | Rats | 0.5 - 1 mg/kg | Antagonism of swim-stress-induced antinociception | [12] |
Experimental Protocols
1. Radioligand Binding Assay
This protocol is a general guideline for a competitive binding assay to determine the affinity of a test compound for the δ-opioid receptor using Naltrindole as a reference antagonist.
Materials:
-
Cell membranes expressing the δ-opioid receptor
-
[³H]-Naltrindole (radioligand)
-
Unlabeled this compound (for non-specific binding)
-
Test compound
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4[15]
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound and unlabeled Naltrindole in binding buffer.
-
In a 96-well plate, add the following to designated wells:
-
Total Binding: Binding buffer
-
Non-specific Binding: A high concentration of unlabeled Naltrindole (e.g., 10 µM)
-
Test Compound: Serial dilutions of the test compound
-
-
Add the radioligand ([³H]-Naltrindole) to all wells at a concentration close to its Kd value.
-
Add the cell membrane preparation (typically 10-20 µg of protein per well).
-
Incubate the plate at 25°C for 60-90 minutes with gentle shaking.[8]
-
Terminate the reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filter plate, add scintillation fluid to each well, and measure radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of the test compound and convert it to a Ki value using the Cheng-Prusoff equation.
2. cAMP Accumulation Assay
This protocol outlines a general procedure to assess the antagonist effect of Naltrindole on agonist-induced inhibition of cAMP production.
Materials:
-
Cells expressing the δ-opioid receptor (e.g., CHO-K1 cells)
-
This compound
-
A known δ-opioid receptor agonist (e.g., SNC80)
-
Forskolin (B1673556) (to stimulate cAMP production)
-
cAMP assay kit (e.g., HTRF, ELISA)
-
Cell culture medium and plates
-
Assay buffer
Procedure:
-
Seed cells in a 96- or 384-well plate and allow them to attach overnight.
-
Replace the culture medium with assay buffer.
-
Pre-incubate the cells with various concentrations of Naltrindole (or vehicle) for 15-30 minutes at 37°C.[8]
-
Add a fixed concentration of the δ-opioid agonist (e.g., at its EC80) and incubate for another 15-30 minutes.
-
Stimulate the cells with forskolin to induce cAMP production. The optimal concentration of forskolin should be determined empirically.
-
Lyse the cells and measure intracellular cAMP levels using a commercial cAMP assay kit, following the manufacturer's instructions.
-
Analyze the data to determine the inhibitory effect of Naltrindole on agonist-mediated signaling.
Visualizations
Caption: Delta-Opioid Receptor Signaling Pathway and Point of Naltrindole Inhibition.
References
- 1. apexbt.com [apexbt.com]
- 2. Naltrindole - Wikipedia [en.wikipedia.org]
- 3. Naltrindole - Wikiwand [wikiwand.com]
- 4. Naltrindole, a highly selective and potent non-peptide delta opioid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Naltrindole Inhibits Human Multiple Myeloma Cell Proliferation In Vitro and in a Murine Xenograft Model In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Immunosuppression by delta-opioid antagonist naltrindole: delta- and triple mu/delta/kappa-opioid receptor knockout mice reveal a nonopioid activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The delta-opioid receptor antagonist naltrindole prevents sensitization to the conditioned rewarding effects of cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The delta opioid receptor antagonist naltrindole attenuates both alcohol and saccharin intake in rats selectively bred for alcohol preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antagonism of swim-stress-induced antinociception by the delta-opioid receptor antagonist naltrindole in adult and young rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Navigating Unexpected Results with Naltrindole Hydrochloride
Welcome to the technical support center for Naltrindole (B39905) hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected experimental outcomes and provide clarity on the nuanced behavior of this selective delta-opioid receptor antagonist.
FAQs: Quick Answers to Common Questions
Q1: My Naltrindole hydrochloride solution appears to have lost activity over time. What could be the cause?
A1: this compound solutions can be susceptible to degradation. To ensure consistent results, it is recommended to prepare fresh stock solutions frequently. For storage, aliquot stock solutions into smaller, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. It is also crucial to protect solutions from light and moisture by using amber vials or wrapping containers in aluminum foil.
Q2: I'm observing effects in my cell line that lacks delta-opioid receptors. Is this possible?
A2: Yes, this is a documented phenomenon. Naltrindole has been shown to exert effects through non-opioid receptor-dependent mechanisms in certain cell types, such as some cancer cell lines and immune cells.[1][2][3][4][5][6] These off-target effects include inhibition of cell proliferation and immunosuppression.
Q3: What are the known non-opioid receptor-mediated signaling pathways affected by Naltrindole?
A3: Naltrindole has been reported to inhibit the phosphorylation of Extracellular signal-regulated kinase (ERK) and Akt, key proteins in cell survival and proliferation pathways.[1][6][7][8] This inhibition appears to be independent of opioid receptor activation.
Q4: I'm seeing inconsistent results in my in vivo studies. What factors should I consider?
A4: In addition to solution stability, the route of administration and vehicle used can significantly impact the in vivo effects of Naltrindole. For instance, its potentiation of cocaine's lethal effects was observed with intracisternal but not intravenous administration, suggesting a central mechanism of action that may be sensitive to the blood-brain barrier and local concentrations.[9] Ensure your administration protocol is consistent and the vehicle is appropriate for the desired exposure.
Q5: How can I control for the off-target effects of Naltrindole in my experiments?
A5: To differentiate between opioid-receptor-mediated and non-opioid-receptor-mediated effects, consider using a cell line that does not express opioid receptors as a negative control. Additionally, the use of another structurally different delta-opioid receptor antagonist could help determine if the observed effect is specific to Naltrindole's chemical structure rather than its delta-opioid receptor antagonism.
Troubleshooting Guides
Issue 1: Reduced or No Antagonist Activity
| Possible Cause | Troubleshooting Step |
| Degraded Naltrindole solution | Prepare a fresh stock solution of this compound. Aliquot and store at -20°C or below, protected from light. Avoid multiple freeze-thaw cycles. |
| Incorrect concentration | Verify the calculations for your working solution concentration. Perform a dose-response curve to ensure you are using an effective concentration for your specific experimental setup. |
| Low receptor expression | Confirm the expression of delta-opioid receptors in your cell line or tissue model using techniques like qPCR or western blotting. |
| High agonist concentration | If using Naltrindole to antagonize an agonist, ensure the agonist concentration is not excessively high, which could overwhelm the antagonist. An agonist concentration around its EC80 is often recommended for antagonism assays.[10] |
Issue 2: Unexpected Cellular Effects (e.g., decreased proliferation in opioid receptor-negative cells)
| Possible Cause | Troubleshooting Step |
| Non-opioid receptor-mediated effects | Acknowledge the possibility of off-target effects. Investigate downstream signaling pathways known to be affected by Naltrindole, such as ERK and Akt phosphorylation.[1][6][7][8] |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO, ethanol) in your cell culture media is below the toxic threshold for your specific cell line. Run a vehicle-only control. |
| Compound precipitation | This compound has limited solubility in aqueous solutions. Visually inspect your working solutions for any precipitate. Consider preparing fresh dilutions for each experiment. |
Data Presentation
Table 1: Reported In Vitro Efficacy and Binding Affinity of this compound in a Non-Opioid Receptor Context
| Cell Line | Assay | Parameter | Value | Reference |
| U266 (Human Multiple Myeloma) | WST-1 Proliferation Assay | EC50 (72h) | 16 ± 0.1 µM | [1][4] |
| U266 (Human Multiple Myeloma) | [³H]Naltrindole Binding | Ki | 32 ± 7 µM | [1] |
Table 2: In Vivo Administration Parameters for Naltrindole and Related Compounds in Rodent Models
| Compound | Vehicle | Route of Administration | Dosage Range | Animal Model | Reference |
| This compound | 0.9% Saline | Intraperitoneal (i.p.) | 3 mg/kg | Rat | [11] |
| This compound | 0.9% Saline | Subcutaneous (s.c.) | 0.03 - 0.3 mg/kg | Rat | [12] |
| N-Benzylthis compound | Saline with ≤20% DMSO | Intraperitoneal (i.p.) | Not specified | Rodent | [9] |
| Naltrindole derivatives | 0.9% Saline | Intraperitoneal (i.p.) | 1 - 20 mg/kg | Mouse | [4][13] |
| This compound | Infusion in 0.9% NaCl | Intravenous (jugular vein) | 0.2 - 7.5 mg/kg | Rat | [14] |
Experimental Protocols
Protocol 1: WST-1 Cell Proliferation Assay
This protocol is adapted from standard procedures for assessing cell viability and proliferation.[1][2][3][15]
Materials:
-
Cells of interest
-
96-well flat-bottom tissue culture plates
-
Complete cell culture medium
-
This compound
-
WST-1 reagent
-
Microplate reader (absorbance at 440-450 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations to the appropriate wells. Include vehicle-only and untreated controls.
-
Incubation with Treatment: Incubate the cells with the treatment for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Addition of WST-1 Reagent: Add 10 µL of WST-1 reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. The optimal incubation time should be determined empirically for your cell line.
-
Absorbance Measurement: Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan (B1609692) product. Measure the absorbance at 440-450 nm using a microplate reader. Use a reference wavelength above 600 nm if available.
Protocol 2: Radioligand Binding Assay for Opioid Receptors (General Protocol)
This protocol provides a general framework for a competitive radioligand binding assay.[12][16][17]
Materials:
-
Cell membranes or tissue homogenates expressing the opioid receptor of interest
-
Radiolabeled opioid ligand (e.g., [³H]naltrindole)
-
Unlabeled this compound (as competitor)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well plates
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)
-
Cell harvester
-
Scintillation counter and fluid
Procedure:
-
Preparation: Prepare serial dilutions of unlabeled this compound.
-
Assay Setup: In a 96-well plate, add the assay buffer, cell membranes/homogenate, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled this compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known opioid ligand).
-
Incubation: Incubate the plate at room temperature or 37°C for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the unlabeled Naltrindole concentration to determine the IC50, which can then be used to calculate the Ki.
Visualizations
Caption: A logical workflow for troubleshooting unexpected experimental outcomes with this compound.
Caption: Overview of both the canonical delta-opioid receptor-dependent and the unexpected non-opioid receptor-dependent signaling pathways of Naltrindole.
References
- 1. materialneutral.info [materialneutral.info]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. takarabio.com [takarabio.com]
- 4. Naltrindole Inhibits Human Multiple Myeloma Cell Proliferation In Vitro and in a Murine Xenograft Model In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunosuppression by delta-opioid antagonist naltrindole: delta- and triple mu/delta/kappa-opioid receptor knockout mice reveal a nonopioid activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of akt/protein kinase B signaling by naltrindole in small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Naltrindole, a selective delta-opioid receptor antagonist, potentiates the lethal effects of cocaine by a central mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of cocaine-induced sensitization by the delta-opioid receptor antagonist naltrindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Naltrindole, an opioid delta receptor antagonist, blocks cocaine-induced facilitation of responding for rewarding brain stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. In vivo and in vitro characterization of naltrindole-derived ligands at the κ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. giffordbioscience.com [giffordbioscience.com]
How to prevent Naltrindole hydrochloride precipitation in media
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting instructions and answers to frequently asked questions regarding the handling of Naltrindole hydrochloride, with a specific focus on preventing its precipitation in experimental media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of my aqueous solution or cell culture media?
A1: this compound has limited solubility in aqueous buffers.[1][2] Precipitation typically occurs for one or more of the following reasons:
-
Direct Dissolution Attempt: Attempting to dissolve the solid powder directly into an aqueous medium without an organic solvent intermediate.
-
Low Aqueous Solubility: The compound is inherently sparingly soluble in aqueous solutions.[2]
-
Improper Dilution: Adding a concentrated organic stock solution too quickly into the aqueous medium without sufficient mixing can cause the compound to crash out of solution.
-
pH Effects: As a hydrochloride salt, its solubility can be pH-dependent, and it may be less soluble in neutral to basic buffers.[3]
-
Storage of Aqueous Solutions: Storing diluted, aqueous working solutions is not recommended for more than a day, as the compound can precipitate over time.[1][2]
Q2: What is the correct way to dissolve this compound?
A2: The recommended method is to first dissolve the solid this compound in a suitable organic solvent to create a concentrated stock solution.[3] Recommended solvents include Dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), and Dimethylformamide (DMF).[1][2] For maximum solubility in aqueous buffers, it is advised to first dissolve the compound in ethanol before diluting it into the buffer of choice.[1][2]
Q3: How should I prepare a concentrated stock solution?
A3: Prepare a stock solution by dissolving this compound in an organic solvent like DMSO or ethanol.[2] For example, to create a 100 mM stock solution in DMSO, you would dissolve 10 mg of this compound (MW: 450.96 g/mol ) in 221.7 µL of DMSO.[4] Always use a high-purity, anhydrous solvent.[3] After dissolving completely, this stock solution can be stored for future use.
Q4: What is the best practice for diluting the stock solution into my aqueous media to avoid precipitation?
A4: To prevent precipitation during dilution, add the organic stock solution dropwise to the aqueous media while gently vortexing or stirring. This gradual introduction allows for proper mixing and prevents localized high concentrations that lead to precipitation. Ensure the final concentration of the organic solvent in your media is minimal (typically less than 0.5%) to avoid solvent-induced artifacts in your experiment.[3]
Q5: How should I store this compound solid and its stock solutions?
A5:
-
Solid Form: The crystalline solid should be stored at -20°C, where it is stable for at least four years.[1]
-
Stock Solutions: After preparing a stock solution in an organic solvent, it is best to dispense it into small, single-use aliquots and store them at -20°C or -80°C.[3] This practice minimizes repeated freeze-thaw cycles. Stock solutions are reported to be stable for up to six months when stored at -20°C.[5] Always protect solutions from light.[3] It is not recommended to store aqueous working solutions for more than one day.[2]
Q6: Does the pH of my media affect the solubility of this compound?
A6: Yes, pH can influence solubility. The hydrochloride salt may be less soluble in neutral or basic aqueous buffers.[3] If your experimental design allows, using a slightly acidic buffer might enhance solubility. However, it is crucial to first confirm that a lower pH will not interfere with your assay or cellular system.[3]
Data Presentation: Solubility
The solubility of this compound can vary between suppliers and based on the specific batch. The data below is compiled from various sources for easy comparison.
| Solvent | Reported Solubility | Source(s) |
| DMSO | ~5 mg/mL | [1][6] |
| >20 mg/mL | ||
| Soluble to 100 mM (~45 mg/mL) | [7] | |
| ≥188 mg/mL | [4] | |
| Ethanol | ~10 mg/mL | [1][2][6] |
| DMF | ~5 mg/mL | [1][2][6] |
| Water | Soluble to 25 mM (~11 mg/mL) | [7] |
| 8 mg/mL | ||
| Ethanol:PBS (1:1, pH 7.2) | ~0.5 mg/mL | [1][2][6] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution (10 mM in DMSO)
-
Equilibrate: Allow the vial of solid this compound to warm to room temperature before opening to prevent moisture condensation.
-
Weigh: In a sterile environment, accurately weigh out the desired amount of this compound (e.g., 1 mg). The molecular weight is approximately 451.0 g/mol .
-
Dissolve: Add the appropriate volume of high-purity, anhydrous DMSO to the solid. To make a 10 mM stock solution from 1 mg of solid, add 221.7 µL of DMSO.
-
Mix: Vortex the solution gently until the solid is completely dissolved. The solution should be clear.
-
Aliquot and Store: Dispense the stock solution into single-use, light-protecting (amber) vials. Store the aliquots at -20°C for up to 6 months.[5]
Protocol 2: Preparation of a Working Solution in Aqueous Media (e.g., 10 µM)
-
Thaw: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Calculate: Determine the volume of stock solution needed. To prepare 1 mL of a 10 µM working solution, you will need 1 µL of the 10 mM stock solution (Dilution factor: 1:1000).
-
Dilute: Add 999 µL of your desired pre-warmed aqueous buffer or cell culture media to a sterile tube.
-
Mix: While gently vortexing or swirling the tube of media, add the 1 µL of stock solution dropwise. This ensures rapid dispersal and prevents precipitation.
-
Use Promptly: Use the freshly prepared working solution immediately. Do not store aqueous working solutions.[3]
Troubleshooting and Visual Guides
Troubleshooting Workflow for Precipitation Issues
The following diagram outlines a logical workflow to diagnose and solve issues related to this compound precipitation.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. benchchem.com [benchchem.com]
- 4. This compound | CAS:111469-81-9 | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. caymanchem.com [caymanchem.com]
- 7. static1.squarespace.com [static1.squarespace.com]
Technical Support Center: Interpreting Conflicting Data with Naltrindole Hydrochloride
Welcome to the technical support center for Naltrindole (B39905) hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to help navigate and troubleshoot unexpected or conflicting results in experiments involving this selective delta-opioid receptor (DOR) antagonist.
Frequently Asked Questions (FAQs)
Q1: We observe an effect of Naltrindole hydrochloride in our cellular assay, but we cannot detect delta-opioid receptor expression in our cell line. Is this possible?
A1: Yes, this is a documented phenomenon. While Naltrindole is a highly selective DOR antagonist, it can exhibit off-target effects, particularly at higher concentrations.[1][2] Studies have shown that Naltrindole can inhibit the proliferation of human multiple myeloma cells, which may not express opioid receptors.[1][3] Additionally, cardioprotective effects of Naltrindole have been observed that are independent of opioid receptor antagonism.[2] It is crucial to confirm DOR expression in your experimental system and to use the lowest effective concentration of Naltrindole to minimize the risk of off-target effects.
Q2: Our in vivo results with this compound do not align with our in vitro findings. What could be causing this discrepancy?
A2: Discrepancies between in vivo and in vitro data are not uncommon and can arise from several factors. Naltrindole's effects in vivo can be influenced by its route of administration, metabolism, and potential interactions with other physiological systems that are not present in a controlled in vitro environment.[4][5][6] For instance, one study found that Naltrindole potentiated the lethal effects of cocaine when administered intracisternally but not intravenously, highlighting the critical role of administration route.[5] Furthermore, the delta-opioid receptor system in the brain may differ from that in peripheral tissues, leading to varied responses.[6]
Q3: We are using this compound to block the effects of a delta-opioid agonist, but we are still observing a partial agonist effect. Why might this be happening?
A3: This could be due to several reasons. Firstly, ensure that the agonist you are using is highly selective for the delta-opioid receptor. If the agonist has affinity for other opioid receptors (mu or kappa), Naltrindole will not block those interactions. Secondly, some studies have reported that certain derivatives of Naltrindole can exhibit partial agonist activity at other opioid receptors or in different tissue preparations.[6] It is also important to consider the possibility of delta-opioid receptor subtypes, where Naltrindole might exhibit differential antagonist effects.[7][8]
Q4: We are seeing an unexpected antitussive (cough-suppressing) effect with this compound. Is this a known activity?
A4: Yes, Naltrindole has been shown to have antitussive effects.[9] Interestingly, this effect may not be solely mediated by delta-opioid receptors. Studies suggest that the antitussive action of Naltrindole could be partially mediated by kappa-opioid receptors.[9] This is a key example of how Naltrindole can produce unexpected pharmacological effects that may not align with its primary classification as a selective DOR antagonist.
Troubleshooting Guides
Issue 1: Inconsistent Antagonist Potency Across Different Agonists
You may observe that the potency of this compound in blocking the effects of different delta-opioid agonists varies significantly.
Potential Cause: This could be indicative of delta-opioid receptor heterogeneity or that the agonists you are using have different binding modes or efficacies.
Troubleshooting Steps:
-
Characterize Your Agonists: Ensure you have comprehensive data on the selectivity and potency of each agonist you are using.
-
Run Parallel Experiments: Test Naltrindole's antagonist activity against a panel of delta-opioid agonists with different chemical structures (e.g., peptide vs. non-peptide).
-
Consult the Literature: Research if differential antagonism by Naltrindole has been reported for your specific agonists. For example, Naltrindole has been shown to be more potent in antagonizing DPDPE and DSLET compared to DELT I.[7]
Issue 2: Unexpected Cardiovascular Effects in vivo
You are observing changes in heart rate or blood pressure in your animal models following this compound administration, which are not consistent with DOR antagonism.
Potential Cause: Naltrindole has been reported to have direct cardiovascular effects, particularly at higher doses, that are independent of opioid receptors.[5]
Troubleshooting Steps:
-
Dose-Response Curve: Perform a dose-response study to determine the lowest effective dose of Naltrindole for DOR antagonism in your model.
-
Control for Off-Target Effects: Use a non-selective opioid antagonist, such as naltrexone, as a control to see if the cardiovascular effects are opioid-receptor mediated.[5]
-
Direct Cardiovascular Measurements: If possible, measure cardiovascular parameters directly to characterize the effects of Naltrindole in your specific experimental setup.
Data Presentation
Table 1: Selectivity Profile of this compound at Opioid Receptors
| Receptor Subtype | pKB (Mouse Vas Deferens) | pIC50 (Binding Assay) |
| Delta (δ) | 9.7 | 9.6 |
| Mu (μ) | 8.3 | 7.8 |
| Kappa (κ) | 7.5 | 7.2 |
Data compiled from Rogers et al., 1990.[10] This table clearly demonstrates the high selectivity of Naltrindole for the delta-opioid receptor.
Table 2: Differential Antagonism of Naltrindole Against Delta-Opioid Agonists
| Agonist | Naltrindole Concentration for Significant Attenuation |
| DPDPE | 0.01 mg/kg |
| DSLET | 0.01 mg/kg |
| DELT I | 1 mg/kg |
Data from Crook et al., 1993.[7] This highlights that the antagonist effect of Naltrindole can be dependent on the specific delta-opioid agonist used.
Experimental Protocols
Protocol 1: Competitive Binding Assay to Determine Naltrindole Affinity
This protocol is used to determine the binding affinity (Ki) of this compound for the delta-opioid receptor.
Materials:
-
Cell membranes prepared from cells expressing the delta-opioid receptor.
-
Radiolabeled delta-opioid receptor antagonist (e.g., [³H]-naltrindole).
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled antagonist, and varying concentrations of this compound.
-
Equilibration: Incubate the plate at a specific temperature for a set amount of time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate the bound from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the log concentration of Naltrindole. The IC50 value can then be used to calculate the Ki.
Protocol 2: In Vitro Functional Assay (GTPγS Binding Assay)
This assay measures the ability of Naltrindole to antagonize agonist-induced G-protein activation.
Materials:
-
Cell membranes expressing the delta-opioid receptor.
-
Delta-opioid receptor agonist.
-
This compound.
-
[³⁵S]GTPγS.
-
Assay buffer (containing GDP).
Procedure:
-
Pre-incubation: Incubate the cell membranes with varying concentrations of this compound.
-
Agonist Stimulation: Add a fixed concentration of the delta-opioid agonist to stimulate the receptors.
-
GTPγS Binding: Add [³⁵S]GTPγS to the wells and incubate to allow for binding to activated G-proteins.
-
Termination and Filtration: Stop the reaction and filter the contents to separate bound from free [³⁵S]GTPγS.
-
Scintillation Counting: Measure the radioactivity of the filters.
-
Data Analysis: Plot the [³⁵S]GTPγS binding against the agonist concentration in the presence and absence of Naltrindole to determine the antagonist's potency (pA₂ or KB).
Visualizations
Caption: Canonical Antagonism of Naltrindole at the Delta-Opioid Receptor.
Caption: Troubleshooting Workflow for Conflicting Naltrindole Data.
References
- 1. researchgate.net [researchgate.net]
- 2. DigitalCommons@PCOM - Research Day: In vitro naltrindole mitigates phorbol 12-myristate 13-acetate induced superoxide release in polymorphonuclear leukocytes independent of delta opioid receptor antagonism [digitalcommons.pcom.edu]
- 3. Naltrindole Inhibits Human Multiple Myeloma Cell Proliferation In Vitro and in a Murine Xenograft Model In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo and in vitro investigation of naltrindole, a delta-opioid antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Naltrindole, a selective delta-opioid receptor antagonist, potentiates the lethal effects of cocaine by a central mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Opioid agonist and antagonist activities of morphindoles related to naltrindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of the delta-opioid receptor antagonist naltrindole on antinociceptive responses to selective delta-agonists in post-weanling rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of the delta-opioid receptor antagonist naltrindole on antinociceptive responses to selective delta-agonists in post-weanling rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antitussive effects of naltrindole, a selective delta-opioid receptor antagonist, in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The selectivity of the opioid antagonist, naltrindole, for delta-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Naltrindole Hydrochloride In Vivo Delivery
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Naltrindole (B39905) hydrochloride in in vivo experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the in vivo administration of Naltrindole hydrochloride in a question-and-answer format.
Question: My this compound solution is precipitating upon injection or during storage. What can I do?
Answer: Precipitation is a common issue due to the sparingly soluble nature of this compound in aqueous solutions.[1] Here are several steps to troubleshoot this problem:
-
Vehicle Selection: A sterile isotonic saline solution (0.9% w/v) is preferred for its physiological compatibility.[2] However, for compounds with limited aqueous solubility like Naltrindole, co-solvents are often necessary.[2]
-
Co-Solvent Strategy:
-
Initially dissolve this compound in a minimal amount of an organic solvent such as Dimethyl Sulfoxide (B87167) (DMSO), ethanol, or Dimethylformamide (DMF).[1][2]
-
Gradually add the sterile 0.9% saline to the organic solvent stock solution while vortexing to reach the final desired concentration.[2]
-
Ensure the final concentration of the organic solvent is as low as possible to avoid toxicity. A final concentration of up to 20% DMSO in saline has been used for intraperitoneal administration in mice.[2]
-
-
Alternative Formulation: A vehicle composed of 5% ethanol, 5% Tween 80, and saline can also be considered.[2]
-
Fresh Preparation: Aqueous solutions of this compound are not recommended for storage for more than one day.[1][3] Always prepare fresh solutions before each experiment.
-
pH Consideration: The solubility of this compound can be pH-dependent. Ensure the pH of your final solution is compatible with your experimental model and helps maintain solubility.
Question: I am not observing the expected antagonistic effect of this compound in my in vivo model. What are the possible reasons?
Answer: A lack of efficacy can stem from several factors, from dosing to the specifics of the biological system being studied.
-
Inadequate Dosage: The effective dose of Naltrindole can vary significantly depending on the animal model, the specific agonist being antagonized, and the measured endpoint. For instance, in mice, a subcutaneous dose of 20 mg/kg was shown to antagonize the effects of a δ-selective agonist.[4] In rats, doses between 10-20 mg/kg have been used to study effects on alcohol intake.[5] It may be necessary to perform a dose-response study to determine the optimal concentration for your specific experimental conditions.
-
Route of Administration: The route of administration (e.g., intravenous, intraperitoneal, subcutaneous, intracisternal) can significantly impact the bioavailability and efficacy of the compound.[6] Ensure the chosen route is appropriate for reaching the target tissue.
-
Timing of Administration: The onset and duration of action of Naltrindole can vary. Consider the timing of Naltrindole administration relative to the agonist or stimulus. For some naltrindole-derived ligands, peak effects can occur around 24 hours post-administration and last for several days.[7]
-
Non-Opioid Receptor Mechanisms: While Naltrindole is a highly selective δ-opioid receptor antagonist, some of its effects may be mediated through non-opioid receptor pathways, especially at higher concentrations.[8][9] If you are observing unexpected results, consider the possibility of off-target effects.
Question: My animals are showing unexpected side effects or toxicity after this compound administration. What should I do?
Answer: Unexpected side effects can be related to the compound itself or the vehicle used for delivery.
-
Vehicle Toxicity: High concentrations of co-solvents like DMSO can cause local irritation or systemic toxicity.[2] It is crucial to keep the final concentration of any organic solvent as low as possible. Always run a vehicle-only control group to assess the effects of the vehicle alone.
-
Compound-Specific Toxicity: While generally well-tolerated at effective doses, higher doses of Naltrindole or its derivatives can lead to adverse effects. For example, a naltrindole-derived ligand at 10 mg/kg caused abnormal posture and piloerection in mice, and at 20 mg/kg, it led to increased respiratory rate and convulsions.[7] If toxicity is observed, reducing the dose is recommended.
-
Central vs. Peripheral Effects: The route of administration can influence the side effect profile. Intracisternal administration of high doses of naltrindole (100 µg) in rats produced significant increases in heart rate and mean arterial pressure.[6] Consider whether the observed side effects are centrally or peripherally mediated.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: this compound should be stored as a crystalline solid at -20°C.[1][3] Under these conditions, it is stable for at least two to four years.[1][3]
Q2: What is the best way to prepare a stock solution of this compound?
A2: A stock solution can be made by dissolving the crystalline solid in an organic solvent like ethanol, DMSO, or DMF.[1] It is recommended to purge the solvent with an inert gas.[1] Stock solutions in organic solvents can be stored at -20°C for up to six months.[10]
Q3: What are the recommended dosages of this compound for in vivo experiments?
A3: The dosage can vary widely based on the animal model and experimental design. Reported dosages in rodents range from 0.03 mg/kg to 30 mg/kg depending on the route of administration and the intended effect.[4][5][9][11] A pilot study is always recommended to determine the optimal dose for your specific application.
Q4: How selective is this compound for the delta-opioid receptor?
A4: Naltrindole is a highly potent and selective antagonist for the human δ-opioid receptor, with a Ki (inhibition constant) in the range of 0.02-0.3 nM.[1][12] Its affinity for κ- and µ-opioid receptors is much lower, with Ki values in the range of 10-66 nM and 6-64 nM, respectively.[1][12]
Quantitative Data Summary
| Property | Value |
| Molecular Weight | 451.0 g/mol [1][3] |
| Purity | ≥98%[1][3] |
| Storage Temperature | -20°C (as solid)[1][3] |
| Stability | ≥ 2-4 years at -20°C (as solid)[1][3] |
| Solubility | Ethanol: ~10 mg/mL[1][3] DMSO: ~5 mg/mL[1][3] DMF: ~5 mg/mL[1][3] 1:1 Ethanol:PBS (pH 7.2): ~0.5 mg/mL[1][3] Water: 25 mM[13] Methanol: 4.5 mg/mL Deionized Water: 8 mg/mL |
| Receptor Selectivity | δ-opioid receptor (Ki): 0.02-0.3 nM[1][12] κ-opioid receptor (Ki): 10-66 nM[1][12] µ-opioid receptor (Ki): 6-64 nM[1][12] |
Experimental Protocol: Intraperitoneal (i.p.) Injection in Mice
This protocol provides a general methodology for the preparation and administration of this compound for in vivo studies in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile 0.9% saline solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles (e.g., 27-gauge)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Initial Solubilization: Add a minimal volume of 100% DMSO to the powder to create a concentrated stock solution. For example, if your final desired concentration is 1 mg/mL and your final DMSO concentration will be 10%, you can dissolve 10 mg of Naltrindole in 1 mL of DMSO to make a 10 mg/mL stock.
-
Vortexing: Gently vortex the tube until the compound is completely dissolved.
-
Dilution: Gradually add sterile 0.9% saline to the DMSO stock solution while continuously vortexing to reach the final desired concentration. To continue the example, you would add 9 mL of saline to the 1 mL of DMSO stock to get a final volume of 10 mL with a concentration of 1 mg/mL Naltrindole in 10% DMSO. Ensure the solution remains clear and free of precipitation.
-
Animal Preparation: Handle the mouse gently but firmly to expose the abdomen.
-
Injection Site: The injection should be administered into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Injection: Insert the needle at a 15-20 degree angle. Aspirate briefly to ensure no blood or fluid is drawn, which would indicate entry into a blood vessel or organ. Slowly and steadily depress the plunger to administer the solution.
-
Needle Withdrawal: Withdraw the needle smoothly and return the animal to its cage.
-
Monitoring: Observe the animal for any signs of distress or adverse reactions following the injection.[2]
Visualizations
Caption: Antagonistic action of Naltrindole on δ-opioid receptor signaling.
Caption: Experimental workflow for in vivo delivery of Naltrindole.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. benchchem.com [benchchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. apexbt.com [apexbt.com]
- 5. The delta opioid receptor antagonist naltrindole attenuates both alcohol and saccharin intake in rats selectively bred for alcohol preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Naltrindole, a selective delta-opioid receptor antagonist, potentiates the lethal effects of cocaine by a central mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo and in vitro characterization of naltrindole-derived ligands at the κ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Naltrindole Inhibits Human Multiple Myeloma Cell Proliferation In Vitro and in a Murine Xenograft Model In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. The delta-opioid receptor antagonist naltrindole prevents sensitization to the conditioned rewarding effects of cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. rndsystems.com [rndsystems.com]
Naltrindole hydrochloride batch-to-batch variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues arising from batch-to-batch variability of naltrindole (B39905) hydrochloride. It is intended for researchers, scientists, and drug development professionals using this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant shift in the IC50 value of naltrindole hydrochloride in our functional assay compared to previous experiments. What could be the cause?
A1: A shift in the IC50 value is a common indicator of batch-to-batch variability. Several factors related to the new batch of this compound could be responsible:
-
Purity Differences: Even minor variations in purity (e.g., 98% vs. 99.5%) can lead to different active compound concentrations in your stock solutions.
-
Presence of Impurities: Different synthesis batches may have unique impurity profiles. Some impurities might interfere with the assay, either by acting as weak agonists/antagonists or by interacting with other assay components.
-
Solubility Issues: Inconsistent solubility between batches can result in a lower effective concentration in your aqueous assay buffer.[1] this compound is sparingly soluble in aqueous solutions and is often first dissolved in an organic solvent like DMSO or ethanol.[1]
-
Degradation: Improper storage or handling of the new batch could have led to degradation of the compound. This compound should be stored at -20°C for long-term stability.[1][2]
Q2: Our radioligand binding assay shows a different binding affinity (Ki) for the new batch of this compound. How should we proceed?
A2: Variations in binding affinity between batches can significantly impact your results. It is crucial to characterize each new batch to ensure consistency.
-
Perform a full saturation binding experiment with the new batch to determine its specific binding characteristics.
-
Always run a reference compound alongside the new batch of naltrindole to ensure the assay itself is performing as expected.
-
Consult the Certificate of Analysis (CoA) for both the old and new batches. Compare purity, isomeric composition, and any other provided analytical data.
Q3: Can the physical appearance of the this compound powder indicate a problem with the batch?
A3: Yes, this compound is typically supplied as a crystalline solid.[1] Any significant deviation from a white to off-white crystalline powder, such as discoloration, clumping, or a strong odor, could indicate degradation, contamination, or the presence of residual solvents. In such cases, it is advisable to contact the supplier and consider using a different batch.
Troubleshooting Guides
Issue 1: Inconsistent Antagonist Potency in Functional Assays
You observe that a new batch of this compound exhibits a lower-than-expected potency (rightward shift in the dose-response curve) in your functional assay (e.g., cAMP accumulation assay).
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent antagonist potency.
Detailed Steps:
-
Verify Stock Solution:
-
Confirm that the new batch was dissolved in the appropriate solvent (e.g., DMSO or ethanol) at the correct concentration.[1]
-
Ensure the stock solution was stored correctly (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles.
-
-
Review Certificate of Analysis (CoA):
-
Compare the purity, moisture content, and any other analytical data provided on the CoAs of the old and new batches.
-
Even small differences in purity can affect the concentration of the active compound.
-
-
Perform Quality Control (QC) on the New Batch:
-
If possible, perform in-house analytical tests such as HPLC to confirm the purity and integrity of the new batch.
-
This can help identify any degradation or significant impurities that may not be reported on the CoA.
-
-
Re-run the Assay with Proper Controls:
-
Run a dose-response curve for both the old and new batches of this compound in the same experiment.
-
Include a known standard or reference antagonist for the delta-opioid receptor to validate the assay's performance.
-
Hypothetical Data Example: Potency Variation
| Batch ID | Purity (CoA) | IC50 (cAMP Assay) | Fold Shift from Batch A |
| Batch A | 99.2% | 1.2 nM | - |
| Batch B | 97.5% | 5.8 nM | 4.8x |
| Batch C | 99.5% | 1.1 nM | 0.9x |
Issue 2: Altered Receptor Selectivity
You notice that at concentrations previously shown to be selective for the delta-opioid receptor, the new batch of this compound is now antagonizing mu- or kappa-opioid receptors in your cellular assays.
Experimental Protocol: Validating Receptor Selectivity
This protocol outlines a method to determine the selectivity of a new batch of this compound.
-
Cell Culture: Use cell lines stably expressing either the delta-, mu-, or kappa-opioid receptor (e.g., HEK293 or CHO cells).
-
Assay Setup:
-
Plate cells in 96-well plates.
-
Prepare a dose-response curve for a known agonist for each receptor type (e.g., SNC80 for delta, DAMGO for mu, U-50488 for kappa).
-
In parallel, pre-incubate cells with a fixed concentration of the new batch of this compound before adding the agonist dose-response curve.
-
-
Functional Readout: Measure the agonist-induced response (e.g., inhibition of cAMP production, calcium mobilization, or β-arrestin recruitment).
-
Data Analysis:
-
Calculate the agonist EC50 in the absence and presence of naltrindole.
-
Determine the Schild constant (Kb) or the functional Ki to quantify the antagonist affinity at each receptor.
-
Hypothetical Data Example: Selectivity Profile
| Batch ID | Delta Receptor Ki (nM) | Mu Receptor Ki (nM) | Kappa Receptor Ki (nM) | Delta/Mu Selectivity | Delta/Kappa Selectivity |
| Batch A | 0.25 | 65 | 70 | 260-fold | 280-fold |
| Batch B | 0.30 | 25 | 35 | 83-fold | 117-fold |
Signaling Pathway: Delta-Opioid Receptor Antagonism
Naltrindole acts as a competitive antagonist at the delta-opioid receptor, blocking the downstream signaling cascade typically initiated by an agonist.
Caption: Naltrindole blocks agonist binding to the delta-opioid receptor.
Conclusion
Batch-to-batch variability of chemical reagents like this compound is a significant challenge in research that can lead to irreproducible data.[3] Establishing a routine internal quality control process for each new batch is essential. This includes careful review of the supplier's Certificate of Analysis, proper preparation and storage of stock solutions, and, ideally, analytical and functional validation before use in critical experiments. By taking these steps, researchers can minimize the impact of reagent variability and ensure the reliability and reproducibility of their results.
References
Validation & Comparative
A Comparative Guide to Naltrindole Hydrochloride and Naloxone for Delta-Opioid Receptor Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of opioid research, the selective antagonism of receptor subtypes is paramount for elucidating their distinct physiological and pathological roles. This guide provides a detailed, data-driven comparison of two critical antagonists: naltrindole (B39905) hydrochloride, a highly selective delta-opioid receptor (DOR) antagonist, and naloxone (B1662785), a non-selective opioid receptor antagonist. Understanding their differential binding affinities, selectivity, and functional effects is essential for the precise pharmacological dissection of the delta-opioid system.
Quantitative Comparison of Receptor Binding and Functional Antagonism
The pharmacological profiles of naltrindole and naloxone are primarily defined by their binding affinities (Ki) and their functional antagonist potencies (pA2 or pKB). The following tables summarize key quantitative data from in vitro studies, highlighting the profound differences in their interaction with the delta-opioid receptor.
Table 1: Opioid Receptor Binding Affinities (Ki)
| Compound | Delta (δ) Receptor Ki (nM) | Mu (μ) Receptor Ki (nM) | Kappa (κ) Receptor Ki (nM) |
| Naltrindole | 0.05 - 0.09[1][2] | 8.1 - 15.8[1][2] | 2.7 - 39.8[1][2] |
| Naloxone | 16 - 37[2][3] | 1.1 - 5.1[2][3] | 9.6 - 12[2][3] |
Lower Ki values indicate higher binding affinity.
Table 2: Receptor Selectivity Ratios
| Compound | δ/μ Selectivity Ratio | δ/κ Selectivity Ratio |
| Naltrindole | ~90 - 316 fold | ~30 - 796 fold |
| Naloxone | ~0.03 - 0.32 fold (μ-preferring) | ~0.83 - 1.25 fold (non-selective) |
Selectivity ratios are calculated from the Ki values in Table 1 (Ki of non-preferred receptor / Ki of delta receptor). A higher ratio indicates greater selectivity for the delta-opioid receptor.
Table 3: Functional Antagonist Potency
| Compound | Assay | Parameter | Value at δ-Receptor |
| Naltrindole | Mouse Vas Deferens | pKB | 9.7[4] |
| Naloxone | Mouse Warm Water Tail-Withdrawal | pA2 | Data suggests fortuitously similar pA2 for μ and δ receptors in vivo[5] |
The pKB and pA2 are logarithmic measures of antagonist potency. A higher value indicates greater potency.
Experimental Methodologies
The data presented above are derived from established experimental protocols designed to characterize ligand-receptor interactions. Below are detailed methodologies for two key assays.
Radioligand Binding Assay
This assay quantifies the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
Objective: To determine the inhibition constant (Ki) of naltrindole and naloxone for the delta-opioid receptor.
Materials:
-
Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human delta-opioid receptor.[6]
-
Radioligand: A high-affinity, selective delta-opioid receptor radioligand such as [³H]naltrindole or [³H]DPDPE ([D-Pen²,D-Pen⁵]enkephalin).[6][7]
-
Test Compounds: Naltrindole hydrochloride and naloxone hydrochloride, serially diluted.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled ligand (e.g., 10 µM naloxone) to determine the amount of non-specific binding.[6]
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.[1]
-
Filtration Apparatus: A cell harvester and glass fiber filters.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Incubation: In assay tubes, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound (naltrindole or naloxone). Include tubes for total binding (no competitor) and non-specific binding (excess unlabeled ligand).
-
Equilibration: Incubate the mixture at a specified temperature (e.g., 25°C or 30°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Termination and Filtration: Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.[8]
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.[8]
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[1]
-
Workflow for Radioligand Binding Assay
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to a receptor. In the context of antagonists, it is used to determine their ability to block agonist-stimulated G protein activation.
Objective: To determine the functional antagonist potency of naltrindole and naloxone by measuring their ability to inhibit agonist-stimulated [³⁵S]GTPγS binding to G proteins coupled to the delta-opioid receptor.
Materials:
-
Receptor Source: Cell membranes expressing the delta-opioid receptor.[9]
-
Agonist: A selective delta-opioid receptor agonist (e.g., SNC80 or DPDPE).
-
Radioligand: [³⁵S]GTPγS.
-
GDP: Guanosine diphosphate, to facilitate the exchange of [³⁵S]GTPγS for bound GDP upon receptor activation.[9]
-
Test Compounds: this compound and naloxone hydrochloride.
-
Assay Buffer: Typically contains Tris-HCl, MgCl₂, NaCl, and EDTA.[9]
-
Filtration Apparatus and Scintillation Counter.
Procedure:
-
Pre-incubation: Pre-incubate the cell membranes with the antagonist (naltrindole or naloxone) at various concentrations.
-
Agonist Stimulation: Add a fixed concentration of the delta-opioid agonist (typically its EC80 or EC90) to the mixture.
-
Initiation of Reaction: Initiate the binding reaction by adding [³⁵S]GTPγS and GDP. Incubate at 30°C for a defined period (e.g., 60 minutes).[10]
-
Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters.[10]
-
Radioactivity Measurement: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.[10]
-
Data Analysis:
-
Plot the agonist-stimulated [³⁵S]GTPγS binding as a function of the antagonist concentration.
-
Determine the IC50 of the antagonist.
-
Calculate the antagonist's potency, often expressed as a pA2 or KB value, using appropriate pharmacological models (e.g., the Schild equation).
-
Delta-Opioid Receptor Signaling and Antagonism
Delta-opioid receptors are G protein-coupled receptors (GPCRs) that primarily couple to inhibitory G proteins (Gi/Go).[11] Antagonists like naltrindole and naloxone bind to the receptor but do not induce the conformational change necessary for G protein activation, thereby blocking the downstream signaling cascade initiated by agonists.
Delta-Opioid Receptor Signaling Pathway
Logical Comparison: Choosing the Right Antagonist
The choice between naltrindole and naloxone is dictated by the experimental question. The following diagram illustrates the decision-making process based on their pharmacological properties.
Antagonist Selection Logic
Conclusion
This compound stands out as a potent and highly selective antagonist for the delta-opioid receptor, making it an indispensable tool for specifically investigating the functions of this receptor subtype. Its high affinity and significant selectivity over mu- and kappa-opioid receptors ensure a targeted blockade. In contrast, naloxone is a non-selective antagonist with a higher affinity for the mu-opioid receptor.[3] While it can antagonize delta-opioid receptors at sufficient concentrations, its lack of selectivity makes it unsuitable for experiments aiming to isolate DOR-specific effects. The choice of antagonist is therefore critical and should be guided by the specific research objectives and the need for receptor subtype selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Naloxone - Wikipedia [en.wikipedia.org]
- 4. The selectivity of the opioid antagonist, naltrindole, for delta-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Estimation of the affinity of naloxone at supraspinal and spinal opioid receptors in vivo: studies with receptor selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Characterization of [3H]naltrindole binding to delta opioid receptors in mouse brain and mouse vas deferens: evidence for delta opioid receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. The delta opioid receptor: an evolving target for the treatment of brain disorders - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Naltrindole Hydrochloride and Naltrexone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of two prominent opioid receptor antagonists: Naltrindole (B39905) hydrochloride, a highly selective delta-opioid receptor antagonist, and Naltrexone (B1662487), a non-selective opioid receptor antagonist. This analysis is supported by experimental data on their receptor binding affinities, functional activities, and in vivo effects.
At a Glance: Key Differences
| Feature | Naltrindole Hydrochloride | Naltrexone |
| Primary Target | Delta (δ)-opioid receptor | Mu (μ)-opioid receptor |
| Selectivity | High for δ-opioid receptors | Non-selective, also binds to kappa (κ) and delta (δ) receptors |
| Primary Research Use | Investigating the role of the δ-opioid system | Treatment of opioid and alcohol use disorders |
I. Receptor Binding Affinity
The binding affinity of a compound for its receptor is a critical determinant of its potency and selectivity. The following tables summarize the binding affinities of this compound and Naltrexone for the mu (μ), delta (δ), and kappa (κ) opioid receptors, as determined by radioligand binding assays.
Table 1: Binding Affinity (Ki) of this compound and Naltrexone
| Compound | μ-opioid Receptor (Ki, nM) | δ-opioid Receptor (Ki, nM) | κ-opioid Receptor (Ki, nM) | Reference |
| This compound | 3.8 | 0.031 | 332.7 | [1] |
| Naltrexone | ~0.27 - 1.52 | ~4.3 - 10-25 fold lower than μ | ~10-25 fold lower than μ | [2][3][4] |
Table 2: pIC50 Values of this compound
| Receptor | pIC50 | Reference |
| δ-opioid Receptor | 9.65 ± 0.15 | [5] |
| μ-opioid Receptor | 7.24 ± 0.04 | [5] |
| κ-opioid Receptor | 8.42 ± 0.06 | [5] |
Higher pIC50 values indicate greater potency.
These data clearly illustrate that this compound possesses a high affinity and selectivity for the δ-opioid receptor. In contrast, Naltrexone exhibits the highest affinity for the μ-opioid receptor, with significantly lower affinity for δ and κ receptors.[3][6]
II. Functional Activity
Both this compound and Naltrexone function as antagonists at opioid receptors. This means they bind to the receptors without activating them, thereby blocking the effects of endogenous or exogenous opioids.[7][8] Their antagonist activity can be quantified using functional assays such as the GTPγS binding assay.
Table 3: Functional Antagonist Activity (pA2/Ke)
| Compound | Receptor | pA2 / Ke (nM) | Assay | Reference |
| Naltrindole | δ-opioid Receptor | pA2: 9.7 | Mouse Vas Deferens | [9] |
| Naltrindole | μ-opioid Receptor | pA2: 8.3 | Mouse Vas Deferens | [9] |
| Naltrindole | κ-opioid Receptor | pA2: 7.5 | Mouse Vas Deferens | [9] |
| Naltrindole derivatives (5'-AMN) | κ-opioid Receptor | Ke: 0.32 ± 0.02 | [35S]-GTPγS | [10] |
| Naltrindole derivatives (5'-MABN) | κ-opioid Receptor | Ke: 0.06 ± 0.01 | [35S]-GTPγS | [10] |
| Naltrexone | Opioid Receptors | Not explicitly stated in provided results | - | - |
The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency. The Ke value represents the equilibrium dissociation constant of the antagonist-receptor complex.
III. In Vivo Efficacy: Comparative Studies
The differential receptor selectivity of this compound and Naltrexone leads to distinct effects in vivo.
A. Effects on Alcohol Consumption
Studies in rats have shown that Naltrexone is effective in reducing alcohol consumption, an effect primarily attributed to its blockade of μ-opioid receptors.[2][11][12][13][14] In contrast, the effect of Naltrindole on alcohol intake is less consistent. One study in Wistar rats found that Naltrindole failed to significantly reduce ethanol (B145695) consumption, suggesting that the δ-opioid receptor may not be the primary modulator of alcohol intake in this model.[2] However, another study in rats selectively bred for alcohol preference demonstrated that Naltrindole could attenuate alcohol intake, although this effect was not specific to alcohol as it also reduced saccharin (B28170) intake.[15][16]
Table 4: Effect on Ethanol Consumption in Rats
| Compound | Dose | Effect on Ethanol Consumption | Animal Model | Reference |
| Naltrexone | 0.1 - 10 mg/kg | Significantly decreased | Wistar rats | [2] |
| Naltrindole | 5.0 and 15.0 mg/kg | Failed to significantly reduce | Wistar rats | [2] |
| Naltrindole | 10 - 15 mg/kg | Attenuated intake by 28-44% | Alcohol-preferring rats | [15] |
B. Antinociceptive Effects
As opioid antagonists, both compounds can modulate pain perception, typically by blocking the effects of opioid agonists. The tail-flick test is a common assay to assess antinociception.
One study investigating the antagonism of a δ-opioid agonist found that Naltrindole significantly antagonized the increase in tail-flick latency produced by the agonist.[17] Another study showed that Naltrindole blocked the enhancement of morphine antinociception by a CCKB antagonist.[18] Naltrexone has also been shown to affect tail-flick latency, indicating its interaction with the endogenous opioid system in pain modulation.[19]
IV. Signaling Pathways
Naltrindole and Naltrexone, as opioid receptor antagonists, prevent the conformational changes in the receptor that are necessary for intracellular signaling. This blockade inhibits the activation of G-proteins and subsequent downstream signaling cascades.[7][20]
Caption: General antagonism of opioid receptor signaling by Naltrindole and Naltrexone.
V. Experimental Protocols
A. Radioligand Binding Assay
This assay quantifies the binding of a radiolabeled ligand to its receptor.
Workflow:
Caption: Workflow for a competitive radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation: Homogenize tissues or cells expressing the opioid receptor of interest in a suitable buffer and centrifuge to isolate the membrane fraction.[21]
-
Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a specific radioligand (e.g., [³H]DAMGO for μ-receptors, [³H]-DPDPE for δ-receptors) and a range of concentrations of the unlabeled competitor (Naltrindole or Naltrexone).[4][21]
-
Separation: Terminate the binding reaction by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.[21][22]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[21]
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[21]
B. GTPγS Binding Assay
This functional assay measures the activation of G-proteins following receptor stimulation.
Workflow:
Caption: Workflow for a GTPγS binding assay to determine antagonist potency.
Detailed Methodology:
-
Membrane Preparation: Similar to the radioligand binding assay, prepare cell membranes containing the opioid receptor of interest.[6]
-
Incubation: Incubate the membranes with a fixed concentration of an opioid agonist, [³⁵S]GTPγS, GDP, and varying concentrations of the antagonist (Naltrindole or Naltrexone).[6][23]
-
Separation: Terminate the reaction and separate the membrane-bound [³⁵S]GTPγS from the free radiolabel by filtration.[24]
-
Quantification: Measure the amount of [³⁵S]GTPγS bound to the membranes using a scintillation counter.
-
Data Analysis: The antagonist's potency is determined by its ability to shift the agonist's dose-response curve to the right. The pA2 or Ke value is calculated from these shifts.
C. Tail-Flick Test
This in vivo assay measures the analgesic (or anti-analgesic) effects of a compound.
Workflow:
Caption: Workflow for the tail-flick test.
Detailed Methodology:
-
Baseline Measurement: A focused beam of heat is applied to the animal's tail, and the time it takes for the animal to flick its tail away (latency) is recorded.[25]
-
Drug Administration: The test compound (agonist and/or antagonist) is administered, often via subcutaneous or intraperitoneal injection.[1][27]
-
Post-Drug Measurement: The tail-flick latency is measured again at various time points after drug administration to assess the drug's effect on the pain response.
-
Data Analysis: An increase in latency indicates an analgesic effect, while the ability of an antagonist to block this increase demonstrates its antagonistic properties.
VI. Conclusion
This compound and Naltrexone are both valuable tools in opioid research, but their distinct pharmacological profiles dictate their primary applications. This compound's high selectivity for the δ-opioid receptor makes it an indispensable tool for elucidating the specific roles of this receptor subtype in various physiological and pathological processes. Naltrexone's broader antagonist profile, with a preference for the μ-opioid receptor, underpins its clinical utility in the management of opioid and alcohol dependence. The choice between these two antagonists should be guided by the specific research question and the opioid receptor subtype of interest.
References
- 1. Effects of the delta-opioid receptor antagonist naltrindole on antinociceptive responses to selective delta-agonists in post-weanling rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of the effects of the opioid antagonists naltrexone, naltrindole, and beta-funaltrexamine on ethanol consumption in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Naltrexone - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. What is the mechanism of Naltrexone? [synapse.patsnap.com]
- 8. Naltrindole - Wikipedia [en.wikipedia.org]
- 9. Low-dose naltrexone targets the opioid growth factor-opioid growth factor receptor pathway to inhibit cell proliferation: mechanistic evidence from a tissue culture model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo and in vitro characterization of naltrindole-derived ligands at the κ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ethanol palatability and consumption by high ethanol-drinking rats: manipulation of the opioid system with naltrexone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of Ethanol, Naltrexone, Nicotine and Varenicline in an Ethanol and Nicotine Co-Use Model in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research-portal.uu.nl [research-portal.uu.nl]
- 14. addictions.psych.ucla.edu [addictions.psych.ucla.edu]
- 15. The delta opioid receptor antagonist naltrindole attenuates both alcohol and saccharin intake in rats selectively bred for alcohol preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. semanticscholar.org [semanticscholar.org]
- 17. Selective antagonism by naltrindole of the antinociceptive effects of the delta opioid agonist cyclic[D-penicillamine2-D-penicillamine5]enkephalin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Naltrindole, an opioid delta antagonist, blocks the enhancement of morphine-antinociception induced by a CCKB antagonist in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Opioid-mediated pain sensitivity in mice bred for high voluntary wheel running - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. getnaltrexone.com [getnaltrexone.com]
- 21. giffordbioscience.com [giffordbioscience.com]
- 22. benchchem.com [benchchem.com]
- 23. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 25. Tail flick test - Wikipedia [en.wikipedia.org]
- 26. researchgate.net [researchgate.net]
- 27. Differential antagonism of delta opioid agonists by naltrindole and its benzofuran analog (NTB) in mice: evidence for delta opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Delta-Opioid Receptor Blockade by Naltrindole Hydrochloride: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise validation of receptor blockade is paramount. This guide provides an objective comparison of Naltrindole (B39905) hydrochloride's performance in blocking the delta-opioid receptor (DOR), supported by experimental data. We delve into its binding affinity, selectivity, and functional antagonism in comparison to other relevant compounds, offering detailed experimental protocols and visual workflows to support your research endeavors.
Naltrindole hydrochloride is a potent and highly selective non-peptide antagonist for the delta-opioid receptor (DOR), a G-protein coupled receptor involved in a myriad of physiological processes, including analgesia, mood regulation, and addiction.[1][2] Its efficacy and selectivity have established it as a cornerstone pharmacological tool for investigating the roles of the DOR system. This guide will provide a comprehensive overview of the experimental data validating its function and compare its profile with other common DOR antagonists.
Comparative Binding Affinity and Selectivity
The cornerstone of validating Naltrindole's utility is its high affinity and selectivity for the DOR over other opioid receptor subtypes, namely the mu-opioid receptor (MOR) and the kappa-opioid receptor (KOR). This is typically quantified through competitive radioligand binding assays, which determine the inhibition constant (Ki) of the antagonist. A lower Ki value signifies a higher binding affinity.
| Compound | δ-Opioid Receptor (Ki, nM) | μ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | Selectivity (δ vs. μ) | Selectivity (δ vs. κ) | Reference |
| Naltrindole | 0.05 | 15.8 | 39.8 | ~316-fold | ~796-fold | [1] |
| Naltriben (B52518) | High Affinity & Selectivity | 19.79 ± 1.12 | 82.75 ± 6.32 | - | - | [1] |
| ICI 174,864 | Highly Selective | - | - | - | - | [2] |
Note: Ki values can vary between studies depending on the specific experimental conditions, radioligand used, and tissue preparation.
Functional Antagonism
Beyond binding, it is crucial to assess the functional blockade of receptor signaling. This is often achieved through in vitro functional assays, such as the GTPγS binding assay, which measures the antagonist's ability to inhibit agonist-stimulated G-protein activation. The potency of an antagonist is often expressed as a pA2 or pKB value, where a higher value indicates greater potency.
| Compound | δ-Receptor (pKB) | μ-Receptor (pKB) | κ-Receptor (pKB) | Assay System | Reference |
| Naltrindole | 9.7 | 8.3 | 7.5 | Mouse Vas Deferens | [3] |
The pKB is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
In Vivo Validation of DOR Blockade
The tail-flick test is a common in vivo assay to assess the analgesic effects of opioid agonists and the ability of antagonists to block these effects. The latency of an animal to withdraw its tail from a heat source is measured. An increase in latency indicates an analgesic effect.
A study directly comparing the antagonist effects of naltriben (NTB) and naltrindole (NTI) in the mouse tail-flick test demonstrated that both are potent antagonists of δ-opioid receptor-mediated effects in vivo.[3]
Experimental Protocols
To ensure reproducibility and aid in experimental design, detailed methodologies for the key assays are provided below.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the delta-opioid receptor.
Materials:
-
Cell membranes expressing the human delta-opioid receptor.
-
Radioligand: [³H]DPDPE (a selective DOR agonist).
-
Test Compound: this compound.
-
Non-specific Binding Control: Naloxone (10 µM).
-
Incubation Buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation counter and fluid.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes (5-20 µg protein/well), [³H]DPDPE (at a concentration near its Kd), and varying concentrations of this compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of naloxone.
-
Incubate at 25°C for 60-90 minutes.
-
Filtration: Rapidly terminate the reaction by filtering the contents through glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold incubation buffer to remove unbound radioligand.
-
Quantification: Place filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. The IC₅₀ (concentration of Naltrindole that inhibits 50% of specific [³H]DPDPE binding) is determined using non-linear regression. The Ki is calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[1]
GTPγS Binding Assay
Objective: To determine the functional potency of this compound in antagonizing a DOR agonist.
Materials:
-
Cell membranes expressing the human delta-opioid receptor.
-
DOR agonist (e.g., SNC80).
-
Test Compound: this compound.
-
[³⁵S]GTPγS.
-
GDP (Guanosine diphosphate).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.
-
Glass fiber filters.
-
Scintillation counter and fluid.
Procedure:
-
Pre-incubation: In a 96-well plate, incubate cell membranes (5-20 µg protein/well) with varying concentrations of this compound and a fixed concentration of the DOR agonist (e.g., SNC80) in the presence of GDP for 15-30 minutes at 30°C.
-
Initiation: Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubation: Incubate for 60 minutes at 30°C with gentle shaking.
-
Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold assay buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: The antagonist's potency (pA2 or Kb) is determined by analyzing the rightward shift of the agonist concentration-response curve in the presence of the antagonist.
Tail-Flick Test
Objective: To assess the in vivo antagonist activity of this compound against a DOR agonist-induced analgesia.
Materials:
-
Male Swiss-Webster mice or Wistar rats.
-
DOR agonist (e.g., [D-Ser²,Leu⁵,Thr⁶]enkephalin - DSLET).
-
Test Compound: this compound.
-
Tail-flick apparatus with a radiant heat source.
Procedure:
-
Acclimation: Acclimate the animals to the testing environment and handling.
-
Baseline Latency: Measure the baseline tail-flick latency by focusing the radiant heat source on the tail and recording the time until the animal flicks its tail. A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.[4][5]
-
Drug Administration: Administer this compound (or vehicle control) via a suitable route (e.g., subcutaneous). After a predetermined time, administer the DOR agonist.
-
Post-treatment Latency: Measure the tail-flick latency at various time points after agonist administration.
-
Data Analysis: The antagonist effect is determined by the degree to which this compound prevents the agonist-induced increase in tail-flick latency compared to the vehicle control group.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: Delta-Opioid Receptor Signaling Pathway Blockade by Naltrindole.
Caption: Experimental Workflow for Radioligand Binding Assay.
Caption: In Vivo Antagonism Workflow using the Tail-Flick Test.
Conclusion
The experimental data robustly validates this compound as a highly potent and selective antagonist of the delta-opioid receptor. Its favorable binding affinity, clear functional antagonism, and demonstrated in vivo efficacy make it an indispensable tool for researchers investigating the physiological and pathophysiological roles of the DOR system. When selecting a DOR antagonist, it is essential to consider the specific requirements of the study. While Naltrindole serves as an excellent tool for general DOR blockade, other antagonists like Naltriben may offer advantages for studies focused on specific DOR subtypes.[1] The detailed protocols and workflows provided in this guide aim to facilitate the design and execution of experiments to further elucidate the complex pharmacology of the delta-opioid receptor.
References
- 1. The delta opioid receptor: an evolving target for the treatment of brain disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The selectivity of the opioid antagonist, naltrindole, for delta-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. meliordiscovery.com [meliordiscovery.com]
- 5. Differential responses to morphine-induced analgesia in the tail-flick test - PMC [pmc.ncbi.nlm.nih.gov]
Naltrindole Hydrochloride: A Researcher's Guide to its Use as a Negative Control in Opioid Studies
For researchers, scientists, and drug development professionals investigating the intricate world of opioid signaling, the selection of appropriate controls is paramount to the validity and interpretation of experimental data. This guide provides a comprehensive comparison of naltrindole (B39905) hydrochloride, a potent and selective delta-opioid receptor (DOR) antagonist, as a negative control in opioid studies. We will delve into its mechanism of action, compare its performance with alternative antagonists, and provide detailed experimental protocols and data to support its effective use.
Mechanism of Action: A Selective Blockade of Delta-Opioid Receptor Signaling
Naltrindole hydrochloride exerts its effects by competitively binding to the delta-opioid receptor, a member of the G protein-coupled receptor (GPCR) family.[1] Endogenous ligands for the DOR are enkephalins.[2][3] The DOR is primarily coupled to inhibitory G proteins, specifically Gi/Go.[1][2] Upon activation by an agonist, the DOR initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels.[1][4] Naltrindole, by occupying the receptor's binding site, prevents the agonist from binding and initiating these downstream effects, effectively acting as a silent antagonist. This selective blockade makes it an invaluable tool for isolating and studying DOR-mediated phenomena.
Performance Comparison: this compound vs. Other Opioid Antagonists
The efficacy of a negative control is defined by its potency and selectivity for the target receptor. The following tables summarize the binding affinities and selectivity of this compound in comparison to other commonly used opioid antagonists, naloxone (B1662785) and naltrexone (B1662487).
| Antagonist | δ-Opioid Receptor (pIC50) | μ-Opioid Receptor (pIC50) | κ-Opioid Receptor (pIC50) | Reference |
| Naltrindole | 9.6 | 7.8 | 7.2 | [5] |
| Naloxone | 7.03 ± 0.22 | 7.45 ± 0.05 | 7.90 ± 0.06 | |
| Naltrexone | - | - | - |
pIC50 is the negative logarithm of the concentration of an antagonist that inhibits the binding of an agonist by 50%. Higher values indicate greater binding affinity.
| Antagonist | δ-Opioid Receptor (pKB) | μ-Opioid Receptor (pKB) | κ-Opioid Receptor (pKB) | Reference |
| Naltrindole | 9.7 | 8.3 | 7.5 | [5] |
pKB is the negative logarithm of the equilibrium dissociation constant of a competitive antagonist. Higher values indicate greater antagonist potency.
As the data illustrates, naltrindole exhibits significantly higher affinity and potency for the delta-opioid receptor compared to the mu- and kappa-opioid receptors, making it a highly selective antagonist.[5] While naloxone and naltrexone are considered non-selective opioid antagonists, naltrexone does show some preference for the mu- and delta-opioid receptors over the kappa-opioid receptor.[6][7] This high selectivity is a critical attribute for a negative control, as it ensures that the observed effects (or lack thereof) are specifically due to the blockade of the delta-opioid receptor and not off-target interactions with other opioid receptor subtypes.
An in vivo study in rats demonstrated that naltrindole selectively blocks the analgesic effects of the delta-selective agonist DPDPE without affecting the analgesia produced by the mu-selective agonists DAGO and morphine.[8] This provides strong evidence for its utility as a specific negative control in in vivo opioid research.
Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
Materials:
-
Cell membranes expressing the delta-opioid receptor
-
[³H]-Naltrindole (radioligand)
-
This compound (unlabeled competitor)
-
Alternative antagonists (e.g., naloxone, naltrexone)
-
Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of the unlabeled competitor (this compound or other antagonists).
-
In a 96-well plate, add the cell membranes, the radioligand ([³H]-naltrindole) at a concentration close to its Kd, and the varying concentrations of the unlabeled competitor.
-
For total binding, omit the unlabeled competitor. For non-specific binding, add a high concentration of an unlabeled, non-selective ligand (e.g., 10 µM naloxone).
-
Incubate the plate at room temperature for 60-90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the competitor concentration and determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins following receptor stimulation by an agonist. As an antagonist, naltrindole is used to block this activation.
Materials:
-
Cell membranes expressing the delta-opioid receptor
-
Delta-opioid receptor agonist (e.g., DPDPE)
-
This compound
-
[³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analog)
-
GDP
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Pre-incubate the cell membranes with the delta-opioid agonist in the presence and absence of this compound for 15-30 minutes at 30°C.
-
Add GDP to the reaction mixture.
-
Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubate for 60 minutes at 30°C.
-
Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
In the presence of the agonist alone, an increase in [³⁵S]GTPγS binding should be observed. Naltrindole, as a negative control, should block this agonist-induced increase in a concentration-dependent manner, while having no effect on basal [³⁵S]GTPγS binding.
Visualizing the Molecular Interactions and Experimental Design
To further clarify the role of this compound, the following diagrams illustrate the delta-opioid receptor signaling pathway and a typical experimental workflow where it is used as a negative control.
Caption: Delta-Opioid Receptor Signaling Pathway Blockade by Naltrindole.
Caption: Experimental Workflow Using Naltrindole as a Negative Control.
References
- 1. Video: Opioid Receptors: Overview [jove.com]
- 2. δ-opioid receptor - Wikipedia [en.wikipedia.org]
- 3. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The selectivity of the opioid antagonist, naltrindole, for delta-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Receptor-selective changes in mu-, delta- and kappa-opioid receptors after chronic naltrexone treatment in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antagonist-induced up-regulation of the putative epsilon opioid receptor in rat brain: comparison with kappa, mu and delta opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Delta opioid antagonist, naltrindole, selectively blocks analgesia induced by DPDPE but not DAGO or morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
Naltrindole Hydrochloride: A Comparative Guide to its Opioid Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
Naltrindole (B39905) hydrochloride stands as a cornerstone tool in opioid research, prized for its high affinity and selectivity for the delta-opioid receptor (δOR). This guide provides a comprehensive comparison of Naltrindole's binding and functional activity across the three main opioid receptor subtypes—delta (δ), mu (μ), and kappa (κ)—supported by experimental data and detailed methodologies.
Quantitative Comparison of Receptor Binding Affinities
The selectivity of Naltrindole hydrochloride is quantitatively demonstrated through its binding affinity for the δ, μ, and κ opioid receptors. The following table summarizes key binding parameters from various studies, illustrating its pronounced preference for the δ-opioid receptor. A lower dissociation constant (Kd) or inhibition constant (Ki) indicates a higher binding affinity.
| Parameter | δ-Opioid Receptor | μ-Opioid Receptor | κ-Opioid Receptor | Species/Tissue | Reference |
| pIC50 | 9.6 | 7.8 | 7.2 | Mouse vas deferens | [1] |
| pA2 | 9.7 | 8.3 | 7.5 | Mouse vas deferens | [1] |
| Kd (nM) | 0.08 ± 0.02 | - | - | Rat brain synaptosomes | [2] |
| Ki (nM) | 0.04 | >1000 | >1000 | Monkey brain membranes | [3] |
| Ki (nM) | 0.02 | 64 | 66 | Cloned human receptors | [4] |
-
pIC50 : The negative logarithm of the molar concentration of a competitor that inhibits 50% of the specific binding of a radioligand.
-
pA2 : The negative logarithm of the molar concentration of an antagonist that necessitates a doubling of the agonist concentration to produce the same response.
-
Kd : The equilibrium dissociation constant, representing the concentration of a radioligand that occupies 50% of the receptors at equilibrium.
-
Ki : The inhibition constant, representing the affinity of a competing ligand for a receptor.
As the data indicates, Naltrindole's affinity for the δ-opioid receptor is substantially higher—often by several orders of magnitude—than for the μ- and κ-opioid receptors, establishing it as a highly selective δOR antagonist.[1][3]
Experimental Protocols
The determination of this compound's binding affinity and selectivity relies on established in vitro pharmacological assays. A representative experimental protocol for a radioligand binding assay is outlined below.
Radioligand Competition Binding Assay
This assay measures the ability of a test compound (Naltrindole) to displace a radiolabeled ligand that is known to bind to a specific opioid receptor subtype.
Objective: To determine the binding affinity (Ki) of this compound for δ, μ, and κ opioid receptors.
Materials:
-
Cell membranes prepared from tissues or cell lines expressing the opioid receptor of interest (e.g., rat brain, CHO cells expressing human opioid receptors).
-
Radiolabeled ligands specific for each receptor:
-
δ-receptor: [3H]Naltrindole or [3H]DPDPE
-
μ-receptor: [3H]DAMGO
-
κ-receptor: [3H]U-69,593
-
-
This compound (unlabeled).
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and centrifuge to isolate the cell membrane fraction. Resuspend the membrane pellet in the incubation buffer.
-
Assay Setup: In a series of tubes, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled this compound. Include control tubes with no unlabeled ligand (total binding) and tubes with an excess of a non-radiolabeled potent opioid to determine non-specific binding.
-
Incubation: Incubate the tubes at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the Naltrindole concentration. Use non-linear regression analysis to determine the IC50 value (the concentration of Naltrindole that inhibits 50% of the specific binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing Experimental and Biological Pathways
To further clarify the experimental process and the biological context of Naltrindole's action, the following diagrams are provided.
The crystal structure of the δ-opioid receptor bound to Naltrindole has provided significant insights into the structural basis for its selectivity.[5][6] The binding pocket of opioid receptors can be conceptualized as having two regions. A lower, highly conserved region is responsible for the general binding of opioid ligands (the "message"), while an upper, more divergent region confers subtype selectivity (the "address").[5][6] The indole (B1671886) moiety of Naltrindole extends into this "address" region of the δ-opioid receptor, a feature that is thought to be a key determinant of its high selectivity.[5]
Conclusion
The extensive body of experimental evidence robustly supports the classification of this compound as a potent and highly selective antagonist of the δ-opioid receptor. Its significantly lower affinity for μ- and κ-opioid receptors makes it an invaluable pharmacological tool for elucidating the physiological and pathological roles of the δ-opioid system. Researchers and drug development professionals can confidently employ Naltrindole to selectively probe δ-opioid receptor function, contributing to a deeper understanding of its therapeutic potential in areas such as pain management, mood disorders, and neuroprotection.
References
- 1. The selectivity of the opioid antagonist, naltrindole, for delta-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [3H]naltrindole: a potent and selective ligand for labeling delta-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective opioid agonist and antagonist competition for [3H]-naloxone binding in amphibian spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure of the δ-opioid receptor bound to naltrindole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure of the δ-opioid receptor bound to naltrindole - Manglik lab @ UCSF [mangliklab.com]
Genetic Knockout vs. Pharmacological Blockade: A Comparative Guide to Studying the Delta-Opioid Receptor
For Researchers, Scientists, and Drug Development Professionals
Understanding the physiological roles of the delta-opioid receptor (DOR) is crucial for developing novel therapeutics for pain, mood disorders, and other conditions. Two primary methods for investigating DOR function are genetic knockout (KO) of the Oprd1 gene and pharmacological blockade with antagonists like Naltrindole hydrochloride. This guide provides an objective comparison of these two approaches, supported by experimental data, to aid researchers in selecting the most appropriate method for their studies.
At a Glance: Genetic Knockout vs. Naltrindole Blockade
| Feature | Genetic Knockout (DOR KO) | Pharmacological Blockade (Naltrindole) |
| Target Specificity | Highly specific to the delta-opioid receptor. | Highly selective for the delta-opioid receptor, but potential for off-target effects at higher concentrations.[1] |
| Temporality | Lifelong, constitutive absence of the receptor. | Acute, transient, and reversible blockade. |
| Completeness | Complete ablation of receptor function. | Dose-dependent, may be incomplete. |
| Compensatory Mechanisms | Potential for developmental and long-term compensatory changes in other systems. | Less likely to induce long-term compensatory changes with acute administration. |
| Off-Target Effects | Minimal, directly related to the absence of the target gene. | Documented non-opioid receptor-mediated effects, such as immunosuppression.[2] |
| Experimental Control | Limited temporal control over receptor absence. | High temporal and dose-dependent control. |
Comparative Data: Phenotypic Outcomes
The following tables summarize quantitative data from studies utilizing DOR knockout mice and Naltrindole administration. Note that data is compiled from various studies and experimental conditions may differ.
Table 1: Analgesia and Nociception
| Parameter | Genetic Knockout (DOR KO) | Pharmacological Blockade (Naltrindole) | Reference |
| Basal Nociceptive Threshold | Enhanced inflammatory and neuropathic pain.[3] | Does not significantly alter basal pain thresholds in naive animals. | [3] |
| Opioid-Induced Analgesia | Abolishes analgesia induced by DOR agonists. | Dose-dependently blocks the analgesic effects of DOR agonists.[4] | [3][4] |
Table 2: Metabolic Phenotype
| Parameter | Genetic Knockout (DOR KO) | Pharmacological Blockade (Naltrindole) | Reference |
| Body Weight on High-Fat Diet | Significantly reduced body weight gain compared to wild-type. | Studies on chronic Naltrindole effects on diet-induced obesity are less common. | [5] |
| Adiposity on High-Fat Diet | Lower fat mass accumulation. | Not extensively studied for this specific outcome. | [5] |
| Food Intake on High-Fat Diet | May show hyperphagia, potentially as a compensatory response to increased energy expenditure. | Acute administration can reduce food intake. | [5] |
| Energy Expenditure | Increased energy expenditure. | Acute effects on energy expenditure are not well-characterized. | [5] |
Table 3: Off-Target Effects
| Parameter | Genetic Knockout (DOR KO) | Pharmacological Blockade (Naltrindole) | Reference |
| Immune Response (Mixed Lymphocyte Reaction) | Normal lymphocyte proliferation. | Suppresses lymphocyte proliferation, an effect maintained in DOR KO and triple opioid receptor KO mice, indicating a non-opioid receptor-mediated mechanism. | [2] |
| Akt/PKB Signaling | No reported direct effect. | Inhibits the Akt/PKB signaling pathway in small cell lung cancer cells, independent of DOR. |
Signaling Pathways and Experimental Workflows
Delta-Opioid Receptor Signaling Pathway
Activation of the delta-opioid receptor, a G-protein coupled receptor (GPCR), by an agonist leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[6][7][8]
Caption: Simplified signaling pathway of an activated delta-opioid receptor (DOR).
Experimental Workflow: Hot Plate Test
The hot plate test is a common behavioral assay to assess thermal nociception.
Caption: Workflow for conducting the hot plate test for thermal nociception.
Experimental Protocols
Hot Plate Test for Thermal Nociception
Objective: To assess the latency of a thermal pain response.
Materials:
-
Hot plate apparatus with adjustable temperature control.
-
Plexiglass cylinder to confine the mouse.
-
Timer.
-
Experimental mice (e.g., DOR KO and wild-type littermates, or mice treated with Naltrindole or vehicle).
Procedure:
-
Acclimatize the mice to the testing room for at least 30 minutes before the experiment.
-
Set the hot plate temperature to a constant, noxious temperature (e.g., 55 ± 0.5°C).
-
Gently place a mouse into the plexiglass cylinder on the hot plate surface and immediately start the timer.
-
Observe the mouse for nocifensive behaviors, such as licking a hind paw or jumping.
-
Stop the timer as soon as a nocifensive behavior is observed and record the latency.
-
To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) should be established. If the mouse does not respond within this time, it should be removed, and the cut-off time recorded as its latency.
-
For pharmacological studies, administer this compound or vehicle at a predetermined time before the test.
Tail-Flick Test for Thermal Nociception
Objective: To measure the latency of the tail-flick reflex in response to a thermal stimulus.
Materials:
-
Tail-flick apparatus with a radiant heat source.
-
Mouse restrainer.
-
Timer.
-
Experimental mice.
Procedure:
-
Gently place the mouse in a restrainer, allowing the tail to be exposed.
-
Position the tail over the radiant heat source.
-
Activate the heat source and start the timer.
-
The apparatus will detect the flick of the tail and automatically stop the timer, recording the latency.
-
A cut-off time is pre-set to avoid tissue damage.
-
Multiple trials may be conducted with an appropriate inter-trial interval.
cAMP Assay for DOR Function
Objective: To measure the inhibition of adenylyl cyclase activity following DOR activation.
Materials:
-
Cells expressing the delta-opioid receptor (e.g., CHO or HEK293 cells).
-
DOR agonist (e.g., SNC80).
-
This compound (for antagonist studies).
-
Forskolin (to stimulate adenylyl cyclase).
-
cAMP assay kit (e.g., HTRF, ELISA).
-
Cell culture reagents.
Procedure:
-
Plate the DOR-expressing cells in a suitable microplate and incubate.
-
For antagonist studies, pre-incubate the cells with varying concentrations of this compound.
-
Add a DOR agonist to the wells.
-
Stimulate adenylyl cyclase with forskolin.
-
Incubate for a specified period to allow for cAMP production.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit according to the manufacturer's instructions.
-
The level of cAMP will be inversely proportional to the activation of the Gi-coupled DOR.
Conclusion
Both genetic knockout of the delta-opioid receptor and pharmacological blockade with this compound are powerful tools for elucidating the role of DOR in health and disease.
-
Genetic knockout offers unparalleled target specificity, providing definitive insights into the consequences of a lifelong absence of the receptor. However, the potential for developmental compensation and the lack of temporal control are important considerations.
-
Pharmacological blockade with Naltrindole allows for acute, reversible, and dose-dependent inhibition of DOR, mimicking a therapeutic intervention. Researchers must be cognizant of its potential for non-opioid receptor-mediated off-target effects, especially at higher concentrations.[2]
The choice between these methods will depend on the specific research question. For studying the fundamental, lifelong role of DOR and for validating the on-target effects of pharmacological agents, the knockout model is invaluable. For investigating the acute effects of DOR inhibition and for preclinical drug development, pharmacological blockade is often more appropriate. For a comprehensive understanding, a combined approach, where the effects of a pharmacological agent are tested in both wild-type and knockout animals, can provide the most robust and conclusive data.
References
- 1. The selectivity of the opioid antagonist, naltrindole, for delta-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunosuppression by delta-opioid antagonist naltrindole: delta- and triple mu/delta/kappa-opioid receptor knockout mice reveal a nonopioid activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inflammatory pain is enhanced in delta opioid receptor-knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Delta opioid antagonist, naltrindole, selectively blocks analgesia induced by DPDPE but not DAGO or morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mice lacking δ-opioid receptors resist the development of diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Video: Opioid Receptors: Overview [jove.com]
- 8. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Scrambled Peptide vs. Other Negative Controls in Naltrindole Hydrochloride Experiments: A Comparative Guide
For researchers investigating the delta-opioid receptor (δ-OR) pathway, Naltrindole hydrochloride is a cornerstone tool, valued for its potent and selective antagonist properties.[1][2] However, the validity of any experimental finding hinges on the rigor of its controls. This guide provides a detailed comparison of appropriate negative controls for experiments involving Naltrindole, with a specific focus on clarifying the role of scrambled peptides and presenting data-driven protocols for robust experimental design.
While scrambled peptides are a critical control in many biological experiments, it is crucial to understand their specific application. A scrambled peptide is a peptide with the same amino acid composition as an active peptide but with a randomized sequence.[3][4] Its purpose is to serve as a negative control to demonstrate that the biological effect of the experimental peptide is due to its specific sequence and not non-specific effects.[3][5][6]
Key Distinction: this compound is a non-peptide small molecule.[1][2] Therefore, a scrambled peptide is not a direct negative control for Naltrindole itself. The appropriate negative controls for Naltrindole aim to ensure that its observed effects are due to specific δ-OR antagonism and not a result of the vehicle it is dissolved in or off-target effects.
However, a common experimental scenario involves using Naltrindole to block the effects of a peptide agonist of the delta-opioid receptor, such as [D-Ala2, D-Leu5]-enkephalin (DADLE).[7] In this context, a scrambled version of the peptide agonist becomes an essential component of a comprehensive control strategy.
This guide will compare the use of a scrambled peptide control alongside other necessary negative controls in a hypothetical experiment designed to test the effects of a δ-OR peptide agonist and their blockade by Naltrindole.
Comparative Analysis of Negative Controls
To ensure the specificity of experimental results, a multi-faceted approach to negative controls is essential. The following table outlines the key negative controls, their purpose, and expected outcomes in the context of an experiment measuring a downstream cellular response to δ-OR activation (e.g., inhibition of adenylyl cyclase and subsequent decrease in cyclic AMP levels).
| Control | Purpose | Experimental Setup | Expected Outcome |
| Vehicle Control | To control for the effects of the solvent used to dissolve Naltrindole and the peptide agonist. | Cells are treated with the same volume of the vehicle (e.g., saline, DMSO) used for the active compounds. | No significant change in the measured cellular response compared to untreated cells. |
| Scrambled Peptide Control | To demonstrate that the effect of the peptide agonist is sequence-specific. | Cells are treated with the scrambled peptide at the same concentration as the active peptide agonist. | No significant change in the measured cellular response. This confirms the response is not due to non-specific peptide effects. |
| Naltrindole Alone | To confirm that Naltrindole has no intrinsic agonist activity. | Cells are treated with this compound alone. | No significant change in the measured cellular response. |
| Non-δ-OR Antagonist | To demonstrate the specificity of Naltrindole for the δ-OR. | Cells are pre-treated with an antagonist for a different opioid receptor (e.g., a mu-opioid receptor antagonist like CTAP) before adding the δ-OR peptide agonist. | The non-δ-OR antagonist should not block the effect of the δ-OR peptide agonist. |
Experimental Protocols
Below are detailed methodologies for key experiments to validate the use of these controls.
Competitive Radioligand Binding Assay
Objective: To confirm that the scrambled peptide does not bind to the delta-opioid receptor and to determine the binding affinity of the active peptide agonist and Naltrindole.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human δ-OR (e.g., CHO-δOR cells).
-
Assay Buffer: Use a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).
-
Radioligand: Use a radiolabeled δ-OR antagonist, such as [³H]-Naltrindole.
-
Competition Binding: Incubate the cell membranes with a fixed concentration of [³H]-Naltrindole and varying concentrations of the unlabeled competitor (active peptide agonist, scrambled peptide, or Naltrindole).
-
Incubation: Incubate at room temperature for 60-90 minutes.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor to determine the inhibition constant (Ki).
Expected Data:
| Compound | Binding Affinity (Ki) | Interpretation |
| Peptide Agonist (e.g., DADLE) | Low nM range | High affinity for the δ-OR. |
| Scrambled Peptide | >10 µM (or no displacement) | Negligible affinity for the δ-OR. |
| This compound | High pM to low nM range | Very high affinity for the δ-OR. |
Functional Assay: cAMP Measurement
Objective: To measure the functional consequence of δ-OR activation by the peptide agonist and its blockade by Naltrindole, and to confirm the inactivity of the scrambled peptide.
Protocol:
-
Cell Culture: Culture CHO-δOR cells in appropriate media.
-
Adenylyl Cyclase Stimulation: Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) for 15 minutes, followed by an adenylyl cyclase activator (e.g., forskolin).
-
Treatment:
-
Agonist group: Add the peptide agonist at various concentrations.
-
Antagonist group: Pre-incubate cells with this compound for 15 minutes before adding the peptide agonist.
-
Scrambled peptide group: Add the scrambled peptide at the same concentrations as the agonist.
-
Vehicle control group: Add the vehicle.
-
-
Incubation: Incubate for 30 minutes at 37°C.
-
Cell Lysis: Lyse the cells to release intracellular contents.
-
cAMP Measurement: Measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Data Analysis: Plot the concentration-response curves to determine the EC50 for the agonist and the IC50 for the antagonist.
Expected Data:
| Treatment Condition | cAMP Level | Interpretation |
| Vehicle Control | High (stimulated by forskolin) | Baseline for inhibition. |
| Peptide Agonist | Decreased (dose-dependent) | Agonist activates δ-OR, inhibiting adenylyl cyclase. |
| Scrambled Peptide | No significant change from vehicle | Scrambled peptide is inactive. |
| Naltrindole + Peptide Agonist | No significant change from vehicle | Naltrindole blocks the agonist effect. |
| Naltrindole Alone | No significant change from vehicle | Naltrindole has no agonist activity. |
Visualizing the Experimental Logic
To further clarify the relationships between the compounds and the cellular machinery, the following diagrams illustrate the key signaling pathway and the experimental workflow.
References
- 1. The delta opioid receptor: an evolving target for the treatment of brain disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. δ-opioid receptor - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Delta opioid receptor and its peptide: a receptor-ligand neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Delta Opioid Receptor Activation with Delta Opioid Peptide [d-Ala2, d-Leu5] Enkephalin Contributes to Synaptic Improvement in Rat Hippocampus against Global Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Effects of Naltrindole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Naltrindole (B39905) hydrochloride is a potent and highly selective non-peptide antagonist of the delta (δ)-opioid receptor.[1] Its unique pharmacological profile has made it an invaluable tool in biomedical research to investigate the physiological and pathological roles of the δ-opioid receptor system. This guide provides a comprehensive comparison of the in vitro and in vivo effects of Naltrindole hydrochloride, supported by experimental data and detailed methodologies, to aid researchers in their study design and interpretation.
In Vitro Effects: Receptor Binding and Cellular Mechanisms
The in vitro characterization of this compound primarily focuses on its interaction with opioid receptors and its subsequent effects on cellular signaling pathways.
Opioid Receptor Binding Affinity
Radioligand binding assays are fundamental to understanding the affinity and selectivity of Naltrindole for its target receptors. These experiments typically involve incubating cell membranes expressing specific opioid receptor subtypes with a radiolabeled ligand and measuring the displacement by Naltrindole.
| Receptor Subtype | Parameter | Value | Species/Cell Line | Reference |
| δ-Opioid Receptor | pKB | 9.7 | Mouse vas deferens | [2] |
| δ-Opioid Receptor | pIC50 | 9.6 | Mouse vas deferens | [2] |
| δ-Opioid Receptor | Ki | 0.02 nM | Not Specified | [3] |
| δ-Opioid Receptor | Kd | 56.2 pM | Mouse brain | [4] |
| δ-Opioid Receptor | pIC50 | 9.65 | SNAP-Lumi4Tb-labeled δ-opioid receptors | [5] |
| μ-Opioid Receptor | pKB | 8.3 | Mouse vas deferens | [2] |
| μ-Opioid Receptor | pIC50 | 7.8 | Mouse vas deferens | [2] |
| μ-Opioid Receptor | pIC50 | 7.24 | SNAP-Lumi4Tb-labeled μ-opioid receptors | [5] |
| κ-Opioid Receptor | pKB | 7.5 | Mouse vas deferens | [2] |
| κ-Opioid Receptor | pIC50 | 7.2 | Mouse vas deferens | [2] |
| κ-Opioid Receptor | pIC50 | 8.42 | SNAP-Lumi4Tb-labeled κ-opioid receptors | [5] |
Experimental Protocol: Radioligand Binding Assay
A common method to determine the binding affinity of Naltrindole is through competitive binding assays.
-
Membrane Preparation: Cell membranes are prepared from tissues (e.g., mouse brain) or cell lines (e.g., CHO cells) stably expressing the opioid receptor of interest.[4][6]
-
Incubation: Membranes are incubated with a specific concentration of a radiolabeled opioid ligand (e.g., [3H]naltrindole or [3H]-diprenorphine) and varying concentrations of unlabeled this compound.[4][6]
-
Equilibrium: The mixture is incubated at a specific temperature (e.g., 25°C) for a set duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[7][8]
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of Naltrindole that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.[6]
Cellular Signaling Pathways
Naltrindole's antagonism of the δ-opioid receptor blocks the downstream signaling cascade typically initiated by endogenous or exogenous agonists. The δ-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gαi/o).
Caption: δ-Opioid Receptor Signaling Pathway Antagonized by Naltrindole.
Interestingly, some studies have revealed that Naltrindole can exert effects independent of opioid receptors. For instance, it has been shown to inhibit the proliferation of human multiple myeloma cells.[7][9] This anti-proliferative effect was associated with a decrease in the phosphorylation of extracellular signal-regulated kinase (ERK), a key component of the MAPK signaling pathway.[7]
In Vivo Effects: From Bench to Bedside Models
In vivo studies are crucial for understanding the physiological consequences of δ-opioid receptor blockade by this compound in a whole-organism context. These studies often utilize animal models to investigate its effects on pain, mood, and other complex biological processes.
Antinociceptive Effects
Naltrindole is widely used to study the role of the δ-opioid receptor in pain modulation. In animal models, it has been shown to antagonize the antinociceptive effects induced by stress or by the administration of δ-opioid receptor agonists.
| Animal Model | Agonist/Stimulus | Naltrindole Dose | Effect | Reference |
| Adult and 25-day old rats | Swim-stress | 0.5 and 1 mg/kg | Antagonized antinociception | [10] |
| 20-day old rats | Swim-stress | 1 mg/kg | No effect | [10] |
| 25-day old rats | DPDPE, DSLET (δ-agonists) | 0.01 - 0.1 mg/kg | Attenuated/reversed antinociception | [11] |
| 25-day old rats | DELT I (δ-agonist) | 1 mg/kg | Attenuated antinociception | [11] |
| Mice | DSLET (δ-agonist) | 20 mg/kg, s.c. | Antagonized antinociceptive effect | [3] |
Experimental Protocol: Tail Immersion Test
The tail immersion test is a common method for assessing nociception in rodents.
-
Acclimation: Animals are habituated to the experimental setup.
-
Drug Administration: this compound is administered, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection, at a predetermined time before the nociceptive test.[10][11]
-
Nociceptive Stimulus: The distal portion of the animal's tail is immersed in a water bath maintained at a specific temperature (e.g., 50°C).
-
Latency Measurement: The time taken for the animal to withdraw its tail from the hot water is recorded as the tail-flick latency.
-
Data Analysis: A change in the tail-flick latency after drug administration compared to a control group indicates an antinociceptive or pronociceptive effect.
Caption: A generalized workflow for in vivo behavioral experiments.
Cardioprotective and Anti-proliferative Effects
Beyond its role in nociception, in vivo studies have uncovered unexpected, non-opioid receptor-mediated effects of Naltrindole.
-
Cardioprotection: In a rat model of myocardial ischemia/reperfusion injury, pretreatment with a high dose of Naltrindole (4.0-8.0 mg/kg) resulted in a significant reduction in infarct size.[12] This effect was observed ex-vivo as well, where Naltrindole reduced superoxide (B77818) release from polymorphonuclear leukocytes, suggesting a mechanism involving the reduction of intracellular calcium.[13][14]
-
Anti-proliferation: In a mouse xenograft model of human multiple myeloma, Naltrindole administration significantly decreased tumor cell volumes, corroborating the in vitro findings of its anti-proliferative activity.[7][9]
| In Vivo Model | Naltrindole Dose | Effect | Putative Mechanism | Reference |
| Rat myocardial ischemia/reperfusion | 4.0-8.0 mg/kg | ~60% reduction in infarct size | Reduction in intracellular Ca2+ | [12][13] |
| Mouse xenograft (Multiple Myeloma) | Not specified | Decreased tumor volume | Non-opioid receptor-dependent | [7][9] |
Conclusion
This compound remains a cornerstone for δ-opioid receptor research. Its high selectivity, demonstrated extensively through in vitro binding assays, makes it an excellent tool for elucidating the receptor's role in various physiological processes, most notably pain perception. However, a growing body of evidence highlights that Naltrindole can also elicit significant biological effects through mechanisms independent of opioid receptors, such as its anti-proliferative and cardioprotective actions. Researchers should, therefore, consider these non-canonical effects when designing experiments and interpreting data, particularly when using higher concentrations or in systems where off-target effects may be prominent. This dual nature of Naltrindole's pharmacology, both as a selective δ-opioid antagonist and a modulator of other cellular pathways, opens new avenues for therapeutic development and a deeper understanding of its complex biological activities.
References
- 1. Naltrindole - Wikipedia [en.wikipedia.org]
- 2. The selectivity of the opioid antagonist, naltrindole, for delta-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Characterization of [3H]naltrindole binding to delta opioid receptors in mouse brain and mouse vas deferens: evidence for delta opioid receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vivo and in vitro characterization of naltrindole-derived ligands at the κ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Naltrindole Inhibits Human Multiple Myeloma Cell Proliferation In Vitro and in a Murine Xenograft Model In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Antagonism of swim-stress-induced antinociception by the delta-opioid receptor antagonist naltrindole in adult and young rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of the delta-opioid receptor antagonist naltrindole on antinociceptive responses to selective delta-agonists in post-weanling rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DigitalCommons@PCOM - Research Day: Pretreatment with Naltrindole Demonstrates Cardioprotection in an Acute In Vivo Model of Ischemia/Reperfusion Injury [digitalcommons.pcom.edu]
- 13. "The Novel Cardioprotective Effects of Naltrindole to Mitigate Rigor Du" by Cameron Stinson [digitalcommons.pcom.edu]
- 14. DigitalCommons@PCOM - Research Day: In vitro naltrindole mitigates phorbol 12-myristate 13-acetate induced superoxide release in polymorphonuclear leukocytes independent of delta opioid receptor antagonism [digitalcommons.pcom.edu]
Reproducibility of Naltrindole Hydrochloride Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Naltrindole (B39905) hydrochloride stands as a cornerstone tool in opioid research, prized for its high affinity and selectivity as a delta-opioid receptor (DOR) antagonist. This guide provides a comprehensive comparison of its reported effects, drawing from a wide array of preclinical studies. By presenting quantitative data in a standardized format, detailing experimental methodologies, and visualizing key pathways, this document aims to offer a clear perspective on the reproducibility of naltrindole's pharmacological profile.
In Vitro Receptor Binding and Functional Antagonism
The hallmark of naltrindole is its potent and selective antagonism of the delta-opioid receptor. This has been consistently demonstrated across numerous radioligand binding assays and functional bioassays.
Opioid Receptor Binding Affinity
The binding affinity of naltrindole hydrochloride for delta, mu, and kappa opioid receptors has been quantified in various tissue preparations and cell lines. The equilibrium dissociation constant (Ki) is a measure of this affinity, with lower values indicating stronger binding.
| Species/Tissue | Radioligand | δ-OR Ki (nM) | μ-OR Ki (nM) | κ-OR Ki (nM) | Selectivity (μ/δ) | Selectivity (κ/δ) | Reference(s) |
| Mouse Brain | [³H]Naltrindole | 0.056 | - | - | - | - | [1] |
| Mouse Vas Deferens | [³H]Naltrindole | 0.104 | - | - | - | - | [1] |
| Rat/Guinea Pig Brain | [³H]Diprenorphine | 0.29 | - | - | >40 | >40 | [2] |
| CHO-hDOR cells | [³H]Diprenorphine | 0.81 | - | - | - | - | [3] |
| Rat Brain | [³H]Naltrindole | 0.08 | - | - | - | - | |
| Mouse Brain | [³H]DPDPE | - | - | - | - | - | |
| C6-μ/CHO-κ cells | [³H]Diprenorphine | 0.46 | 0.88 | 0.29 | ~0.5 | ~1.6 | [4] |
Note: '-' indicates data not reported in the cited study. Selectivity ratios are calculated from the reported Ki values.
Functional Antagonism
Functional assays, such as the mouse vas deferens and guinea pig ileum preparations, confirm naltrindole's antagonist activity. The pA2 value is a measure of the antagonist's potency. A higher pA2 value indicates a more potent antagonist. The Ke value is the equilibrium dissociation constant of the antagonist.
| Assay | Agonist | pA₂ Value | Ke (nM) | Reference(s) |
| Mouse Vas Deferens | DPDPE | - | 0.49 | [2] |
| Guinea Pig Ileum | U50,488 (κ) | 7.43 | - | [4] |
| Guinea Pig Ileum | DAMGO (μ) | 7.62 | - | [4] |
| C6-μ cells ([³⁵S]GTPγS) | - | - | 11.8 | [4] |
| CHO-κ cells ([³⁵S]GTPγS) | - | - | 0.32 | [4] |
In Vivo Effects of this compound
Naltrindole's effects have been extensively studied in various animal models, providing insights into the role of the delta-opioid system in complex physiological and pathological processes.
Interaction with Cocaine
Multiple studies have demonstrated that naltrindole modulates the behavioral and toxic effects of cocaine.
| Animal Model | Naltrindole Dose/Route | Cocaine Treatment | Observed Effect | Reference(s) |
| Rats | 3.0-30 µg, intracisternal | Continuous intravenous infusion until death | Dose-dependent lowering of the lethal dose of cocaine.[5] | [5] |
| Rats | 30-300 µg, intravenous | Continuous intravenous infusion until death | No effect on the lethal dose of cocaine.[5] | [5] |
| Rats | 0.03-0.3 mg/kg, s.c. | 10.0 mg/kg i.p. for 5 days (sensitization) | Prevents the development of sensitization to the conditioned rewarding effects of cocaine.[6] | [6] |
| Rats | 3 mg/kg, i.p. | 5 mg/kg, s.c. | Blocked cocaine-induced facilitation of pressing for rewarding brain stimulation.[7] | [7] |
Attenuation of Alcohol Consumption
Naltrindole has been shown to reduce alcohol intake in genetically selected alcohol-preferring rats, suggesting a role for the delta-opioid system in alcohol reward.
| Animal Model | Naltrindole Dose/Route | Alcohol Consumption Paradigm | Observed Effect | Reference(s) |
| Alcohol-preferring rats | 10 mg/kg | Limited access | Suppressed alcohol intake by 28%.[8] | [8] |
| Alcohol-preferring rats | 15 mg/kg | Limited access | Suppressed alcohol intake by 44%.[8] | [8] |
| Alcohol-preferring rats | 20 mg/kg | Limited access | Suppressed alcohol intake by 46% (not significantly different from 15 mg/kg).[8] | [8] |
| Wistar rats | 5.0 and 15.0 mg/kg | Limited access to 6% ethanol (B145695) solution | Failed to significantly reduce ethanol consumption.[9] | [9] |
Conditioned Place Preference (CPP)
The CPP paradigm is used to assess the rewarding or aversive properties of drugs. Naltrindole's effects in this model are complex and can depend on the specific context.
| Animal Model | Naltrindole Dose/Route | Conditioning Drug | Protocol Stage | Observed Effect | Reference(s) |
| Rats | 0.03-0.3 mg/kg, s.c. | Cocaine | During sensitization | Prevents development of cocaine-induced CPP.[6] | [6] |
| Mice | 1 mg/kg, i.p. | Social Interaction | Before post-test | Increased preference for the social-conditioned context in early adolescent mice.[10] | [10] |
Non-Opioid Receptor-Mediated Effects
Emerging evidence suggests that naltrindole can exert biological effects independent of the classical opioid receptors. These findings highlight the importance of considering off-target effects in experimental design and data interpretation.
Antiproliferative Effects in Cancer Cells
Naltrindole has been shown to inhibit the proliferation of certain cancer cell lines, suggesting a potential, non-opioid-mediated therapeutic application.
| Cell Line | Assay | IC₅₀ Value (µM) | Reference(s) |
| U266 (Multiple Myeloma) | Wst-1 Tetrazolium | 16 | [11] |
| U266 (Multiple Myeloma) | [³H]Naltrindole Binding | 7.5 | [11] |
Cardioprotective Effects
Several studies have reported that naltrindole can protect the heart from ischemia-reperfusion injury, an effect that appears to be independent of opioid receptor antagonism.
| Experimental Model | Naltrindole Concentration/Dose | Key Finding | Proposed Mechanism | Reference(s) |
| Isolated Rat Heart | 5 µM | Significant reduction in infarct size and improved cardiac function post-ischemia.[12] | Independent of opioid receptor inhibition; may involve preventing hypercontracture.[13] | [12][13] |
| In Vivo Rat Model | 4.0-8.0 mg/kg (high dose) | ~60% reduction in infarct size.[14] | Attenuation of cardiac hypercontracture.[15] | [14][15] |
| Polymorphonuclear Leukocytes | 200 µM | Significantly reduced superoxide (B77818) release.[16] | Reduction in intracellular calcium.[16] | [16] |
Experimental Protocols
To facilitate the replication and comparison of findings, detailed methodologies for key experiments are provided below.
Radioligand Binding Assay ([³H]Naltrindole)
This protocol is a generalized procedure based on methodologies reported in the literature.[17][18][19]
-
Membrane Preparation:
-
Rodent brain tissue is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add the membrane preparation, a competing unlabeled ligand (for competition assays) or buffer, and the radioligand ([³H]Naltrindole).
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled opioid ligand (e.g., naloxone).
-
-
Filtration and Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioactivity.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
For saturation binding experiments, the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) are determined by non-linear regression analysis of the specific binding data.
-
For competition binding experiments, the IC₅₀ (the concentration of unlabeled ligand that inhibits 50% of specific binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.
-
Mouse Vas Deferens Bioassay
This ex vivo functional assay is a classic method for assessing the activity of opioid receptor ligands.[20][21][22]
-
Tissue Preparation:
-
A male mouse is euthanized, and the vasa deferentia are dissected and cleaned of surrounding tissue.
-
Each vas deferens is mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and gassed with 95% O₂ / 5% CO₂.
-
The tissue is attached to an isometric force transducer to record contractions.
-
-
Experimental Procedure:
-
The tissue is allowed to equilibrate under a slight tension.
-
Field stimulation is applied via two platinum electrodes to elicit twitch contractions.
-
Once a stable baseline of contractions is achieved, a cumulative concentration-response curve to a delta-opioid agonist (e.g., DPDPE) is generated.
-
To assess the antagonist activity of naltrindole, the tissue is pre-incubated with a known concentration of naltrindole before generating a second agonist concentration-response curve.
-
-
Data Analysis:
-
The inhibitory effect of the agonist on the twitch response is measured.
-
The antagonist potency (pA₂ or Ke value) is calculated from the rightward shift of the agonist concentration-response curve in the presence of the antagonist.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key concepts related to naltrindole's mechanism of action and experimental design.
Caption: Antagonism of the delta-opioid receptor by naltrindole.
Caption: Workflow for a typical radioligand binding assay.
Caption: A typical experimental design for conditioned place preference.
This guide serves as a starting point for researchers interested in the reproducible effects of this compound. While the data presented here reflects a broad consensus in the field, it is essential to consult the primary literature for the specific details of each study. The consistent reporting of naltrindole's high affinity and selectivity for the delta-opioid receptor underscores its value as a research tool. However, the emerging evidence for non-opioid mediated effects warrants careful consideration in the design and interpretation of future experiments.
References
- 1. Characterization of [3H]naltrindole binding to delta opioid receptors in mouse brain and mouse vas deferens: evidence for delta opioid receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mouse vas deferens: a pharmacological preparation sensitive to nociceptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In vivo and in vitro characterization of naltrindole-derived ligands at the κ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Naltrindole, a selective delta-opioid receptor antagonist, potentiates the lethal effects of cocaine by a central mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The delta-opioid receptor antagonist naltrindole prevents sensitization to the conditioned rewarding effects of cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Naltrindole, an opioid delta receptor antagonist, blocks cocaine-induced facilitation of responding for rewarding brain stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The delta opioid receptor antagonist naltrindole attenuates both alcohol and saccharin intake in rats selectively bred for alcohol preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A comparison of the effects of the opioid antagonists naltrexone, naltrindole, and beta-funaltrexamine on ethanol consumption in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Naltrindole Inhibits Human Multiple Myeloma Cell Proliferation In Vitro and in a Murine Xenograft Model In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DigitalCommons@PCOM - Research Day: Pretreatment with Naltrindole exhibits robust cardioprotection in an isolated rat heart model of ischemia-reperfusion injury [digitalcommons.pcom.edu]
- 13. digitalcommons.pcom.edu [digitalcommons.pcom.edu]
- 14. DigitalCommons@PCOM - Research Day: Pretreatment with Naltrindole Demonstrates Cardioprotection in an Acute In Vivo Model of Ischemia/Reperfusion Injury [digitalcommons.pcom.edu]
- 15. DigitalCommons@PCOM - Research Day: Pretreatment with Naltrindole Generates Dose Dependent Effects on Reduction of Infarct Size During Myocardial Ischemia Reperfusion in An In-Vivo Model [digitalcommons.pcom.edu]
- 16. "The Novel Cardioprotective Effects of Naltrindole to Mitigate Rigor Du" by Cameron Stinson [digitalcommons.pcom.edu]
- 17. benchchem.com [benchchem.com]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. Selective opioid agonist and antagonist competition for [3H]-naloxone binding in amphibian spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and delta-opioid receptor antagonist activity of a naltrindole analogue with a regioisomeric indole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The bioassay of cannabinoids using the mouse isolated vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Activity of mu- and delta-opioid agonists in vas deferens from mice deficient in MOR gene - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Naltrindole Hydrochloride: A Guide for Laboratory Professionals
For immediate release – Researchers and laboratory personnel handling Naltrindole Hydrochloride are advised to adhere to strict disposal protocols to ensure safety and environmental protection. This potent delta-opioid receptor antagonist must be treated as hazardous chemical waste and disposed of in accordance with all federal, state, and local regulations. Under no circumstances should this compound be disposed of down the drain.
This compound is a valuable tool in neuroscience research, but its pharmacological activity necessitates careful management of waste streams to prevent unintended environmental exposure and ensure laboratory safety. This guide provides essential information on the proper disposal procedures for this compound.
Core Disposal Procedures
All waste containing this compound, including pure compound, solutions, and contaminated labware, must be segregated and disposed of through a licensed hazardous waste disposal service. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and procedures.
Key Steps for Disposal:
-
Segregation: All waste materials contaminated with this compound must be collected in a designated, properly labeled, and sealed hazardous waste container.
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.
-
Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.
-
Professional Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's approved waste management vendor.
Decontamination of Surfaces and Glassware
In the event of a spill or for routine cleaning of contaminated surfaces and glassware, a decontamination step is necessary before general cleaning.
Recommended Decontamination Protocol:
-
Prepare a Decontaminating Solution: A freshly prepared 10% solution of sodium hypochlorite (B82951) (bleach) can be an effective oxidizing agent for the degradation of this compound.
-
Application: Liberally apply the bleach solution to the contaminated surface or fill the glassware and allow for a contact time of at least one hour.
-
Neutralization: After the contact time, neutralize the bleach solution with a suitable agent such as sodium thiosulfate.
-
Cleaning: Following decontamination and neutralization, proceed with standard laboratory cleaning procedures.
-
Waste Collection: All materials used for decontamination, including wipes and neutralized solutions, must be collected as hazardous waste.
Chemical and Physical Properties Relevant to Disposal
Understanding the properties of this compound can inform safe handling and disposal practices.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₂₆N₂O₃ · HCl | [1] |
| Molecular Weight | 451.0 g/mol | [1] |
| Form | Crystalline solid | [2] |
| Solubility | Soluble in ethanol (B145695) (~10 mg/ml), DMSO (~5 mg/ml), and DMF (~5 mg/ml). Sparingly soluble in aqueous buffers. | [2] |
| Storage Stability | Stable for at least two years when stored as a solid at -20°C. | [2] |
| Aqueous Solution Stability | Aqueous solutions are not recommended for storage for more than one day. | [2] |
This table summarizes key physical and chemical properties of this compound.
Disposal Workflow
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound waste.
Disclaimer: This information is intended as a guide and does not supersede institutional or regulatory requirements. Always consult your institution's Environmental Health and Safety department for specific disposal protocols.
References
Personal protective equipment for handling Naltrindole hydrochloride
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Naltrindole hydrochloride. The following procedural steps and operational plans are designed to ensure safe handling, storage, and disposal of this potent delta-opioid receptor antagonist.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure, even though the substance is not classified as hazardous under the Globally Harmonized System (GHS). The following PPE is recommended based on a conservative interpretation of available safety data sheets and general best practices for handling potent research chemicals.
Recommended Personal Protective Equipment:
-
Eye Protection: Chemical safety goggles or a face shield should be worn to protect against splashes.
-
Hand Protection: Nitrile gloves are recommended. Given the lack of specific glove material testing, it is advisable to double-glove and change gloves frequently, especially after any direct contact with the substance.
-
Respiratory Protection: A NIOSH-approved N95 or higher-rated respirator is recommended, particularly when handling the powder form to prevent inhalation.
-
Body Protection: A lab coat must be worn. For procedures with a higher risk of contamination, a chemical-resistant apron or coveralls are advised.
-
Footwear: Closed-toe shoes are mandatory in the laboratory.
Operational Plan for Handling
A systematic approach to handling this compound will minimize risks and ensure the integrity of your experiments.
Step-by-Step Handling Procedure:
-
Preparation:
-
Read and understand the Safety Data Sheet (SDS) before working with this compound.
-
Ensure a designated and clearly labeled area is prepared for handling, preferably within a chemical fume hood to control potential airborne particles.
-
Have a chemical spill kit readily accessible.
-
-
Weighing and Reconstitution:
-
When weighing the solid form, do so within a fume hood or a ventilated balance enclosure to avoid inhalation of the powder.
-
To prepare a stock solution, dissolve this compound in an appropriate organic solvent such as ethanol (B145695), DMSO, or dimethylformamide (DMF). For maximum solubility in aqueous buffers, first dissolve the compound in ethanol and then dilute with the aqueous buffer of choice.[1]
-
When dissolving, purge the solvent with an inert gas.
-
-
Experimental Use:
-
Handle all solutions containing this compound with the same level of precaution as the solid form.
-
Avoid direct contact with skin and eyes.
-
Do not eat, drink, or smoke in the laboratory.
-
-
Post-Handling:
-
Thoroughly clean the work area and any equipment used.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
-
Storage and Disposal Plan
Proper storage is critical for maintaining the stability of this compound, while a clear disposal plan is necessary for laboratory safety and environmental protection.
Storage:
-
Store this compound as a crystalline solid at -20°C for long-term stability.[2]
-
Protect the compound from light.
-
Stock solutions can be stored at -20°C and are stable for up to 6 months.[3] It is not recommended to store aqueous solutions for more than one day.[1]
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
For small quantities, some safety data suggests disposal with household waste may be permissible; however, it is best practice to treat it as chemical waste.[4]
-
Uncleaned packaging should be disposed of according to official regulations.[4]
-
Collect all waste material, including contaminated PPE, in a designated and clearly labeled hazardous waste container.
Quantitative Data
The following table summarizes key quantitative information for this compound.
| Property | Value |
| Molecular Formula | C₂₆H₂₆N₂O₃ • HCl |
| Formula Weight | 451.0 g/mol |
| Purity | ≥98% |
| UV/Vis. | λmax: 210, 284 nm |
| Solubility | Ethanol: ~10 mg/mLDMSO: ~5 mg/mLDMF: ~5 mg/mLEthanol:PBS (pH 7.2) (1:1): ~0.5 mg/mL |
| Storage Temperature | Solid: -20°C Stock Solutions: -20°C |
| Stability | Solid: ≥4 years at -20°C Stock Solutions: Up to 6 months at -20°C |
Delta-Opioid Receptor Signaling Pathway
This compound is a selective antagonist of the delta-opioid receptor (DOR). The following diagram illustrates the general signaling pathway of DOR, which this compound inhibits.
Caption: Antagonistic action of Naltrindole on the delta-opioid receptor signaling pathway.
References
- 1. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Naltrindole - Wikiwand [wikiwand.com]
- 3. Naltrindole, a selective delta-opioid receptor antagonist, potentiates the lethal effects of cocaine by a central mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Naltrindole - Wikipedia [en.wikipedia.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
